5-Methyl-2-piperidin-4-yl-1,3-benzoxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-piperidin-4-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-2-3-12-11(8-9)15-13(16-12)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABOEOOTJDSLKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199292-77-8 | |
| Record name | 5-methyl-2-piperidin-4-yl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole?
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole
Abstract
This compound is a heterocyclic compound featuring a benzoxazole core linked to a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and approved pharmaceuticals.[1][2][3] A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery, influencing everything from assay design and formulation to pharmacokinetic profiles and bioavailability. This guide provides a comprehensive framework for the experimental determination of the critical physicochemical properties of this compound, including lipophilicity (logP), ionization constant (pKa), and aqueous solubility. While experimentally derived data for this specific molecule is not extensively published, this document outlines authoritative, field-proven protocols to enable researchers to generate these crucial datasets. We present the theoretical underpinnings of each property, detailed step-by-step methodologies for their determination, and predictive data where available.
Compound Identity and Structural Features
The foundational step in any physicochemical characterization is the unambiguous identification of the molecule of interest. The benzoxazole ring system is aromatic and relatively stable, while the piperidine ring introduces a basic nitrogen atom, a key determinant of the compound's pKa and pH-dependent solubility.[1]
| Property | Value | Source |
| IUPAC Name | 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole | [4][5] |
| CAS Number | 199292-77-8 | [4] |
| Molecular Formula | C₁₃H₁₆N₂O | [4][5] |
| Molecular Weight | 216.27 g/mol | [4][5] |
| Physical Form | Solid, Powder | |
| Predicted XlogP | 2.3 | [6] |
Chemical Structure:

Lipophilicity (logP): A Measure of Membrane Permeability
Theoretical Background: The partition coefficient (P), expressed as its logarithm (logP), quantifies the differential solubility of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[7] It is a critical parameter in drug design, as it strongly correlates with a molecule's ability to cross biological membranes, its binding to plasma proteins, and its overall pharmacokinetic profile. A positive logP value indicates higher lipophilicity (hydrophobicity), while a negative value signifies higher hydrophilicity.[8] For oral drug candidates, a logP value between 1 and 3 is often considered optimal. The predicted XlogP of 2.3 for this compound suggests it possesses favorable lipophilicity for drug-like applications.[6]
Experimental Protocol: Shake-Flask Method for logP Determination The "shake-flask" technique is the universally recognized gold-standard method for experimental logP determination due to its direct measurement of partitioning.[7][9]
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution (e.g., PBS at pH 7.4) and saturate it with n-octanol by mixing vigorously for 24 hours, followed by a 24-hour separation period. Concurrently, saturate n-octanol with the aqueous buffer. This pre-saturation is critical to prevent volume changes during the experiment.[10]
-
Compound Dissolution: Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical detector.
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 ratio).
-
Equilibration: Seal the vial and shake it gently at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[10] Avoid vigorous shaking that can lead to emulsion formation.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 15 minutes) to achieve a clean separation of the two phases.
-
Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), referencing a standard curve.[10]
-
Calculation: Calculate the logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])[7]
Caption: Workflow for Shake-Flask logP Determination.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
Theoretical Background: The pKa is the negative logarithm of the acid dissociation constant (Ka) and describes the strength of an acid or base. For a drug molecule, pKa dictates the extent of its ionization at a given pH.[9] This is fundamentally important as the ionized (charged) and unionized (neutral) forms of a drug have vastly different properties; the ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more readily permeates membranes. This compound has a basic piperidine nitrogen, which is expected to be protonated at physiological pH, influencing its solubility and receptor interactions.
Experimental Protocol: Spectrophotometric pKa Determination (UV-Metric Titration) This method is highly suitable for compounds possessing a chromophore, like the benzoxazole ring system, where protonation or deprotonation of a nearby functional group alters the electronic structure and, consequently, the UV-Vis absorbance spectrum.[11]
Methodology:
-
Wavelength Selection: Dissolve the compound in a highly acidic solution (e.g., 0.1 M HCl, where the piperidine is fully protonated) and a highly basic solution (e.g., 0.1 M NaOH, where it is fully neutral). Scan the UV-Vis spectrum for both solutions to identify the analytical wavelength (λ) where the difference in absorbance between the protonated and neutral species is maximal.[12]
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: Prepare a set of solutions with a constant concentration of the compound in each of the different pH buffers.
-
Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength.
-
Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.[9]
-
pKa Calculation: The pKa is the pH value at the inflection point of the sigmoid curve. Mathematically, it can be determined from the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A - A_B) / (A_I - A)) Where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species, and A_B is the absorbance of the neutral base.[12]
Caption: Workflow for UV-Metric pKa Determination.
Aqueous Solubility: A Prerequisite for Efficacy
Theoretical Background: Aqueous solubility is a crucial property, as a drug must be in solution to be absorbed and exert its pharmacological effect.[13] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing intravenous formulations.[14] It is essential to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (e.g., DMSO), precipitates in an aqueous buffer. It is a high-throughput method used for early-stage screening.[15][16]
-
Thermodynamic Solubility: Represents the true equilibrium saturation concentration of a compound in a given solvent. It is a lower-throughput but more accurate measure, critical for lead optimization and formulation development.[17][18]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask) This method determines the equilibrium solubility and is considered the definitive measure for drug development.
Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed at equilibrium.[17]
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.[18]
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[14][17]
-
Separation of Undissolved Solid: After incubation, allow the solution to stand, then filter it through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the excess solid. This step must be performed carefully to avoid disturbing the equilibrium.[13]
-
Quantification: Take a precise aliquot of the clear supernatant and determine the compound's concentration using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.[18][19]
-
Reporting: The result is reported as the solubility in units such as µg/mL or µM.[18]
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 199292-77-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. Compound 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole - Chemdiv [chemdiv.com]
- 6. PubChemLite - this compound (C13H16N2O) [pubchemlite.lcsb.uni.lu]
- 7. acdlabs.com [acdlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. ulm.edu [ulm.edu]
- 13. enamine.net [enamine.net]
- 14. evotec.com [evotec.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. In-vitro Thermodynamic Solubility [protocols.io]
- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-depth Technical Guide on the Synthesis of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole and its Derivatives
This technical guide provides a comprehensive overview of the synthetic pathways for 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its synthesis, including the rationale behind experimental choices and detailed protocols.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole moiety is a privileged heterocyclic scaffold found in a wide array of biologically active compounds and pharmaceutical agents.[1][2][3][4] Its unique structural and electronic properties contribute to a diverse range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[5][6][7] The incorporation of a piperidine ring, another crucial pharmacophore prevalent in many approved drugs, often enhances pharmacokinetic properties and facilitates interactions with various biological targets. The specific compound, this compound, combines these two key structural motifs, making it a valuable scaffold for the development of novel therapeutic agents.
Core Synthesis Pathway: Cyclocondensation Approach
The most direct and widely employed method for the synthesis of 2-substituted benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[8] For the synthesis of the target molecule, this compound, this involves the reaction of 2-amino-4-methylphenol with piperidine-4-carboxylic acid.
Diagram of the Core Synthetic Pathway
Caption: General synthetic scheme for this compound.
Rationale and Experimental Considerations
The key transformation in this synthesis is the acid-catalyzed cyclocondensation. Polyphosphoric acid (PPA) is a common and effective reagent for this purpose, serving as both a catalyst and a dehydrating agent to drive the reaction towards the formation of the benzoxazole ring.[8][9] The high temperature (typically around 180°C) is necessary to overcome the activation energy for the intramolecular cyclization and dehydration steps.
An alternative to using the free carboxylic acid is to employ an activated derivative, such as an acyl chloride or ester. However, for this particular synthesis, the direct condensation with the carboxylic acid in the presence of a strong acid catalyst like PPA is generally efficient and avoids the need for additional activation steps.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar 2-(piperidin-4-yl)benzoxazole derivatives.[9]
Step 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-methylphenol (1.0 equivalent) and piperidine-4-carboxylic acid (1.1 equivalents).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the flask (typically 10-20 times the weight of the limiting reagent) with stirring. The mixture will become a thick slurry.
-
Heating: Heat the reaction mixture to 180°C in an oil bath and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a strong base, such as sodium hydroxide or potassium carbonate, until the pH is basic (pH > 9). This will deprotonate the piperidine nitrogen and the phenolic oxygen of any unreacted starting material. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Synthesis of N-Substituted Derivatives
The secondary amine of the piperidine ring in this compound provides a convenient handle for further derivatization. These N-substituted derivatives are often synthesized to explore structure-activity relationships in drug discovery programs.[9]
Diagram of N-Substitution Reactions
Caption: Common N-substitution reactions for derivatization.
General Protocol for N-Alkylation
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF).
-
Addition of Base and Alkylating Agent: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 equivalents), followed by the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C) until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Filter off the inorganic salts and concentrate the filtrate. The residue can be purified by column chromatography to afford the N-alkylated derivative.
Quantitative Data Summary
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 2-(Piperidin-4-yl)benzo[d]oxazole | 2-Aminophenol, Piperidine-4-carboxylic acid | PPA, 180°C, 2h | Not Specified | [9] |
| 2-(1-Benzylpiperidin-4-yl)benzo[d]oxazole | 2-(Piperidin-4-yl)benzo[d]oxazole, Benzyl bromide | K₂CO₃, KI, Acetone, Reflux, 4h | 78% | [9] |
| 2,5-Dimethylbenzo[d]oxazole | 2-Amino-4-methylphenol, Acetic Anhydride | Not Specified | 84% | [1] |
Bioisosteric Replacements and Analogue Design
In drug design, bioisosterism is a powerful strategy for optimizing the physicochemical and pharmacological properties of a lead compound.[10][11][12] The benzoxazole core of this compound can be replaced with other heterocyclic systems to modulate its biological activity.
Common Bioisosteres for the Benzoxazole Ring:
-
Benzimidazole: Offers an additional hydrogen bond donor and can alter the electronic properties of the molecule.
-
Benzothiazole: The sulfur atom can influence lipophilicity and metabolic stability.
-
Indazole: Presents a different arrangement of heteroatoms, potentially leading to altered receptor interactions.
The synthesis of these bioisosteric analogues would follow similar principles, starting with the appropriately substituted diamine or aminothiophenol in place of 2-amino-4-methylphenol.
Conclusion
The synthesis of this compound and its derivatives is readily achievable through well-established synthetic methodologies. The core structure can be efficiently constructed via the cyclocondensation of 2-amino-4-methylphenol and piperidine-4-carboxylic acid. The piperidine nitrogen provides a versatile point for further derivatization, allowing for the exploration of a broad chemical space. The principles of bioisosteric replacement can be applied to generate a diverse library of analogues for drug discovery and development programs.
References
- 1. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. ijpbs.com [ijpbs.com]
- 5. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ctppc.org [ctppc.org]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
Mechanism of action of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole in biological systems.
An In-depth Technical Guide on the Putative Mechanism of Action of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole in Biological Systems
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action for the novel compound this compound. Based on extensive analysis of its structural components—a benzoxazole core and a piperidinyl moiety—and comparison with functionally characterized molecules, we hypothesize that its primary biological activity is mediated through the modulation of sigma (σ) receptors. This document will delve into the structure-activity relationships that support this hypothesis, the potential downstream signaling consequences, and a detailed roadmap for the experimental validation of its biological targets and cellular effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and related benzoxazole derivatives.
Introduction to this compound
This compound is a heterocyclic compound featuring a fused bicyclic benzoxazole system linked to a piperidine ring at the 2-position. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of pharmacologically active agents with a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The piperidine ring is also a crucial pharmacophore present in numerous approved drugs, often enhancing pharmacokinetic properties and facilitating interactions with diverse biological targets[4][5].
The specific combination of these two moieties in this compound suggests a strong potential for interaction with specific receptor systems. While direct studies on this exact molecule are not extensively available in public literature, a thorough analysis of structurally similar compounds provides a solid foundation for a primary hypothesis regarding its mechanism of action.
Compound Profile:
| Characteristic | Value | Source |
| IUPAC Name | 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole | [6] |
| Molecular Formula | C₁₃H₁₆N₂O | [6][7] |
| Molecular Weight | 216.28 g/mol | [6][7] |
| SMILES | Cc1ccc2c(c1)nc(C1CCNCC1)o2 | [6] |
Primary Hypothesis: Modulation of Sigma (σ) Receptors
The most compelling putative mechanism of action for this compound is the modulation of sigma (σ) receptors, specifically the σ₁ and σ₂ subtypes. This hypothesis is predicated on the significant structural overlap with known σ receptor ligands, where both the benzoxazole/benzothiazolone core and the piperidine ring are recurrent features[8][9].
Sigma receptors are unique intracellular proteins, with the σ₁ receptor primarily located at the endoplasmic reticulum-mitochondrion interface, where it functions as a chaperone protein[10][11]. These receptors are implicated in a wide array of cellular functions and are considered therapeutic targets for neuropsychiatric disorders, neurodegenerative diseases, and cancer[12][13].
The piperidine moiety, in particular, is a well-established pharmacophore for high-affinity σ₁ receptor binding. The nitrogen atom within the piperidine ring is often a key interaction point within the receptor's binding pocket.
Proposed Interaction with Sigma Receptors
We propose that this compound binds to the active site of the σ₁ receptor. The interaction is likely stabilized by a combination of hydrophobic interactions between the benzoxazole ring and nonpolar residues in the binding pocket, and a key hydrogen bond or ionic interaction involving the secondary amine of the piperidine ring. The 5-methyl group on the benzoxazole ring may further enhance binding affinity and selectivity.
Downstream Signaling Pathways
Modulation of the σ₁ receptor by a ligand can trigger a cascade of downstream cellular events. As a chaperone protein, the σ₁ receptor interacts with and modulates the function of various other proteins, including ion channels and other receptors[10][11].
Caption: Proposed signaling pathway for this compound via σ₁ receptor modulation.
Alternative and Secondary Putative Mechanisms
While σ receptor modulation is the primary hypothesis, the versatile benzoxazole-piperidine scaffold could interact with other biological targets.
Kinase Inhibition
Recent studies have highlighted that piperidinyl-based benzoxazole derivatives can act as potent inhibitors of receptor tyrosine kinases such as VEGFR-2 and c-Met, which are crucial in tumor angiogenesis and metastasis[14][15]. The core structure of this compound shares similarities with these kinase inhibitors, suggesting a potential role in cancer therapy through the inhibition of oncogenic signaling pathways.
Anti-inflammatory and Antimicrobial Activity
The benzoxazole nucleus is associated with a wide range of biological activities, including anti-inflammatory and antimicrobial effects[1][16]. The mechanism for these activities can be diverse, potentially involving the inhibition of key enzymes in inflammatory pathways or disruption of microbial cell integrity. For instance, a similar scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been investigated as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune response[17][18].
Experimental Validation Protocols
To rigorously test the primary hypothesis of σ receptor modulation, a systematic experimental approach is required. The following protocols outline a self-validating system to determine the compound's binding affinity, functional activity, and cellular effects.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for σ₁ and σ₂ receptors.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from guinea pig brain or a cell line expressing high levels of σ receptors (e.g., MCF-7 for σ₂).
-
Competition Binding:
-
For σ₁ receptors, use --INVALID-LINK---pentazocine as the radioligand.
-
For σ₂ receptors, use [³H]-DTG in the presence of (+)-pentazocine to block σ₁ sites.
-
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Expected Outcome: This assay will provide quantitative data on the compound's affinity for both σ receptor subtypes, allowing for the determination of potency and selectivity.
Caption: Workflow for the radioligand binding assay to determine receptor affinity.
Functional Assays
Objective: To characterize the functional activity of the compound as a σ receptor agonist, antagonist, or allosteric modulator.
Methodology (Calcium Mobilization Assay):
-
Cell Culture: Use a cell line that expresses σ₁ receptors and shows a calcium response upon σ₁ activation (e.g., NG-108 cells).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment:
-
To test for agonist activity, treat the cells with increasing concentrations of this compound and measure changes in intracellular calcium levels.
-
To test for antagonist activity, pre-incubate the cells with the test compound before stimulating with a known σ₁ agonist (e.g., (+)-pentazocine).
-
-
Fluorescence Measurement: Use a fluorescence plate reader or microscope to measure the fluorescence intensity over time.
-
Data Analysis: Quantify the change in intracellular calcium concentration in response to compound treatment.
Expected Outcome: This assay will reveal whether the compound activates the receptor (agonist), blocks the activation by another ligand (antagonist), or has no direct effect on its own but modulates the effect of an agonist (allosteric modulator)[10][11][19].
Cellular Phenotypic Assays
Objective: To assess the effect of the compound on cellular processes known to be modulated by σ receptors, such as cell survival and apoptosis, particularly in cancer cell lines.
Methodology (MTT Assay for Cell Viability):
-
Cell Seeding: Seed cancer cell lines with high σ receptor expression (e.g., MCF-7, PC-3) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Expected Outcome: This will determine if the compound has cytotoxic or cytostatic effects on cancer cells, which is a known consequence of σ₂ receptor modulation[9][13].
Summary and Future Directions
The structural features of this compound strongly suggest that it functions as a modulator of sigma receptors. This primary hypothesis is supported by a wealth of literature on similar benzoxazole and piperidine-containing compounds. The proposed experimental workflow provides a clear and robust path to validate this hypothesis and elucidate the compound's specific pharmacological profile.
Future research should focus on:
-
In vivo studies in animal models of diseases where sigma receptors are implicated (e.g., neuropathic pain, Alzheimer's disease, cancer) to assess therapeutic efficacy.
-
Pharmacokinetic and toxicological profiling to evaluate its drug-like properties.
-
Lead optimization through medicinal chemistry to enhance potency, selectivity, and pharmacokinetic parameters.
By systematically investigating the mechanism of action of this compound, we can unlock its potential as a novel therapeutic agent for a range of challenging diseases.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijpbs.com [ijpbs.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole - Chemdiv [chemdiv.com]
- 7. scbt.com [scbt.com]
- 8. 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 11. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sigma Receptors [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
The imperative in modern drug discovery is the rapid and accurate identification of molecular targets for novel chemical entities. This guide focuses on 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole , a compound whose therapeutic potential has yet to be fully elucidated. By deconstructing the molecule into its constituent pharmacophores—the 1,3-benzoxazole core and the piperidine moiety —we can generate robust, data-driven hypotheses for its mechanism of action. The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently associated with anticancer activity, particularly through the inhibition of protein kinases.[1][2][3] The piperidine ring is a ubiquitous feature in approved drugs that enhances pharmacokinetic properties and facilitates critical interactions with biological targets.[4][5][6]
This document synthesizes current literature and established methodologies to propose that this compound is a putative inhibitor of key receptor tyrosine kinases (RTKs) implicated in oncogenesis, such as VEGFR-2 and c-Met . We further hypothesize that its anti-proliferative effects are mediated through the induction of apoptosis. To rigorously test this hypothesis, we provide a multi-phase experimental strategy, complete with detailed, self-validating protocols for in vitro screening, enzymatic assays, and cellular mechanism-of-action studies. This guide is designed to serve as a foundational roadmap for researchers aiming to unlock the therapeutic value of this promising compound.
The Pharmacophoric Landscape: A Rationale for Target Exploration
The structure of this compound is not a random assortment of atoms but a deliberate combination of scaffolds, each with a rich history in successful drug development. Understanding these components is the logical first step in predicting their combined biological effect.
The Benzoxazole Core: A Privileged Scaffold in Oncology
The 1,3-benzoxazole ring system is a cornerstone in medicinal chemistry, recognized for its planarity and ability to engage in π-stacking, hydrogen bonding, and hydrophobic interactions with various biological targets.[3] A significant body of research has established benzoxazole derivatives as potent anticancer agents, acting through diverse mechanisms.[2][7]
Notably, this scaffold is a frequent component of kinase inhibitors.[8] Kinases are critical nodes in cellular signaling pathways that regulate proliferation, differentiation, and survival; their dysregulation is a hallmark of cancer. Benzoxazole-containing molecules have shown potent inhibitory activity against several key oncogenic kinases, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary driver of tumor angiogenesis.[9][10]
-
c-Met (Hepatocyte Growth Factor Receptor): Its overactivation is linked to tumor growth, invasion, and metastasis.[11]
-
Epidermal Growth Factor Receptor (EGFR): A key target in various epithelial cancers.[8]
The substitution at the 2-position of the benzoxazole ring is particularly influential for biological activity, making the piperidine linkage in our compound of interest a critical determinant of its target profile.[12][13]
The Piperidine Moiety: A Key Modulator of Target Engagement and Pharmacokinetics
The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs.[4][6] Its inclusion in a molecule can profoundly influence its properties in several beneficial ways:
-
Improved Physicochemical Properties: The basic nitrogen of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility—a common challenge in drug development.
-
Enhanced Target Binding: The piperidine scaffold can serve as a rigid anchor to position other functional groups for optimal interaction with a protein's binding pocket. Its non-planar, chair-like conformation can fit into specific hydrophobic pockets, while the nitrogen can act as a crucial hydrogen bond acceptor or donor.[5]
-
Favorable ADME Profile: The presence of a piperidine moiety often confers metabolic stability and can improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[5]
Recent studies on piperidinyl-based benzoxazoles have specifically highlighted their success in targeting VEGFR-2 and c-Met, reinforcing the rationale for investigating these kinases as primary targets for this compound.[11]
Hypothesis Generation: Putative Therapeutic Targets and Mechanisms
Based on the pharmacophoric analysis, we propose a primary therapeutic hypothesis centered on oncology, with a specific molecular mechanism of action.
Primary Hypothesis: Inhibition of Receptor Tyrosine Kinases (RTKs)
We hypothesize that This compound functions as a Type I or Type II kinase inhibitor, with a primary target profile that includes VEGFR-2 and c-Met. Inhibition of these RTKs would disrupt downstream signaling cascades crucial for tumor cell proliferation and survival, such as the PI3K/Akt and RAS/MAPK pathways. This is a well-validated strategy in cancer therapy, and the compound's structure aligns perfectly with known inhibitors of these targets.[9][11]
Secondary Hypothesis: Induction of Apoptosis
A direct consequence of potent kinase inhibition in cancer cells is the induction of programmed cell death, or apoptosis.[14] We hypothesize that the anti-proliferative activity of the compound is mediated by its ability to trigger the intrinsic apoptotic cascade. This can be verified by measuring the activation of key executioner proteins like caspases and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase (PARP).[15]
The Role of Computational Target Prediction
To supplement this literature-driven hypothesis, modern in silico methods should be employed.[16][17] Ligand-based approaches, which compare the compound's structure to databases of molecules with known targets, can rapidly identify other potential off-target interactions or confirm the primary hypothesis.[18][19] These computational screens can provide a broader view of the compound's polypharmacology and help prioritize experimental resources.[20][21]
A Phased Strategy for Experimental Validation
To systematically test our hypotheses, we propose a three-phase experimental workflow. Each phase is designed to answer a critical question, from broad cellular effects to specific molecular interactions.
Phase 1: In Vitro Anti-Proliferative Screening
Objective: To determine if the compound exhibits cytotoxic or cytostatic effects against a panel of relevant human cancer cell lines.
This initial screen is a foundational step to confirm biological activity.[22] The choice of cell lines is critical; we select those with known dependencies on the hypothesized target pathways. A rapid and reliable cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is ideal for this high-throughput screening.[23]
Table 1: Representative Cancer Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Rationale for Inclusion |
|---|---|---|
| HCT-116 | Colorectal Carcinoma | High dependence on angiogenesis and proliferative signaling.[24] |
| MCF-7 | Breast Adenocarcinoma | Well-characterized model, often used for evaluating anticancer agents.[9][25] |
| A549 | Lung Carcinoma | Relevant model for a major cancer type, responsive to kinase inhibitors.[26] |
| WI-38 | Normal Lung Fibroblast | To assess selectivity; an ideal candidate will show significantly less toxicity in non-cancerous cells.[9] |
Experimental Protocol: Cell Viability/Cytotoxicity Assay
-
Cell Plating: Seed cells from the panel (Table 1) into 96-well, white-walled plates at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the compound dilutions to the appropriate wells. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Diagram 1: Workflow for Anti-Proliferative Screening
Caption: A streamlined workflow for initial screening of the compound.
Phase 2: Target Engagement & Enzymatic Inhibition
Objective: To confirm direct binding and inhibition of the hypothesized kinase targets, VEGFR-2 and c-Met.
A positive result in the cell-based assay necessitates confirmation of the molecular target.[9] Commercially available, cell-free enzymatic assays provide a direct measure of the compound's ability to inhibit the catalytic activity of a purified kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, combine the purified recombinant kinase (VEGFR-2 or c-Met), the appropriate substrate (a specific peptide), and ATP.
-
Compound Addition: Add this compound across a range of concentrations. Include a no-inhibitor control and a positive control inhibitor.
-
Kinase Reaction: Incubate the mixture at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Acquisition: Measure luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.
Table 2: Hypothetical Target Inhibition Profile
| Target Kinase | IC₅₀ (nM) |
|---|---|
| VEGFR-2 | 45 |
| c-Met | 80 |
| EGFR | >10,000 |
| PI3Kα | >10,000 |
This table presents hypothetical data to illustrate a potent and selective inhibitor profile.
Phase 3: Cellular Mechanism of Action (MoA) Elucidation
Objective: To confirm that the observed anti-proliferative effect is due to the induction of apoptosis.
Two complementary assays are essential for a robust MoA determination: Western blotting to probe for key protein markers of apoptosis and flow cytometry to quantify the apoptotic cell population.[27][28]
Diagram 2: Hypothesized Signaling Pathway and Point of Inhibition
Caption: Inhibition of RTKs blocks pro-survival signals, leading to apoptosis.
Experimental Protocol: Western Blot for Apoptosis Markers
This technique allows for the detection of specific proteins to confirm the activation of the apoptotic cascade.[14][15][29]
-
Cell Treatment & Lysis: Treat HCT-116 cells with the test compound at its 1x and 3x IC₅₀ concentrations for 24 hours. Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3, Cleaved PARP, and β-Actin (as a loading control).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpretation: An increase in the bands corresponding to cleaved Caspase-3 and cleaved PARP in compound-treated samples compared to the vehicle control confirms the induction of apoptosis.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. ajphs.com [ajphs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajphs.com [ajphs.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Expediting Drug Discovery Using Novel Target-Based Approaches | Technology Networks [technologynetworks.com]
- 22. noblelifesci.com [noblelifesci.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. blog.cellsignal.com [blog.cellsignal.com]
- 29. benchchem.com [benchchem.com]
The Benzoxazole Scaffold: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Development
Introduction: The Privileged Benzoxazole Core
The benzoxazole motif, an elegant fusion of a benzene and an oxazole ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] This bicyclic heterocyclic system is not merely a synthetic curiosity but a "privileged scaffold," a term bestowed upon molecular frameworks that exhibit the ability to bind to a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[2][3] From potent anticancer and antimicrobial agents to promising therapeutics for neurodegenerative diseases and inflammation, the versatility of the benzoxazole core is remarkable.[4][5] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will traverse the landscape of benzoxazole chemistry, from its foundational synthesis to its intricate interactions with biological systems and its role in modern drug discovery. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships that govern the therapeutic potential of this remarkable class of compounds.
I. The Genesis of a Scaffold: Discovery and Fundamental Chemistry
The journey of benzoxazole is deeply intertwined with the advancement of heterocyclic chemistry in the 19th century.[6][7] While a singular "discovery" is difficult to pinpoint, the foundational methods for its synthesis likely emerged from adaptations of classical condensation reactions. The core structure of benzoxazole, with the chemical formula C₇H₅NO, is a planar, aromatic molecule.[6] The lone pair of electrons on the nitrogen atom is not involved in the aromatic sextet, rendering the molecule weakly basic.[8] This electronic configuration also dictates its reactivity, with the C-2 position being the primary site for electrophilic attack and functionalization.[8]
II. Architecting the Core: Key Synthetic Strategies
The construction of the benzoxazole ring system has been a subject of intense investigation, leading to a diverse arsenal of synthetic methodologies. The most prevalent and historically significant approach involves the condensation of 2-aminophenols with various electrophilic partners.
A. The Cornerstone Condensation: 2-Aminophenol and Carboxylic Acids
The reaction of a 2-aminophenol with a carboxylic acid or its derivative is a robust and widely employed method for the synthesis of 2-substituted benzoxazoles. This reaction typically requires high temperatures and often the use of a dehydrating agent like polyphosphoric acid (PPA) to drive the cyclization.[6][8]
Experimental Protocol: Synthesis of 2-Arylbenzoxazoles via PPA-Mediated Condensation [8]
-
Reactant Preparation: In a round-bottom flask, combine 1 equivalent of 2-aminophenol and 1.1 equivalents of the desired benzoic acid derivative.
-
Reaction Setup: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the reactants) to the flask.
-
Heating: Heat the reaction mixture to 150-180°C with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., 10% NaOH solution) until a precipitate is formed.
-
Isolation and Purification: Collect the crude product by filtration, wash with water, and dry. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
B. Modern Innovations in Benzoxazole Synthesis
While the classical methods remain valuable, contemporary organic synthesis has introduced milder and more efficient protocols. These advancements often utilize catalysts to overcome the high energy barriers of the classical methods and expand the substrate scope. Recent developments include the use of metal catalysts, nanocatalysts, and microwave-assisted synthesis to promote the cyclization under more benign conditions.[9][10][11] For instance, the use of copper catalysts has enabled the synthesis of benzoxazoles from 2-bromoanilines and acyl chlorides under microwave irradiation, significantly reducing reaction times.[12]
Diagram: Key Synthetic Pathways to the Benzoxazole Core
Caption: Major synthetic routes to the benzoxazole scaffold.
III. The Therapeutic Landscape: Pharmacological Applications of Benzoxazole Derivatives
The true significance of the benzoxazole scaffold lies in its profound impact on medicinal chemistry. Modifications to the core structure have yielded a plethora of compounds with diverse and potent biological activities.[6][13]
A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzoxazole derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth.[5][14] A significant number of these compounds exert their effects by targeting key enzymes and signaling pathways involved in cancer progression.
One of the well-established mechanisms is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair.[5] By stabilizing the topoisomerase-DNA complex, these compounds induce DNA strand breaks, leading to apoptosis in cancer cells. Furthermore, certain benzoxazole derivatives have been shown to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1]
Table 1: Anticancer Activity of Representative Benzoxazole Derivatives
| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Boxazomycin B | Not specified | Various | Not specified | [13] |
| Compound 17 | VEGFR-2 | HUVEC | 0.097 | [6] |
| 5-Fluorouracil (Standard) | Not applicable | HCT116 | 12.2 | [6] |
B. Antimicrobial Properties: Combating Infectious Diseases
The benzoxazole nucleus is a recurring motif in compounds exhibiting potent antibacterial and antifungal activity.[13][15] These derivatives often act by disrupting essential cellular processes in microorganisms. For instance, some have been shown to inhibit bacterial DNA gyrase, an enzyme necessary for DNA replication. Others interfere with the synthesis of the microbial cell wall or disrupt membrane integrity. The broad spectrum of activity and the potential to overcome existing drug resistance mechanisms make benzoxazoles an attractive scaffold for the development of new anti-infective agents.
C. Anti-inflammatory and Analgesic Effects
Several benzoxazole derivatives, such as benoxaprofen and flunoxaprofen, have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).[13][16] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[15] The structural features of the benzoxazole ring allow for optimal binding to the active site of COX enzymes.
D. Central Nervous System (CNS) Applications
Recent research has highlighted the potential of benzoxazole derivatives in treating central nervous system disorders.[17] Certain compounds have demonstrated antidepressant and anxiolytic properties, likely through their interaction with serotonin receptors.[17] Additionally, the benzoxazole scaffold is being explored for the development of agents to combat neurodegenerative diseases like Alzheimer's disease.[18]
Diagram: Mechanism of Action of Anticancer Benzoxazoles
Caption: Key anticancer mechanisms of benzoxazole compounds.
IV. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency
The biological activity of benzoxazole derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[14][19][20]
For instance, in the context of anticancer activity, the presence of electron-withdrawing groups on the 2-phenyl ring can enhance potency.[14] The substitution pattern on the benzene ring of the benzoxazole core also plays a crucial role, with substituents at the 5- and 6-positions often influencing activity and selectivity. Molecular hybridization, the strategy of combining the benzoxazole scaffold with other pharmacologically active moieties, has also proven to be a fruitful approach for generating novel compounds with enhanced therapeutic profiles.[17]
V. Future Perspectives and Conclusion
The benzoxazole scaffold continues to be a fertile ground for drug discovery.[4] The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of its interactions with biological targets, promises to unlock the full therapeutic potential of this remarkable heterocyclic system. Future research will likely focus on the development of more selective and potent benzoxazole derivatives with improved pharmacokinetic profiles. The application of computational modeling and artificial intelligence in drug design will undoubtedly accelerate the discovery of next-generation benzoxazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 4. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. ijpbs.com [ijpbs.com]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in Synthesis of Benzoxazole: Ingenta Connect [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. wjpsonline.com [wjpsonline.com]
- 13. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a detailed synthetic pathway, and its emerging potential in drug discovery, particularly in the realm of oncology.
Core Chemical Identity
-
IUPAC Nomenclature: 5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole
-
CAS Number: 199292-77-8[1]
-
Molecular Formula: C₁₃H₁₆N₂O[2]
-
Molecular Weight: 216.28 g/mol [2]
The structure of this compound is characterized by a benzoxazole core, which is a bicyclic system composed of a fused benzene and oxazole ring. A piperidine ring is attached at the 2-position of the benzoxazole moiety, and a methyl group is substituted at the 5-position of the benzene ring.
| Property | Value | Source |
| IUPAC Name | 5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole | N/A |
| CAS Number | 199292-77-8 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O | [2] |
| Molecular Weight | 216.28 g/mol | [2] |
| SMILES | Cc1ccc2c(c1)nc(C1CCNCC1)o2 | [2] |
Synthesis and Mechanism
The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. This approach leverages the reaction between an appropriately substituted o-aminophenol and a carboxylic acid or its derivative, facilitated by a dehydrating agent.
Proposed Synthetic Pathway:
The key transformation involves the reaction of 2-amino-4-methylphenol with piperidine-4-carboxylic acid. Polyphosphoric acid (PPA) is a commonly employed and effective condensing agent for this type of reaction, as it acts as both a catalyst and a solvent, driving the reaction towards the formation of the benzoxazole ring through dehydration.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Representative):
This protocol is adapted from the synthesis of structurally similar 2-(piperidin-4-yl)benzoxazole derivatives.[1]
Materials:
-
2-Amino-4-methylphenol[3]
-
Piperidine-4-carboxylic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-methylphenol (1.0 eq) and piperidine-4-carboxylic acid (1.1 eq).
-
Addition of Condensing Agent: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the aminophenol). The mixture will become a thick slurry.
-
Heating: Heat the reaction mixture to 150-160°C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. This will cause the product to precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as an excellent dehydrating agent and a non-interfering solvent for this cyclization. Its high viscosity and acidic nature promote the formation of the oxazole ring by removing the water molecule formed during the condensation of the amino and carboxyl groups.
-
Excess Piperidine-4-carboxylic Acid: A slight excess of the carboxylic acid is used to ensure the complete consumption of the limiting reagent, 2-amino-4-methylphenol.
-
Ice Quenching and Neutralization: Pouring the hot PPA mixture onto ice is a standard and safe procedure to hydrolyze the PPA and dilute the acid. Subsequent neutralization is crucial to deprotonate the product and facilitate its extraction into an organic solvent.
Characterization and Analytical Profile
The structural elucidation of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the benzoxazole ring, protons of the piperidine ring, and a singlet for the methyl group. The chemical shifts and coupling patterns would be consistent with the proposed structure.
-
¹³C NMR: The spectrum would show distinct signals for all 13 carbon atoms, including the quaternary carbons of the benzoxazole core and the carbons of the piperidine and methyl groups.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for C-O-C stretching of the oxazole ring, C=N stretching, and N-H stretching of the piperidine moiety.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 216.28), confirming its elemental composition.
Potential Applications in Drug Development
The benzoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities.[4][5] The incorporation of a piperidine moiety often enhances pharmacokinetic properties and can provide a key interaction point with biological targets.
Anticancer Activity:
Recent research has highlighted the potential of piperidinyl-based benzoxazole derivatives as potent anticancer agents.[1] Specifically, these compounds have been investigated as inhibitors of key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
c-Met (Hepatocyte Growth Factor Receptor): Overexpression or mutation of c-Met is implicated in tumor growth, invasion, and metastasis.
The dual inhibition of these pathways is a promising strategy to overcome resistance to single-agent therapies. The 5-methyl substitution on the benzoxazole ring could potentially modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for these kinase targets.
Caption: Potential mechanism of anticancer action.
Other Therapeutic Areas:
Beyond oncology, piperidine-substituted benzoxazole derivatives have been explored for other therapeutic applications, including as multi-target antipsychotics.[6] This suggests that the scaffold has the potential to interact with a variety of biological targets and may be a valuable starting point for the development of novel therapeutics for central nervous system disorders.
Conclusion
This compound is a compound with a well-defined chemical identity and a feasible synthetic route. Its structural features, combining the privileged benzoxazole core with a versatile piperidine moiety, make it a molecule of high interest for drug discovery and development. The promising anticancer activities of related compounds, particularly as dual inhibitors of VEGFR-2 and c-Met, underscore the potential of this scaffold in oncology. Further investigation into the synthesis, optimization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Compound 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole - Chemdiv [chemdiv.com]
- 3. 2-Amino-4-methylphenol 97 95-84-1 [sigmaaldrich.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural elucidation of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole using NMR and mass spectrometry.
An In-depth Technical Guide for the Structural Elucidation of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole using NMR and Mass Spectrometry
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of drug discovery and medicinal chemistry, the benzoxazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents with activities spanning from anticancer to anti-inflammatory.[1][2] The fusion of this heterocyclic system with a piperidine moiety, as in this compound, creates a molecule with significant therapeutic potential, likely interacting with a range of biological targets.[3][4]
However, potential is meaningless without certainty. The rigorous and unambiguous confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research—from structure-activity relationship (SAR) studies to clinical trials—is built. Errors in structural assignment can lead to the invalidation of entire research programs, resulting in wasted resources and time.
This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound. We will proceed through a logical workflow, leveraging the power of high-resolution mass spectrometry (HRMS) to establish molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy to piece together the intricate atomic connectivity. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind each analytical step.
The Analytical Workflow: A Strategy for Certainty
A robust structural elucidation campaign follows a systematic progression from broad molecular properties to fine atomic details. The workflow described herein is designed to be self-validating, where data from one technique corroborates and refines the hypotheses drawn from another.
Caption: A logical workflow for structural elucidation.
Part 1: Foundational Analysis via Mass Spectrometry
The first objective is to determine the molecular formula. High-resolution mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, is the gold standard for this purpose.
Expected HRMS Data
The target molecule, this compound, has a chemical formula of C₁₃H₁₆N₂O.
-
Monoisotopic Mass: 216.1263 g/mol
-
Expected Ion: In positive ion mode ESI, the molecule will readily protonate, primarily on the basic piperidine nitrogen, to form the [M+H]⁺ ion.
-
Predicted m/z: 217.1335
An experimentally observed mass within a narrow tolerance (typically < 5 ppm) of this predicted value provides high confidence in the elemental composition.[5]
Protocol 1: HRMS Data Acquisition (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analyzer: Time-of-Flight (TOF).
-
Infusion: Introduce the sample solution into the source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Calibration: Ensure the instrument is calibrated with a known standard across the desired mass range immediately prior to the analysis.
-
-
Data Acquisition: Acquire the spectrum, ensuring sufficient signal intensity for the parent ion. The instrument software will calculate the most likely elemental compositions that fit the measured exact mass.
Fragmentation Analysis: Deconstructing the Molecule
While soft ionization minimizes fragmentation, increasing the collision energy in the mass spectrometer (MS/MS or tandem MS) can induce fragmentation, providing valuable structural clues. The fragmentation pattern serves as a molecular fingerprint.
Caption: Predicted key fragmentation pathways for the target molecule.
The fragmentation is expected to occur at the bond connecting the two ring systems. The charge can be retained by either fragment, leading to characteristic ions that confirm the presence of both the methyl-benzoxazole and piperidine substructures.[6][7]
Part 2: Definitive Connectivity by NMR Spectroscopy
NMR spectroscopy provides the atomic-level detail required to assemble the structure. A suite of 1D and 2D experiments is used to identify all proton and carbon environments and, crucially, their connectivity.
The Target Structure with Numbering
For clarity in spectral assignments, a standardized numbering system is essential.
Caption: Numbering scheme for this compound.
Protocol 2: General NMR Sample Preparation
-
Sample Quantity: Weigh 5-10 mg of the purified compound for ¹H and 2D NMR, or 15-25 mg for a high-quality ¹³C NMR.[1]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, or if exchangeable protons (like the piperidine N-H) are of key interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Preparation: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1]
-
Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.[1]
¹H NMR: The Proton Skeleton
The ¹H NMR spectrum is the starting point for the NMR analysis. It reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
|---|---|---|---|---|
| ~7.45 | d | 1H | H-7 | Aromatic proton ortho to the oxygen, showing only one ortho coupling. |
| ~7.25 | s | 1H | H-4 | Aromatic proton deshielded by the adjacent nitrogen and showing minimal coupling. |
| ~7.05 | d | 1H | H-6 | Aromatic proton ortho to the methyl group. |
| ~3.50 | dt | 2H | H-2', H-6' (axial) | Axial protons of the piperidine ring adjacent to the nitrogen. |
| ~3.20 | m | 1H | H-4' | Methine proton on the piperidine ring, coupled to four adjacent protons. |
| ~3.00 | dd | 2H | H-2', H-6' (equatorial) | Equatorial protons of the piperidine ring adjacent to the nitrogen. |
| ~2.45 | s | 3H | CH₃-5 | Aromatic methyl group, appears as a singlet. |
| ~2.20 | m | 2H | H-3', H-5' (axial) | Axial protons on the piperidine ring. |
| ~1.95 | m | 2H | H-3', H-5' (equatorial) | Equatorial protons on the piperidine ring. |
| ~1.80 | br s | 1H | N-H | Exchangeable proton, may appear as a broad singlet. Signal may not be visible in CDCl₃. |
¹³C NMR and DEPT-135: The Carbon Framework
The ¹³C NMR spectrum shows all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH₃/CH carbons (positive signals) and CH₂ carbons (negative signals). Quaternary carbons (C) do not appear in a DEPT-135 spectrum.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale & Key Insights |
|---|---|---|---|
| ~165.0 | No signal | C-2 | The imine-like carbon of the benzoxazole ring, highly deshielded by adjacent O and N atoms.[1] |
| ~149.0 | No signal | C-7a | Quaternary carbon of the benzene ring fused to oxygen. |
| ~142.0 | No signal | C-3a | Quaternary carbon of the benzene ring fused to nitrogen. |
| ~133.0 | No signal | C-5 | Aromatic quaternary carbon attached to the methyl group. |
| ~125.0 | Positive | C-6 | Aromatic methine carbon. |
| ~120.0 | Positive | C-4 | Aromatic methine carbon. |
| ~110.0 | Positive | C-7 | Aromatic methine carbon. |
| ~45.0 | Negative | C-2', C-6' | Piperidine carbons adjacent to the nitrogen. |
| ~35.0 | Positive | C-4' | Piperidine methine carbon attached to the benzoxazole ring. |
| ~30.0 | Negative | C-3', C-5' | Piperidine carbons adjacent to C-4'. |
| ~21.5 | Positive | CH₃-5 | Aromatic methyl carbon. |
2D NMR: Connecting the Pieces
While 1D spectra identify the fragments, 2D NMR establishes their connectivity.
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[8] We expect to see two primary isolated spin systems:
-
Benzoxazole System: Correlations between the aromatic protons (H-6 and H-7).
-
Piperidine System: A network of correlations connecting all protons on the piperidine ring (H-2'/H-3'/H-4'/H-5'/H-6').
HSQC (Heteronuclear Single Quantum Coherence): This is the crucial experiment for definitively assigning carbons. It shows a correlation peak between a proton and the carbon to which it is directly attached (a one-bond ¹H-¹³C correlation).[8][9] For example, the proton signal at ~2.45 ppm will show a cross-peak to the carbon signal at ~21.5 ppm, confirming their assignment as the CH₃-5 group.
HMBC (Heteronuclear Multiple Bond Correlation): The Final Link This is arguably the most powerful experiment for elucidating the complete structure of novel compounds. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[10] This allows us to connect the molecular fragments across non-protonated (quaternary) carbons and heteroatoms.
Caption: Key HMBC correlations confirming the molecular assembly.
Table 3: Expected Key HMBC Correlations
| Proton (¹H) | Correlates to Carbon (¹³C) | Correlation Type | Significance |
|---|---|---|---|
| H-4' (Piperidine CH) | C-2 (Benzoxazole C=N) | ²JCH | Crucial Link: This correlation unambiguously connects the piperidine ring at the 4'-position to the benzoxazole ring at the 2-position. |
| H-4' (Piperidine CH) | C-3', C-5' (Piperidine CH₂) | ²JCH | Confirms piperidine ring connectivity. |
| H-4 (Aromatic CH) | C-5, C-7a, C-3a | ²JCH, ³JCH, ²JCH | Positions H-4 on the benzoxazole ring. |
| H-7 (Aromatic CH) | C-5, C-7a | ³JCH, ²JCH | Positions H-7 on the benzoxazole ring. |
| CH₃-5 (Methyl H₃) | C-5, C-4, C-6 | ¹JCH, ²JCH, ²JCH | Confirms the position of the methyl group at C-5. |
| H-2', H-6' (Piperidine CH₂) | C-4' (Piperidine CH) | ³JCH | Confirms piperidine ring connectivity. |
Conclusion: A Synthesized and Verified Structure
By systematically acquiring and interpreting data from high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments, the chemical structure of this compound can be confirmed with a high degree of confidence. The HRMS data validates the elemental composition, while the comprehensive NMR analysis provides an interlocking web of evidence: ¹H and ¹³C spectra identify the chemical environments, COSY connects protons within the distinct ring systems, HSQC pairs each proton with its carbon, and finally, the key HMBC correlations bridge the substructures to reveal the complete and unambiguous molecular architecture. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing promising molecules in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C13H16N2O) [pubchemlite.lcsb.uni.lu]
- 6. Web [sites.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Safety, handling, and toxicity information for 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole.
An In-Depth Technical Guide to the Safe Handling and Toxicology of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole
Foreword for the Research Professional:
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No: 199292-77-8). As a compound of interest in medicinal chemistry, its benzoxazole and piperidine moieties suggest potential biological activity.[1][2][3] However, these same structural features necessitate a thorough understanding of its safety profile. This guide moves beyond a simple recitation of data sheet information, providing a synthesized analysis grounded in established chemical safety principles. The protocols and recommendations herein are designed to create a self-validating system of safety, ensuring that experimental integrity is built upon a foundation of personnel protection and environmental stewardship. The causality behind each recommendation is explained to empower the user with the knowledge to handle this and similar research chemicals with confidence and care.
Chemical and Physical Identity
This compound is a heterocyclic organic compound. Understanding its basic properties is the first step in a sound risk assessment.
| Property | Value | Source |
| IUPAC Name | 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole | [4] |
| CAS Number | 199292-77-8 | [4][5] |
| Molecular Formula | C₁₃H₁₆N₂O | [4][6][7] |
| Molecular Weight | 216.27 g/mol | [5] |
| Physical Form | Solid, powder | [4] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical substances. Based on available safety data, this compound is classified as a hazardous substance.[4][8]
Signal Word: Warning [4]
| GHS Classification | Hazard Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |
Source: Sigma-Aldrich[4] , Biosynth[8]
These classifications are the cornerstone of our risk assessment. The H302 statement indicates systemic toxicity upon ingestion, while the H315, H319, and H335 statements point to localized irritant effects upon contact with skin, eyes, and the respiratory system.
Toxicological Profile: An Evidence-Based Assessment
A crucial aspect of trustworthiness in a laboratory setting is acknowledging the limits of available data. For this compound, a comprehensive toxicological profile has not been fully investigated.[8] Therefore, our assessment must be based on the provided GHS classifications and the known toxicology of its structural components, particularly the piperidine moiety.
-
Acute Toxicity : The "Harmful if swallowed" (H302) classification suggests moderate acute oral toxicity. While a specific LD50 value is not available, this classification implies that ingestion of relatively small quantities could be dangerous.
-
Irritation : The compound is a confirmed irritant to the skin, eyes, and respiratory tract.[4][8] This is a common characteristic of cyclic aliphatic amines like piperidine.[9] The mechanism of irritation likely involves the basic nitrogen of the piperidine ring, which can disrupt cell membranes and proteins upon direct contact.
-
Chronic Toxicity & Carcinogenicity : There is no data available to suggest this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of evidence is not evidence of absence. Given the lack of long-term exposure data, repeated or prolonged contact should be avoided as a matter of standard laboratory prudence.[8]
Engineering and Personal Protective Controls: A Multi-Layered Defense
The hierarchy of controls is a fundamental principle in chemical safety. It prioritizes the elimination or engineering out of hazards before relying on personal protective equipment (PPE).
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole | 199292-77-8 [sigmaaldrich.com]
- 5. 199292-77-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. Compound 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole - Chemdiv [chemdiv.com]
- 7. capotchem.com [capotchem.com]
- 8. biosynth.com [biosynth.com]
- 9. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploration of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole Analogues and Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
The Benzoxazole-Piperidine Scaffold: A Privileged Motif in Medicinal Chemistry
Heterocyclic compounds are foundational to modern drug discovery, with nitrogen- and oxygen-containing ring systems being particularly prominent in a vast number of approved therapeutic agents. Among these, the benzoxazole moiety is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, conferring diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. Similarly, the piperidine ring is a crucial pharmacophore present in numerous pharmaceuticals, often enhancing pharmacokinetic properties and enabling critical interactions with target proteins. The strategic combination of these two heterocyclic systems into a single molecular framework, such as the 2-(piperidin-4-yl)-1,3-benzoxazole core, creates a unique and versatile platform for the development of novel therapeutics.
5-Methyl-2-piperidin-4-yl-1,3-benzoxazole: A Core Structure with Therapeutic Potential
The specific compound, this compound, serves as a compelling starting point for medicinal chemistry campaigns. The methyl group at the 5-position of the benzoxazole ring can influence the molecule's electronic properties and provide a vector for further structural modification. The piperidine moiety not only imparts favorable physicochemical properties but also presents a key site for substitution, allowing for the fine-tuning of the molecule's interaction with its biological target.
Rationale for Analogue Exploration: Targeting Kinases and Receptors
The exploration of analogues based on the this compound core is driven by the potential to modulate the activity of key protein families implicated in various diseases. Notably, this scaffold has shown promise in the development of inhibitors for receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are critical mediators of tumor angiogenesis and metastasis. Furthermore, the structural motifs present in this scaffold bear resemblance to ligands of nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in the treatment of neurological disorders. This guide will provide a comprehensive overview of the synthesis, characterization, and biological evaluation of these analogues, offering a technical resource for researchers in the field.
Synthesis and Characterization
Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold is a critical first step in the exploration of its therapeutic potential. A common and effective method involves the cyclization of a substituted aminophenol with a piperidine carboxylic acid derivative.
The synthesis of this compound can be achieved through the condensation of 4-methyl-2-aminophenol with piperidine-4-carboxylic acid. This reaction is typically facilitated by a dehydrating agent, such as polyphosphoric acid (PPA), at elevated temperatures.
Caption: Proposed synthetic workflow for this compound.
-
Materials: 4-methyl-2-aminophenol, piperidine-4-carboxylic acid, polyphosphoric acid (PPA).
-
Procedure:
-
To a round-bottom flask, add 4-methyl-2-aminophenol (1.0 equivalent) and piperidine-4-carboxylic acid (1.0 equivalent).
-
Add polyphosphoric acid (PPA) in excess (approximately 10-20 times the weight of the limiting reagent) to the flask.
-
Heat the reaction mixture with stirring to 140-160 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Synthesis of N-Substituted Analogues
The secondary amine of the piperidine ring is a prime site for derivatization to explore structure-activity relationships (SAR). N-alkylation is a common strategy to introduce a variety of substituents.
-
Materials: this compound, alkyl halide (e.g., benzyl bromide, methyl iodide), a non-nucleophilic base (e.g., potassium carbonate, triethylamine), and an appropriate solvent (e.g., acetone, acetonitrile).
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.5-2.0 equivalents) to the solution.
-
Add the alkyl halide (1.1-1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-substituted analogue.[1]
-
-
Procedure: To a solution of 5-methyl-2-(piperidin-4-yl)benzo[d]oxazole (1 mmol) in acetone (15 mL), add potassium carbonate (1.5 mmol) and a catalytic amount of potassium iodide. Add benzyl bromide (1.1 mmol) and reflux the mixture for 4 hours.[1] After cooling, the reaction mixture can be poured into water to precipitate the product, which is then filtered, washed, and purified.
Physicochemical Properties and Characterization
The physicochemical properties of the core scaffold are important for its development as a drug candidate.
| Property | Value | Source |
| Molecular Formula | C13H16N2O | [2] |
| Molecular Weight | 216.28 g/mol | [2] |
| InChIKey | OABOEOOTJDSLKD-UHFFFAOYSA-N | [3] |
| SMILES | Cc1ccc2c(c1)nc(C1CCNCC1)o2 | [2] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. Characteristic signals for the piperidinyl benzo[d]oxazole derivatives include protons and carbons of the piperidine ring in the aliphatic region.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
Potential Therapeutic Applications and Biological Evaluation
Anticancer Activity: Dual Inhibition of VEGFR-2 and c-Met Kinases
A promising anticancer strategy involves the simultaneous inhibition of VEGFR-2 and c-Met, two receptor tyrosine kinases crucial for tumor angiogenesis, growth, and metastasis.[4]
VEGF-A binding to VEGFR-2 triggers dimerization and autophosphorylation, activating downstream signaling pathways like PLCγ-PKC-MAPK and PI3K-Akt, which promote endothelial cell proliferation, migration, and survival.[5] Similarly, HGF binding to c-Met activates pathways such as RAS-RAF-MEK-ERK and PI3K-Akt, leading to cell growth, motility, and invasion.
Caption: Simplified signaling pathways of VEGFR-2 and c-Met and the inhibitory action of the benzoxazole analogues.
This assay measures the direct inhibition of the VEGFR-2 kinase enzyme.[6][7]
-
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A luminescent signal is generated that is inversely proportional to the amount of ATP consumed, thus a higher signal indicates greater inhibition.[7]
-
Procedure: [7]
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Add a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
The following table summarizes the cytotoxic activities of representative benzoxazole derivatives against various cancer cell lines.
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 14i | 5-methylbenzo[d]oxazole derivative | HepG2 | 3.22 ± 0.13 | [8] |
| 14i | 5-methylbenzo[d]oxazole derivative | MCF-7 | 6.94 ± 0.22 | [8] |
| 14l | 5-methylbenzo[d]oxazole derivative | MCF-7 | 6.87 ± 0.23 | [8] |
| 14l | 5-methylbenzo[d]oxazole derivative | HepG2 | 6.70 ± 0.47 | [8] |
| 14b | 5-chlorobenzo[d]oxazole derivative | MCF-7 | 4.75 ± 0.21 | [8] |
| 14b | 5-chlorobenzo[d]oxazole derivative | HepG2 | 4.61 ± 0.34 | [8] |
| 10b | Benzoxazole-1,3,4-oxadiazole hybrid | A549 | 0.13 ± 0.014 | [2] |
| 10b | Benzoxazole-1,3,4-oxadiazole hybrid | MCF-7 | 0.10 ± 0.013 | [2] |
Neurological Applications: Targeting Nicotinic Acetylcholine Receptors (nAChRs)
The this compound scaffold contains pharmacophoric elements that suggest potential interactions with nAChRs, which are involved in various neurological processes.[7]
nAChRs are ligand-gated ion channels that, upon activation by acetylcholine, allow the influx of cations like Na+ and Ca2+.[7] This leads to membrane depolarization and the activation of downstream signaling cascades, such as the PI3K-Akt pathway, which is involved in neuroprotection and cell survival.[7]
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [openresearch.okstate.edu]
- 3. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for in vitro testing of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole on cancer cell lines.
An In-Depth Guide and Protocol for the In Vitro Evaluation of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole on Cancer Cell Lines
Abstract
This document provides a comprehensive framework and detailed experimental protocols for the initial in vitro assessment of the novel compound this compound for anticancer activity. Benzoxazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological activities, including potential anticancer properties[1][2]. This guide is designed for researchers, scientists, and drug development professionals, offering a structured, multi-phase approach that begins with broad cytotoxicity screening and progresses to more defined mechanistic assays, including the analysis of apoptosis and cell cycle distribution. The protocols herein are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility.
Compound Profile: this compound
The subject of this protocol is a specific benzoxazole derivative. A foundational understanding of its physicochemical properties is critical for accurate and reproducible experimental design, particularly for stock solution preparation and determining appropriate solvent controls.
| Property | Value | Source |
| Compound Name | 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole | Chemdiv[3] |
| Molecular Formula | C₁₃H₁₆N₂O | Chemdiv[3] |
| Molecular Weight | 216.28 g/mol | Chemdiv[3] |
| Solubility | To be determined empirically. Recommended starting solvent: DMSO. | General Practice |
| Purity | ≥95% (Recommended for biological assays) | General Practice |
Causality Behind Experimental Choices: The initial step before any biological assay is to prepare a high-concentration stock solution, typically in 100% Dimethyl Sulfoxide (DMSO), which is a versatile solvent for many organic molecules. The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
Experimental Strategy & Staged Workflow
A tiered approach is the most efficient strategy for evaluating a novel compound. This workflow ensures that resource-intensive mechanistic studies are only performed if the compound demonstrates significant initial activity. The process moves from a broad assessment of cytotoxicity to specific inquiries into the mechanism of cell death.
Phase 1 Protocol: Cytotoxicity Screening (MTT Assay)
Scientific Rationale: The initial goal is to determine the concentration at which the compound inhibits cancer cell growth. The MTT assay is a robust and widely used colorimetric method for assessing cell viability.[4] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to ~80% confluency. The selection of cell lines is a critical step, and using a panel representing different cancer types provides a broader understanding of the compound's activity spectrum.[6][7][8]
-
Trypsinize, count, and seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Essential Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank: Wells with medium only (no cells) to serve as a background control for the spectrophotometer.
-
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization & Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis & Presentation
-
Calculate Percent Viability:
-
Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀:
-
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to inhibit cell growth by 50%.[9]
-
Plot Percent Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 25.2 |
| HCT116 | Colorectal Carcinoma | 8.9 |
Phase 2 Protocols: Mechanistic Assays
If the compound shows potent cytotoxicity (typically an IC₅₀ value in the low micromolar range), the next logical step is to investigate how it kills the cancer cells. The two most common fates are apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, allowing it to intercalate with DNA.[10] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[11]
Step-by-Step Protocol: Annexin V/PI Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Wash the cells once with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Be sure to set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.[11]
Table 2: Hypothetical Apoptosis Analysis in HCT116 Cells
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic |
| Vehicle Control | 94.5 | 3.1 | 2.4 |
| Compound (8.9 µM) | 55.2 | 28.5 | 16.3 |
| Compound (17.8 µM) | 21.8 | 45.1 | 33.1 |
Cell Cycle Analysis (Propidium Iodide Staining)
Scientific Rationale: Many cytotoxic agents function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase). Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can then be used to generate a histogram that distinguishes cells in different phases: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[13] A sub-G1 peak often indicates the presence of apoptotic cells with fragmented DNA.
Step-by-Step Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect and wash cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[14] This step permeabilizes the cells and fixes them. Incubate at 4°C for at least 30 minutes (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with 1X PBS to remove the ethanol.[14]
-
Staining:
-
Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Table 3: Hypothetical Cell Cycle Distribution in HCT116 Cells (24h Treatment)
| Treatment | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 1.8 | 55.3 | 25.1 | 19.6 |
| Compound (8.9 µM) | 10.5 | 20.1 | 15.4 | 54.0 |
Interpretation: The hypothetical data suggests the compound induces a significant G2/M phase arrest and an increase in the apoptotic sub-G1 population.
Phase 3 Protocol: Target Pathway Validation (Western Blot)
Scientific Rationale: Based on the results from Phase 2, Western blotting can be used to investigate changes in the expression levels of specific proteins involved in the observed phenotype (e.g., apoptosis or cell cycle arrest).[15][16] This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins.[16]
Condensed Protocol: Western Blot
-
Cell Lysis & Protein Quantification: Treat cells as in the mechanistic assays. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[17] Quantify the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel to separate them by size. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved Caspase-3, PARP, Cyclin B1, p21) overnight at 4°C.[15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Compound 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole - Chemdiv [chemdiv.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. kumc.edu [kumc.edu]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Kinase Inhibition Assays Using 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole
Introduction: The Therapeutic Potential of Benzoxazole Scaffolds in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] Consequently, protein kinases have become a primary focus for therapeutic intervention.[2] The benzoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, known to be present in molecules with a wide range of pharmacological activities, including anticancer effects.[3][4][5]
Recent studies have highlighted that piperidinyl-based benzoxazole derivatives can act as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are essential for tumor angiogenesis, growth, and metastasis.[6][7] This positions our subject compound, 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole , as a compelling candidate for investigation as a kinase inhibitor. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively assess the kinase inhibitory potential of this compound.
Strategic Considerations for Assay Design
The selection of an appropriate assay format is a critical first step in characterizing a potential kinase inhibitor.[2] The choice depends on several factors including the specific kinase target, the required throughput, and the available instrumentation. For high-throughput screening (HTS) to identify initial hits, fluorescence-based and luminescence-based assays are often preferred due to their reliability, efficiency, and scalability.[8]
Given that structurally similar benzoxazole derivatives have shown activity against VEGFR-2 and c-Met, it is logical to initially screen this compound against a panel of receptor tyrosine kinases.[6][7] A luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay, is an excellent choice for this purpose. This assay format is universal, meaning it can be used for virtually any kinase that utilizes ATP, and it directly measures the enzymatic activity.[9][10]
Experimental Workflow for Kinase Inhibition Profiling
The following diagram illustrates a typical workflow for screening and characterizing a novel kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor discovery and characterization.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase, for example, VEGFR-2. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]
Materials:
-
Kinase: Recombinant human VEGFR-2 (or other kinase of interest).
-
Substrate: A suitable peptide substrate for the kinase (e.g., Poly (Glu, Tyr) 4:1).
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate.
-
Inhibitor: this compound.
-
Positive Control: A known inhibitor for the target kinase (e.g., Sorafenib for VEGFR-2).[6]
-
Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[1]
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or a similar product).
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Instrumentation: Multichannel pipettes, plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 1 nM).
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a negative control) to the appropriate wells.[1]
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate for 10-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.[11]
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentrations of both substrate and ATP should be empirically determined, but a common starting point is at or below the Km for ATP to increase sensitivity to ATP-competitive inhibitors.[8][12]
-
Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <10% ATP conversion).[12]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[1] This will terminate the kinase reaction and deplete the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.[1]
-
Add 20 µL of Kinase Detection Reagent to each well.[1] This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1]
-
Data Presentation and Interpretation
The inhibitory activity of this compound should be evaluated against a panel of kinases to determine its potency and selectivity. The results are typically presented in a table summarizing the IC50 values.
| Kinase Target | This compound IC50 (nM) | Positive Control IC50 (nM) |
| VEGFR-2 | Example: 50 | Sorafenib: 6 |
| c-Met | Example: 150 | Staurosporine: 10 |
| Kinase X | Example: >10,000 | Staurosporine: 20 |
| Kinase Y | Example: 800 | Staurosporine: 15 |
Table 1: Example inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, and Sorafenib, a VEGFR-2 inhibitor, are used as positive controls.[1][6]
Causality and Self-Validation in Protocols
-
Pre-incubation of Inhibitor and Kinase: This step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced. This is particularly important for inhibitors with slow binding kinetics.[11]
-
ATP Concentration: Using an ATP concentration near its Km value for the specific kinase is a common practice. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.[12] However, for a more physiologically relevant assessment of a compound's specificity, assays can be conducted at ATP concentrations that mimic cellular levels (e.g., 1 mM).[8]
-
Linear Range of Reaction: It is essential to ensure that the kinase reaction proceeds in a linear fashion over the incubation period. This is typically achieved by keeping the substrate (ATP) conversion below 10-20%. This validates that the measured inhibition is not an artifact of substrate depletion.[12]
-
Use of Controls: Including both positive (known inhibitor) and negative (DMSO vehicle) controls is fundamental. The positive control validates that the assay system is responsive to inhibition, while the negative control defines the baseline of uninhibited enzyme activity.
Advanced Protocols: Cellular Target Engagement
Once biochemical activity is established, the next logical step is to determine if the compound can engage its target in a cellular context.[2]
Protocol 2: Western Blot Analysis of Target Phosphorylation
This protocol assesses the ability of this compound to inhibit the phosphorylation of a target kinase in a cellular environment.
Caption: Workflow for assessing cellular kinase inhibition via Western Blot.
Brief Methodology:
-
Cell Culture and Treatment: Culture cells that express the target kinase (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for VEGFR-2). Treat the cells with varying concentrations of this compound for a predetermined time.
-
Kinase Activation: Stimulate the cells with the appropriate ligand (e.g., VEGF) to induce autophosphorylation of the receptor kinase.
-
Lysis and Protein Analysis: Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Immunoblotting: Transfer the proteins to a membrane and probe with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR-2) and the total protein level of the kinase (e.g., anti-VEGFR-2).
-
Detection and Quantification: Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated to total kinase, which indicates the level of target inhibition.
Troubleshooting and Common Pitfalls
-
Compound Interference: Some compounds can interfere with the assay signal (e.g., by fluorescing or quenching). It is advisable to run a control where the compound is added after the stop reagent to check for such effects.[9]
-
Non-specific Inhibition: Molecules can inhibit kinases through non-specific mechanisms, such as aggregation or by chelating essential cofactors. Cross-validation with different assay formats can help to rule out these artifacts.[9]
-
Reagent Purity: The purity of reagents like ATP and substrates can significantly impact reaction kinetics. Always use high-quality reagents from reputable suppliers.[9]
By following these detailed protocols and considering the underlying scientific principles, researchers can robustly evaluate the potential of this compound as a novel kinase inhibitor, paving the way for further preclinical and clinical development.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jocpr.com [jocpr.com]
- 6. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Application Notes & Protocols: Designing In Vivo Efficacy Studies for 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazole Derivative
5-Methyl-2-piperidin-4-yl-1,3-benzoxazole is a novel chemical entity with a structure suggestive of potential interactions with key neurological targets. While direct pharmacological data for this specific molecule is not yet publicly available, its structural motifs, particularly the piperidine and benzoxazole rings, are present in compounds known to modulate central nervous system (CNS) activity. Specifically, the piperidine moiety is a common feature in ligands for G-Protein Coupled Receptors (GPCRs) such as dopamine and serotonin receptors, while the oxazole ring is found in various kinase inhibitors and other bioactive molecules.[1] This structural analogy provides a rationale for investigating its potential as a therapeutic agent for neurodegenerative or psychiatric disorders.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust in vivo studies to evaluate the efficacy of this compound. The protocols outlined herein are designed to be self-validating systems, incorporating field-proven insights to ensure technical accuracy and reproducibility. We will explore its potential as both a cognitive enhancer and a neuroprotective agent , providing detailed methodologies for preclinical evaluation in relevant animal models.
Strategic Rationale: From Hypothesis to Efficacy Endpoints
Given the structural alerts, our initial hypothesis is that this compound may exert its effects through modulation of neurotransmitter systems or by protecting neurons from degenerative processes. Therefore, a two-pronged in vivo evaluation strategy is proposed:
-
Cognitive Enhancement: To assess the compound's ability to improve learning and memory.
-
Neuroprotection: To evaluate its capacity to prevent or slow down neuronal damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
This dual approach allows for a comprehensive characterization of the compound's therapeutic potential. The following sections detail the experimental designs, from animal model selection to specific behavioral and neurochemical analyses.
PART 1: Evaluation of Cognitive-Enhancing Properties
A key starting point for a novel CNS-active compound is to assess its impact on cognitive function. These studies will determine if this compound can improve learning and memory in healthy or cognitively impaired animals.
Animal Model Selection
For initial cognitive screening, healthy adult rodents (mice or rats) are suitable. To model cognitive deficits, scopolamine-induced amnesia is a well-established and acute model that disrupts cholinergic pathways crucial for memory formation.[2]
Behavioral Assays for Learning and Memory
A. Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[3][4]
-
Principle: The test relies on the animal's ability to use distal visual cues to locate a submerged platform in a circular pool of opaque water.[3][5]
-
Significance: It provides robust data on spatial learning acquisition and long-term memory retention.[4]
Protocol: Morris Water Maze
-
Apparatus: A circular tank (90-100 cm in diameter) filled with water made opaque with non-toxic white paint.[3] A small escape platform is submerged 1 cm below the water surface.[3][6]
-
Acclimation: Allow animals to habituate to the testing room for at least one hour before the experiment.
-
Acquisition Phase (4-5 days):
-
Divide the pool into four quadrants and place the platform in the center of one quadrant.[4]
-
Conduct four trials per day for each animal.
-
For each trial, gently place the animal into the water facing the tank wall at one of four designated start positions (N, S, E, W).[4]
-
Allow the animal to swim freely for a maximum of 90 seconds to find the platform.[7]
-
If the animal fails to find the platform within 90 seconds, guide it to the platform.[3][7]
-
Allow the animal to remain on the platform for 30 seconds.[3][7]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
B. Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, which is less dependent on spatial cues and relies on the innate tendency of rodents to explore novel objects.[8][9][10]
-
Principle: Animals that remember a previously encountered object will spend more time exploring a new, novel object.[8][11]
-
Significance: This test is sensitive to deficits in short-term and long-term recognition memory.
Protocol: Novel Object Recognition Test
-
Apparatus: An open-field arena (e.g., a 30 cm x 30 cm x 30 cm box).[12]
-
Habituation (1-3 days):
-
Familiarization/Training Phase (T1):
-
Place two identical objects in opposite corners of the arena.[11]
-
Place the animal in the center of the arena and allow it to explore the objects for 10 minutes.[9]
-
Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.[12]
-
-
Test Phase (T2) (after a retention interval, e.g., 1 or 24 hours):
-
Replace one of the familiar objects with a novel object.[9][11]
-
Place the animal back in the arena and allow it to explore for 10 minutes.[9]
-
Record the time spent exploring the familiar and novel objects.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Experimental Design and Data Presentation
| Group | Treatment | Dosage | N (Animals per Group) | Primary Endpoints |
| 1 | Vehicle Control | - | 10-12 | Escape latency (MWM), Discrimination Index (NOR) |
| 2 | Scopolamine + Vehicle | 1 mg/kg | 10-12 | Escape latency (MWM), Discrimination Index (NOR) |
| 3 | Scopolamine + Compound | Low Dose | 10-12 | Escape latency (MWM), Discrimination Index (NOR) |
| 4 | Scopolamine + Compound | Mid Dose | 10-12 | Escape latency (MWM), Discrimination Index (NOR) |
| 5 | Scopolamine + Compound | High Dose | 10-12 | Escape latency (MWM), Discrimination Index (NOR) |
| 6 | Positive Control (e.g., Donepezil) | Clinically relevant dose | 10-12 | Escape latency (MWM), Discrimination Index (NOR) |
PART 2: Evaluation of Neuroprotective Efficacy
If the compound shows promise as a cognitive enhancer, or if there is a mechanistic rationale to suggest neuroprotective effects, the next logical step is to evaluate its efficacy in animal models of neurodegenerative diseases.
Animal Models of Neurodegenerative Disease
A. Alzheimer's Disease (AD) Models
Transgenic mouse models that recapitulate key aspects of AD pathology, such as amyloid-β (Aβ) plaque deposition and tau pathology, are crucial for testing disease-modifying therapies.[13][14]
-
APP/PS1 Mice: These mice express mutant forms of the amyloid precursor protein (APP) and presenilin-1 (PSEN1), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.[15]
-
3xTg-AD Mice: These mice harbor three mutations (APP, PSEN1, and MAPT) and develop both Aβ plaques and neurofibrillary tangles (NFTs), mimicking the dual pathology of human AD.[14][15]
B. Parkinson's Disease (PD) Models
Neurotoxin-based models are widely used to induce the selective loss of dopaminergic neurons, a hallmark of PD.[16]
-
6-OHDA Model (Rat): Unilateral injection of 6-hydroxydopamine (6-OHDA) into the striatum or medial forebrain bundle causes a progressive loss of dopaminergic neurons in the substantia nigra.[16][17]
-
MPTP Model (Mouse): Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) leads to the destruction of dopaminergic neurons.[16][17][18] This is considered a gold standard for neurotoxin-induced PD models.[19]
Efficacy Endpoints
A. Behavioral Assessments
In addition to the cognitive tests described above, motor function assessments are critical for PD models.
-
Rotarod Test: Measures motor coordination and balance.
-
Cylinder Test: Assesses forelimb asymmetry, a common deficit in unilateral 6-OHDA lesion models.
-
Apomorphine-Induced Rotations: In unilaterally lesioned animals, a dopamine agonist will induce contralateral rotations, the frequency of which is proportional to the extent of the lesion.
B. Neurochemical Analysis: In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[20][21][22]
-
Principle: A small, semi-permeable probe is implanted into a target brain region (e.g., hippocampus or striatum). The probe is perfused with an artificial cerebrospinal fluid, and molecules from the extracellular space diffuse across the membrane into the perfusate, which is then collected and analyzed.[22]
-
Significance: Allows for the direct assessment of how the compound affects neurotransmitter dynamics (e.g., dopamine, acetylcholine, glutamate) in real-time.[20][23]
Protocol: In Vivo Microdialysis
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeted to the brain region of interest (e.g., striatum for PD models, hippocampus for AD models). Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes for 1-2 hours) to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound (or vehicle) and continue collecting dialysate samples for several hours to monitor changes in neurotransmitter concentrations.
-
Sample Analysis: Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) for high sensitivity and specificity.[23][24]
C. Post-Mortem Analyses
At the end of the study, brains should be collected for histological and biochemical analysis.
-
Immunohistochemistry: To quantify neuronal loss (e.g., tyrosine hydroxylase staining for dopaminergic neurons), Aβ plaques, and neurofibrillary tangles.
-
ELISA/Western Blot: To measure levels of specific proteins, such as Aβ40 and Aβ42, or markers of inflammation and oxidative stress.
Experimental Workflow Diagram
Caption: High-level workflow for in vivo efficacy evaluation.
PART 3: Safety and Regulatory Considerations
All in vivo studies must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals. Furthermore, preclinical safety and toxicology studies are a prerequisite for advancing a compound to clinical trials.
Preliminary Toxicity Assessment
An acute toxicity study should be conducted to determine the maximum tolerated dose (MTD) and to identify potential signs of toxicity. This is often done following OECD guidelines.[25][26][27][28][29]
Good Laboratory Practice (GLP)
For studies intended to support regulatory submissions, such as an Investigational New Drug (IND) application, all work must be conducted in accordance with Good Laboratory Practice (GLP) regulations as defined by the FDA (21 CFR Part 58).[30][31] This ensures the quality and integrity of the nonclinical safety data.[31]
Conclusion
The strategic framework and detailed protocols provided in this guide offer a robust starting point for the in vivo evaluation of this compound. By systematically assessing its effects on cognition and its potential to confer neuroprotection, researchers can build a comprehensive data package to support its further development as a novel therapeutic agent for CNS disorders. The emphasis on validated models, multi-modal endpoints, and regulatory compliance is designed to maximize the scientific rigor and translational potential of these preclinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mmpc.org [mmpc.org]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. UC Davis - Morris Water Maze [protocols.io]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. behaviorcloud.com [behaviorcloud.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Animal Models in Alzheimer’s Disease Drug Development (Chapter 7) - Alzheimer's Disease Drug Development [cambridge.org]
- 16. criver.com [criver.com]
- 17. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 19. mdpi.com [mdpi.com]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]
- 25. Navigating OECD Guidelines for Chronic Toxicity Studies | Biobide [biobide.com]
- 26. OECD Guidelines | PPTX [slideshare.net]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 29. m.youtube.com [m.youtube.com]
- 30. namsa.com [namsa.com]
- 31. Step 2: Preclinical Research | FDA [fda.gov]
Application Note & Protocol: Preparation of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole Stock Solutions for In Vitro Cell-Based Assays
Abstract
The reproducibility and accuracy of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive guide and detailed protocols for the preparation of stock solutions of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole, a small molecule with a benzoxazole core. We address critical aspects including solvent selection, management of solvent-induced cytotoxicity, sterile handling, and the logical progression from a high-concentration primary stock to final working dilutions. The methodologies outlined herein are designed to ensure the integrity of the compound and generate reliable, reproducible data for researchers in pharmacology, drug discovery, and related fields.
Foundational Principles & Scientific Rationale
Physicochemical Properties of this compound
Understanding the basic properties of the compound is the first step in designing a robust preparation protocol.
-
Appearance: Typically a powder[3]
-
Solubility: Like many heterocyclic small molecules, this compound is predicted to have low aqueous solubility. Therefore, an organic solvent is required for its dissolution. While specific solubility data is not widely published, Dimethyl Sulfoxide (DMSO) is an exceptionally effective solvent for a vast array of organic compounds and is the standard choice for this application.[4] It is imperative for the end-user to empirically confirm the solubility at the desired concentration.
The Critical Role of the Solvent: Why DMSO?
Dimethyl Sulfoxide (DMSO) is the most ubiquitously used solvent for preparing stock solutions of non-polar compounds for cell-based assays.[5] Its utility is grounded in several key properties:
-
High Solvating Power: DMSO can dissolve a wide range of otherwise insoluble compounds, facilitating the preparation of high-concentration stock solutions.[4]
-
Miscibility: It is miscible with both aqueous media (cell culture medium) and organic solvents, allowing for seamless dilution to final working concentrations.[4]
Mitigating Solvent-Induced Artifacts: The Challenge of DMSO
While indispensable, DMSO is not biologically inert. At elevated concentrations, it can induce a range of cellular effects, including cytotoxicity, cell cycle arrest, differentiation, and modulation of gene expression, which can confound experimental results.[6][7][8]
Therefore, a core principle of this protocol is to minimize the final concentration of DMSO in the cell culture.
-
Concentration Limits: Most cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity, though some may be sensitive to concentrations as low as 0.1%.[7][9] It is best practice to keep the final DMSO concentration at or below 0.1% whenever possible.[7]
-
The Vehicle Control: Every experiment must include a "vehicle control" group. This consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the test compound. This allows for the differentiation of effects caused by the compound versus those caused by the solvent itself.[10]
Materials and Equipment
-
This compound powder (CAS: 199292-77-8)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free deionized water or phosphate-buffered saline (PBS)
-
Complete cell culture medium (specific to the cell line in use)
-
Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL) or cryovials
-
Calibrated analytical balance (readable to 0.01 mg)
-
Calibrated micropipettes (P1000, P200, P20) and sterile, filtered pipette tips
-
Vortex mixer
-
Sterile syringe filters (0.2 or 0.22 µm pore size), compatible with DMSO (e.g., PTFE or nylon)[11][12]
-
Sterile syringes
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves.[13]
Experimental Protocols
Protocol 3.1: Preparation of a 10 mM Primary Stock Solution
This protocol describes the preparation of a highly concentrated primary stock solution, which serves as the foundation for all subsequent dilutions. A 10 mM concentration is a common starting point, but this can be adjusted based on the compound's solubility and the required final concentrations.
Safety First: Always handle the compound and solvent in a well-ventilated area or a chemical fume hood. Wear appropriate PPE.[13][14] Review the Safety Data Sheet (SDS) for this compound and DMSO before beginning work.[15][16]
-
Pre-Handling: Before opening the vial of the compound, centrifuge it briefly at low speed (~500 x g for 1 minute) to ensure all powder is collected at the bottom.
-
Calculation: Determine the mass of the compound required to prepare the desired volume of 10 mM stock solution.
-
Formula: Mass (mg) = Desired Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = (0.010 mol/L) × (0.001 L) × (216.27 g/mol ) × 1000 = 2.16 mg
-
-
Weighing: Accurately weigh out 2.16 mg of this compound powder and transfer it to a sterile microcentrifuge tube or cryovial.
-
Expert Tip: To avoid inaccuracies associated with weighing very small amounts, it is often more precise to dissolve the entire contents of a pre-weighed vial (e.g., 5 mg or 10 mg) and adjust the volume of DMSO accordingly.[17]
-
-
Dissolution: Add 1.0 mL of anhydrous, cell culture-grade DMSO to the tube containing the compound.
-
Mixing: Cap the tube securely and vortex at medium-high speed for 1-2 minutes, or until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm PTFE syringe filter and dispense the solution into a new, sterile cryovial. This step is critical to remove any potential microbial contaminants.[18]
-
Aliquoting and Storage: Immediately aliquot the sterile 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is a crucial step to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.[17][18]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots in a freezer at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to several years).[18]
Protocol 3.2: Preparation of Working Solutions
This protocol details the dilution of the primary stock into the final concentration for treating cells. This is typically done immediately before an experiment.
-
Thawing: Remove a single aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.
-
Dilution Strategy: To avoid compound precipitation and pipetting errors, it is best to perform serial dilutions rather than a single large dilution.[19][20] A common strategy is to first create an intermediate stock at 100- or 1000-fold the final concentration.
-
Example Dilution to a Final Concentration of 10 µM:
-
Objective: Prepare cell culture plates where the final concentration of the compound is 10 µM. The final DMSO concentration should be ≤0.1%.
-
Calculation: A 1:1000 dilution of the 10 mM stock is required (10 mM = 10,000 µM; 10,000 µM / 10 µM = 1000). This dilution will result in a final DMSO concentration of 0.1% (1/1000).
-
Procedure: a. Warm the required volume of complete cell culture medium to 37°C. b. For every 1 mL of final working solution required, you will add 1 µL of the 10 mM stock solution. c. Add the appropriate volume of medium to your culture vessel (e.g., add 999 µL of medium to a sterile tube). d. Add 1 µL of the 10 mM stock solution directly into the medium. e. Crucial Technique: Pipette the stock solution directly into the liquid medium while gently mixing or swirling. Do not add the concentrated stock to an empty well or the side of the vessel, as this can cause the compound to precipitate.[17] Mix thoroughly by pipetting up and down several times.
-
-
Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of culture medium (e.g., 1 µL of DMSO to 999 µL of medium).
-
Cell Treatment: Immediately add the prepared working solutions (and vehicle control) to your cell cultures and proceed with the experiment.
Data Presentation & Summary
| Parameter | Value / Recommendation | Rationale / Reference |
| Compound MW | 216.27 g/mol | For accurate mass calculations.[1][2] |
| Primary Stock Solvent | Anhydrous, cell culture-grade DMSO | High solvating power for non-polar compounds. |
| Primary Stock Conc. | 10 mM (or as solubility allows) | Creates a concentrated source to minimize final solvent volume. |
| Primary Stock Storage | -20°C (short-term) or -80°C (long-term) | Prevents degradation; aliquoting avoids freeze-thaw cycles.[18] |
| Sterilization Method | 0.22 µm Syringe Filtration (PTFE) | Removes microbial contaminants without heat.[18] |
| Max. Final DMSO Conc. | ≤ 0.5% (v/v) | General upper limit to avoid cytotoxicity in most cell lines.[9][18][21] |
| Recommended Final DMSO | ≤ 0.1% (v/v) | Minimizes potential for solvent-induced biological artifacts.[7] |
| Essential Control | Vehicle Control (Medium + DMSO) | Differentiates compound effects from solvent effects.[10] |
Quality Control & Best Practices
-
Solubility Confirmation: After preparing the primary stock, visually inspect the solution against a bright light source to ensure there are no visible crystals or precipitates. If the solution is cloudy, it may indicate that the concentration exceeds the compound's solubility limit in DMSO.
-
Aseptic Technique: All steps involving cell culture medium or the final working solutions must be performed in a certified biological safety cabinet (BSC) using sterile techniques to prevent contamination.
-
Compound Stability: Benzoxazole derivatives are generally stable, but stability in DMSO over long periods should not be assumed. If experiments are conducted over many months, preparing a fresh primary stock is a good practice.[22]
-
Purity and Identity: Always source compounds from reputable suppliers that provide a Certificate of Analysis (CoA) confirming the purity and identity of the material via methods like LC/MS or NMR.[23][24]
Workflow Visualization
The following diagram illustrates the complete workflow from solid compound to the final application in a cell culture experiment.
References
- 1. 199292-77-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. Compound 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole - Chemdiv [chemdiv.com]
- 3. 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole | 199292-77-8 [sigmaaldrich.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. globalfilter.com [globalfilter.com]
- 12. brotherfiltration.com [brotherfiltration.com]
- 13. biosynth.com [biosynth.com]
- 14. Benzoxazole(273-53-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. lobachemie.com [lobachemie.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. captivatebio.com [captivatebio.com]
- 19. How to Do Serial Dilutions: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 20. microbenotes.com [microbenotes.com]
- 21. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 22. researchgate.net [researchgate.net]
- 23. emolecules.com [emolecules.com]
- 24. lifechemicals.com [lifechemicals.com]
Analytical methods for quantifying 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole in biological samples.
Quantitative Determination of 5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole is a novel heterocyclic compound with significant potential in pharmaceutical development, belonging to a class of benzoxazole derivatives that have demonstrated a wide range of biological activities.[1][2] Accurate quantification of this analyte in biological matrices such as plasma is fundamental for evaluating its pharmacokinetic (PK) and toxicokinetic (TK) profile during preclinical and clinical studies.[3] This document provides a comprehensive guide to a robust and validated bioanalytical method for the determination of 5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.
The method described herein is developed to meet the stringent requirements for bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[4][5]
Principle of the Method
The analytical method involves the extraction of 5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole and a stable isotope-labeled internal standard (SIL-IS) from human plasma via solid-phase extraction (SPE). The extracted samples are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of a SIL-IS is considered the "gold standard" as it effectively compensates for variability in sample processing and matrix effects, leading to enhanced accuracy and precision.[6]
Materials and Reagents
-
Analytes: 5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole (Reference Standard, >99% purity), 5-Methyl-2-(piperidin-4-yl-d4)-1,3-benzoxazole (Internal Standard, >99% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Chemicals: Ammonium formate (analytical grade).
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant), sourced from an accredited biobank.
-
Supplies: 96-well SPE plates (e.g., Oasis HLB), 1.5 mL polypropylene tubes, 96-well collection plates.
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required. The following conditions are provided as a validated starting point.
LC System
-
System: UHPLC system (e.g., Agilent 1290 Infinity II or equivalent).[7]
-
Column: C18 analytical column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometer
-
System: Triple Quadrupole MS (e.g., Agilent 6490 or Sciex QTRAP 5500).[3]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Temperature: 550 °C.
-
MRM Transitions: The following mass transitions should be optimized. The values below are hypothetical based on the compound's structure.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| 5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole | m/z 231.1 | m/z 147.1 | 25 |
| 5-Methyl-2-(piperidin-4-yl-d4)-1,3-benzoxazole (IS) | m/z 235.1 | m/z 151.1 | 25 |
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the internal standard at a concentration of 100 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to remove interfering substances like proteins and phospholipids.[9][10] SPE is a robust technique for achieving clean extracts and high recovery.
Workflow Diagram:
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Use of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole as a chemical probe for target identification.
An Application Guide for Target Identification Using 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole as a Chemical Probe
Introduction: Bridging Phenotype to Target
The discovery of bioactive small molecules through phenotypic screening is a powerful engine for modern drug development. However, a critical challenge remains: identifying the specific molecular target(s) responsible for the observed biological effect.[1] This process, known as target deconvolution, is essential for understanding the mechanism of action (MoA), enabling structure-activity relationship (SAR) studies, and developing robust biomarkers.[2]
The compound this compound belongs to the benzoxazole class of heterocycles, a scaffold present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Notably, derivatives of this scaffold have been shown to target critical signaling proteins such as VEGFR-2, c-Met, and topoisomerase II, highlighting its therapeutic potential.[6][7]
This document serves as a comprehensive guide for researchers and drug development professionals on how to utilize this compound as a foundational tool for unbiased target identification. We will detail the necessary chemical modifications to create functional probes, provide step-by-step protocols for target capture, and outline essential downstream workflows for hit validation.
The Chemical Probe Principle: From Bait to Identification
A chemical probe is a small molecule designed to specifically interact with a protein target, allowing for its identification and functional study within a complex biological system.[1] The general strategy involves creating a derivatized version of the parent compound (the "bait") that incorporates a handle for enrichment or a reactive group for covalent capture.[8][9] Following incubation with a cellular lysate or intact cells, the probe-protein complexes are isolated and the protein identity is determined, most commonly by high-resolution mass spectrometry.[1][8]
This guide will focus on two robust and widely adopted chemoproteomic strategies:
-
Affinity-Based Protein Profiling (AfBPP): Utilizes a probe modified with a high-affinity tag (e.g., biotin) to pull down interacting proteins.
-
Photo-Affinity Labeling (PAL): Employs a probe containing a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein, enabling more stringent purification.[10][11]
Part 1: Probe Design and Synthesis Strategy
The parent compound, this compound, must first be derivatized into a functional chemical probe. The key is to introduce a linker and a functional handle at a position that does not disrupt the native binding interactions with its target. The piperidine nitrogen is a synthetically accessible and common point for modification.
Key Considerations for Probe Synthesis:
-
Linker Position: The N-1 position of the piperidine ring is a logical attachment point, as it extends away from the core benzoxazole structure.
-
Linker Length & Composition: A flexible polyethylene glycol (PEG) or alkyl chain linker is typically used to minimize steric hindrance and allow the probe to access the binding pocket while the functional handle remains accessible.
-
Functional Handle: The choice of handle dictates the experimental workflow.
Here, we propose two primary probe designs:
-
Affinity Probe (Probe-A): Features a biotin tag for affinity purification via streptavidin-coated beads. This is a classic and reliable method for target pulldown.[11]
-
Photo-Affinity Probe (Probe-B): Incorporates a diazirine as a photoreactive crosslinking group and an alkyne handle for subsequent "click chemistry" ligation to a biotin-azide reporter tag.[12] Diazirines are small and are activated by UV light to form highly reactive carbenes that create covalent bonds with nearby amino acid residues, providing a permanent link to the target.[10][12]
Part 2: A General Workflow for Target Deconvolution
Successful target identification relies on a systematic workflow that moves from broad discovery to specific validation. The process involves capturing potential targets, identifying them via mass spectrometry, and validating the top candidates using orthogonal, label-free methods.
Experimental Protocols
Protocol 1: Affinity-Based Pulldown using Probe-A
Objective: To enrich and isolate proteins that bind to the biotinylated this compound probe (Probe-A).
Methodology:
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a cancer cell line responsive to benzoxazoles) to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with gentle agitation.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Affinity Enrichment:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL.
-
Experimental Arm: Add Probe-A to the lysate at a final concentration of 1-10 µM.
-
Control Arm (Competition): Pre-incubate the lysate with a 100-fold molar excess of the parent compound (this compound) for 1 hour before adding Probe-A. This control is crucial to identify specific binders, which should be outcompeted by the parent compound.[13]
-
Incubate all samples for 2-4 hours at 4°C on a rotator.
-
Add pre-washed streptavidin-coated magnetic beads to each sample and incubate for another 1 hour at 4°C.
-
-
Washing and Elution:
-
Using a magnetic rack, collect the beads and discard the supernatant.
-
Wash the beads extensively (3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Perform a final wash with PBS.
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 10 minutes.
-
-
Downstream Analysis:
-
Separate the eluted proteins on an SDS-PAGE gel.
-
Visualize proteins using silver or Coomassie staining.
-
Excise unique bands present in the experimental lane but reduced or absent in the competition control lane for identification by mass spectrometry.[14]
-
Protocol 2: Photo-Affinity Labeling (PAL) using Probe-B
Objective: To covalently capture binding partners of the photo-affinity probe (Probe-B) in a cellular context, followed by enrichment.
Methodology:
-
Cell Treatment and Crosslinking:
-
Culture cells in plates suitable for UV irradiation (e.g., standard petri dishes).
-
Treat cells with Probe-B (1-10 µM) or vehicle (DMSO) for 1-2 hours in serum-free media. For competition control, pre-treat a separate plate with excess parent compound.
-
Place the plates on ice and irradiate with UV-A light (typically 365 nm) for 15-30 minutes.[10][11]
-
Scientist's Note: The optimal UV exposure time and probe concentration should be empirically determined to maximize labeling efficiency while minimizing cell damage. A non-irradiated control is essential to identify proteins that bind to the probe non-covalently.
-
-
Cell Lysis and Click Chemistry:
-
Harvest the irradiated cells and prepare a cell lysate as described in Protocol 1, Step 1.
-
To the lysate, add the click chemistry reaction cocktail: Biotin-Azide, copper(II) sulfate, and a reducing agent like sodium ascorbate or a copper ligand like TBTA.
-
Incubate for 1 hour at room temperature to ligate the biotin tag to the probe-protein complexes.[12]
-
-
Enrichment and Elution:
-
Proceed with streptavidin bead enrichment, washing, and elution as described in Protocol 1, Steps 2.3 and 3.
-
-
Downstream Analysis:
-
Analyze the eluted proteins by SDS-PAGE and mass spectrometry as described in Protocol 1, Step 4.
-
Part 3: Critical Target Validation with CETSA
The identification of a protein by affinity-based methods is not sufficient proof of a direct interaction. Validation using an orthogonal, label-free method in a physiological setting is paramount. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in intact cells.[15][16] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[17]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of the unmodified parent compound to a candidate protein identified from the proteomics screen.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the candidate target protein.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes in a thermal cycler.
-
Immediately cool the tubes at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by repeated freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant.
-
-
Target Detection and Analysis:
-
Analyze the amount of the soluble candidate protein in each sample using Western blotting with a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature.
-
A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating thermal stabilization upon binding.[18]
-
Data Presentation: Interpreting the Results
Quantitative data from the target identification and validation experiments should be clearly summarized.
Table 1: Hypothetical Hit List from LC-MS/MS Analysis
| Protein ID (UniProt) | Protein Name | Score | Fold Enrichment (Probe/Control) | Notes |
|---|---|---|---|---|
| P00533 | Epidermal growth factor receptor (EGFR) | 345 | 15.2 | Known kinase, plausible target |
| Q05397 | Proto-oncogene c-Met | 289 | 12.8 | Plausible target based on literature[6] |
| P35968 | Mitogen-activated protein kinase 1 (MAPK1) | 154 | 8.5 | Downstream of EGFR/c-Met |
| P04637 | Cellular tumor antigen p53 | 98 | 2.1 | Potential non-specific binder |
Table 2: Hypothetical CETSA Data for Target Validation (EGFR)
| Temperature (°C) | % Soluble EGFR (Vehicle) | % Soluble EGFR (10 µM Compound) |
|---|---|---|
| 46 | 100 | 100 |
| 50 | 95 | 98 |
| 54 | 78 | 92 |
| 58 | 51 | 81 |
| 62 | 22 | 65 |
| 66 | 5 | 38 |
| Tm (app) | ~57.5°C | ~63.0°C |
Signaling Pathway Visualization
Understanding where a validated target fits into known biological pathways provides crucial context for its mechanism of action. If EGFR and c-Met were validated as primary targets, their role in oncogenic signaling could be visualized.
References
- 1. The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
High-Throughput Screening for Monoamine Oxidase B (MAO-B) Inhibitors: A Protocol Featuring 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole
An Application Note for Drug Discovery Professionals
Abstract
Monoamine oxidase B (MAO-B) is a critical flavoenzyme located on the outer mitochondrial membrane that catabolizes neurotransmitters, including dopamine.[1] Elevated MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease, making it a premier target for therapeutic intervention.[1][2] The benzoxazole scaffold is a privileged heterocyclic motif known to be incorporated into a variety of biologically active compounds, with numerous derivatives showing potent and selective MAO-B inhibitory activity.[3][4][5] This application note provides a detailed, field-proven protocol for a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify and characterize novel MAO-B inhibitors. We utilize 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole as a representative compound from this chemical class to demonstrate the assay's utility, from primary screening to secondary dose-response analysis.
Scientific Foundation: Assay Principle and Rationale
The discovery of novel MAO-B inhibitors relies on screening large compound libraries efficiently and accurately.[6] The protocol described herein is a homogeneous, one-step fluorescence assay suitable for HTS in 96- or 384-well formats.[7]
The assay quantifies the activity of MAO-B by detecting one of its reaction byproducts, hydrogen peroxide (H₂O₂).[2][8] In this coupled-enzyme system, MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂. A highly sensitive, non-fluorescent probe is then oxidized by the generated H₂O₂ in a reaction catalyzed by horseradish peroxidase (HRP), yielding a intensely fluorescent product. The resulting fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the enzymatic activity of MAO-B.[6] Potential inhibitors, such as this compound, will reduce the rate of H₂O₂ formation, leading to a quantifiable decrease in the fluorescent signal.
The choice of recombinant human MAO-B is critical for ensuring high purity and minimizing lot-to-lot variability, a necessity for reproducible HTS campaigns.[9]
Figure 1: Mechanism of the coupled-enzyme fluorescence assay for MAO-B activity.
Materials and Equipment
Reagents:
-
Recombinant Human Monoamine Oxidase B (MAO-B) enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate: Tyramine or Benzylamine
-
High Sensitivity Fluorescent Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Inhibitor Control: Selegiline (L-deprenyl), a known irreversible MAO-B inhibitor[2]
-
Test Compound: this compound
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Ultrapure Water
Equipment:
-
Fluorescence multiwell plate reader with appropriate filters (e.g., Ex/Em = 535/587 nm[8])
-
Black, flat-bottom 96-well or 384-well microplates (low-binding)
-
Acoustic liquid handler or multichannel pipettes for compound dispensing
-
Reagent dispenser (multichannel pipette or automated dispenser)
-
Plate shaker/orbital mixer
-
Incubator set to 37°C
Protocol 1: Primary High-Throughput Screen
This protocol is designed to rapidly screen a large number of compounds at a single concentration to identify "hits."
3.1. Preparation of Reagents
-
Compound Plates: Prepare source plates by dissolving test compounds and controls in 100% DMSO to a stock concentration of 10 mM. From this, create intermediate plates or perform a direct dilution into the assay plate. The final concentration of this compound in the assay should be 10 µM. The final DMSO concentration in the assay must be kept constant across all wells and should not exceed 1%.
-
MAO-B Enzyme Working Solution: Dilute the MAO-B enzyme stock in cold MAO-B Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a robust signal within a linear range.
-
Reaction Mix: Prepare a 2X working solution containing the MAO-B substrate and the fluorescent probe/HRP developer system in MAO-B Assay Buffer. Protect this solution from light.
3.2. HTS Assay Workflow
Figure 2: Step-by-step workflow for the primary HTS assay.
3.3. Step-by-Step Methodology
-
Compound Plating: Dispense 1 µL of test compounds, positive control (Selegiline), and DMSO (for negative control) into designated wells of a 384-well plate.
-
Enzyme Addition: Add 50 µL of the MAO-B Enzyme Working Solution to all wells.
-
Pre-incubation: Mix gently on a plate shaker for 30 seconds. Incubate the plate for 10 minutes at 37°C. This step is crucial as it allows the inhibitors to bind to the enzyme before the enzymatic reaction is initiated.
-
Reaction Initiation: Add 50 µL of the 2X Reaction Mix to all wells to start the reaction. Mix gently for 30 seconds.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction is within the linear phase for the negative controls.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~535 nm and emission at ~587 nm.
3.4. Data Analysis and Quality Control The raw fluorescence units (RFU) are used to calculate the percent inhibition and the Z'-factor, a critical metric for HTS assay quality.[1][7]
-
Percent Inhibition (%) : 100 * (1 - (RFU_test_compound - RFU_pos_control) / (RFU_neg_control - RFU_pos_control))
-
Z'-Factor : A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS. 1 - (3 * (SD_neg_control + SD_pos_control)) / |Mean_neg_control - Mean_pos_control|
| Compound | Concentration (µM) | Mean RFU | Std Dev | % Inhibition |
| Negative Control (DMSO) | N/A | 85,430 | 3,150 | 0% (by def.) |
| Positive Control (Selegiline) | 1 | 4,210 | 550 | 100% (by def.) |
| This compound | 10 | 12,870 | 980 | 90.3% |
| Inactive Benzoxazole Analogue | 10 | 83,100 | 4,010 | 2.9% |
| Z'-Factor for this plate: 0.78 |
Protocol 2: Dose-Response Analysis and IC₅₀ Determination
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must be validated in a secondary assay to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).
4.1. Step-by-Step Methodology
-
Serial Dilution: Prepare a serial dilution series (e.g., 10-point, 1:3 dilution) of the hit compound (this compound) and the reference inhibitor (Selegiline) in DMSO.
-
Assay Execution: Perform the HTS assay as described in Protocol 1, using the different concentrations of the inhibitors.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Figure 3: Conceptual workflow for dose-response testing.
4.2. Example IC₅₀ Data The following table presents example potency data for our test compound against a standard inhibitor.
| Compound | IC₅₀ (nM) | Hill Slope |
| Selegiline (Reference) | 7.04[7] | -1.1 |
| This compound | 33.5 | -1.0 |
Conclusion
The described fluorescence-based HTS assay provides a robust, sensitive, and reproducible platform for the discovery and characterization of novel MAO-B inhibitors.[6][7] The protocols for primary screening and secondary IC₅₀ determination are readily adaptable for high-density formats (384-well and 1536-well) and automation. Using this compound as a representative of the promising benzoxazole class, we demonstrate a clear workflow that enables researchers to efficiently identify and quantify the potency of new chemical entities targeting MAO-B for the potential treatment of neurodegenerative diseases.
References
- 1. scispace.com [scispace.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives | Semantic Scholar [semanticscholar.org]
- 4. Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Preclinical Evaluation of Benzoxazole Derivatives as Anti-Inflammatory Agents
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for investigating the anti-inflammatory properties of novel benzoxazole derivatives. The protocols outlined herein are designed to facilitate a thorough evaluation of these compounds, from initial in vitro screening to in vivo efficacy and mechanistic elucidation.
Introduction: The Therapeutic Promise of Benzoxazole Derivatives in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This has spurred significant interest in the development of novel benzoxazole-based therapeutics. This document provides a robust set of protocols to systematically assess the anti-inflammatory potential of these promising compounds.
Experimental Strategy: A Multi-tiered Approach
A comprehensive evaluation of the anti-inflammatory properties of benzoxazole derivatives necessitates a multi-pronged approach, encompassing both in vitro and in vivo models. This allows for a systematic progression from high-throughput screening to more complex physiological systems, while also elucidating the underlying mechanisms of action.
Caption: A multi-tiered workflow for evaluating benzoxazole derivatives.
In Vitro Evaluation: Cellular Models of Inflammation
The initial assessment of anti-inflammatory activity is typically performed in vitro using cell-based assays. The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for studying inflammation.[4] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response, mimicking key aspects of bacterial infection and inflammation.[5][6]
Protocol: Assessment of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the ability of benzoxazole derivatives to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Benzoxazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzoxazole derivatives for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should also be included.
-
Cell Viability Assessment (MTT Assay): After the incubation period, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. This step is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. The absorbance is measured at 540 nm.[7]
-
Pro-inflammatory Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.[8][9][10][11][12]
Data Analysis:
| Parameter Measured | Method | Expected Outcome with Active Compound |
| Cell Viability | MTT Assay | No significant decrease in viability |
| Nitric Oxide (NO) | Griess Assay | Dose-dependent decrease in nitrite levels |
| TNF-α, IL-6, IL-1β | ELISA | Dose-dependent decrease in cytokine levels |
Mechanistic Insights: Unraveling the Mode of Action
Understanding how benzoxazole derivatives exert their anti-inflammatory effects is critical for their development as therapeutic agents. Key mechanisms to investigate include the inhibition of pro-inflammatory enzymes and the modulation of intracellular signaling pathways.
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[13] Similarly, the lipoxygenase (LOX) pathway produces leukotrienes, another class of potent inflammatory mediators. Assessing the inhibitory activity of benzoxazole derivatives against these enzymes can provide valuable mechanistic information.[14]
Protocol: In Vitro COX-2 and 5-LOX Inhibition Assays
Commercially available enzyme inhibition assay kits for COX-2 and 5-LOX can be utilized.[15][16][17] These assays typically involve incubating the recombinant enzyme with its substrate in the presence of the test compound and measuring the formation of the product.
Data Analysis:
| Enzyme | Assay Type | Expected Outcome with Active Compound |
| COX-2 | Fluorometric or Colorimetric | Dose-dependent inhibition of enzyme activity |
| 5-LOX | Fluorometric or Colorimetric | Dose-dependent inhibition of enzyme activity |
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[18][19][20][21][22] The mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also critically involved in the inflammatory response.[23][24][25][26] Investigating the effect of benzoxazole derivatives on these pathways can reveal their molecular targets.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK).
Protocol: Western Blot Analysis of NF-κB and MAPK Activation
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the benzoxazole derivative and/or LPS as described previously. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
Data Analysis:
| Pathway | Key Proteins to Analyze | Expected Outcome with Active Compound |
| NF-κB | p-p65, p-IκBα | Decreased phosphorylation of p65 and IκBα |
| MAPK | p-p38, p-JNK, p-ERK | Decreased phosphorylation of p38, JNK, and/or ERK |
In Vivo Validation: Assessing Efficacy in an Animal Model
Promising candidates from in vitro studies should be further evaluated in an in vivo model of inflammation to assess their efficacy in a more complex physiological setting. The carrageenan-induced paw edema model in rats is a widely used and reproducible model of acute inflammation.[27][28][29][30]
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the ability of benzoxazole derivatives to reduce acute inflammation in vivo.
Materials:
-
Wistar or Sprague-Dawley rats (male, 150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Benzoxazole derivative (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., indomethacin or diclofenac sodium)
-
Plethysmometer
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.[31]
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and two to three dose levels of the benzoxazole derivative.
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[32]
-
Data Calculation: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Analysis:
| Parameter Measured | Method | Expected Outcome with Active Compound |
| Paw Volume | Plethysmometer | Dose-dependent reduction in paw swelling |
| % Edema Inhibition | Calculation | Significant inhibition of edema compared to the vehicle control |
Conclusion
The experimental framework detailed in these application notes provides a robust and comprehensive approach for the preclinical evaluation of benzoxazole derivatives as potential anti-inflammatory agents. By systematically progressing from in vitro screening and mechanistic studies to in vivo validation, researchers can effectively identify and characterize promising lead compounds for further development. The integration of cellular and animal models, coupled with the investigation of key molecular targets and signaling pathways, will undoubtedly accelerate the discovery of novel and effective anti-inflammatory therapeutics based on the versatile benzoxazole scaffold.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 5. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]
- 13. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. purformhealth.com [purformhealth.com]
- 22. NF-κB - Wikipedia [en.wikipedia.org]
- 23. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. synapse.koreamed.org [synapse.koreamed.org]
- 25. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 26. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 27. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. scielo.br [scielo.br]
- 32. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS methods for the analysis of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole metabolites.
Application Note & Protocol
Topic: LC-MS/MS Methods for the Analysis of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole Metabolites
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound and its potential metabolites in biological matrices. As a Senior Application Scientist, this note emphasizes the rationale behind experimental choices, ensuring scientific integrity and methodological rigor. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, alongside a framework for method validation in accordance with regulatory guidelines.
Introduction: The Significance of Metabolite Quantification
This compound is a heterocyclic compound with a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with benzoxazole derivatives.[1] Understanding the metabolic fate of this compound is crucial in drug discovery and development. Metabolite profiling helps in identifying pharmacologically active or potentially toxic byproducts, elucidating pharmacokinetic profiles, and ensuring a comprehensive assessment of a drug candidate's safety and efficacy. LC-MS/MS has become an indispensable tool in this field, offering high sensitivity and selectivity for the analysis of drugs and their metabolites in complex biological samples.[2] This guide will detail a strategic approach to developing a reliable LC-MS/MS method for this compound and its metabolites.
Predicted Metabolites and Analytical Strategy
While specific metabolic pathways for this compound are not extensively documented in publicly available literature, we can predict potential phase I and phase II metabolic transformations based on its chemical structure.
Predicted Phase I Metabolites:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the methyl group on the benzoxazole ring or at various positions on the piperidine ring.
-
N-dealkylation: Not applicable as the piperidine nitrogen is secondary.
-
Oxidation: Oxidation of the piperidine ring to form a lactam.
Predicted Phase II Metabolites:
-
Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxylated metabolite.
-
Sulfation: Conjugation of a sulfate group to a hydroxylated metabolite.
Our analytical strategy will, therefore, be designed to detect the parent compound and this range of potential metabolites. A Multiple Reaction Monitoring (MRM) method will be developed to ensure high sensitivity and specificity.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound not expected to be present in the samples, such as a stable isotope-labeled analog of the parent compound.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Sample Preparation: The Foundation of Reliable Data
The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances like proteins and phospholipids.[5] Protein precipitation is a simple and effective method for this purpose.[6]
Protocol: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard. The cold temperature aids in more efficient protein precipitation.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Rationale: Acetonitrile is a common choice for protein precipitation as it effectively removes a large portion of proteins and is compatible with reversed-phase chromatography.[5] The addition of an internal standard at the beginning of the process accounts for any variability during sample preparation and analysis.
Chromatographic Conditions: Achieving Optimal Separation
Reversed-phase chromatography is well-suited for separating moderately polar to nonpolar compounds like benzoxazole derivatives.[7] A C18 column is a robust choice for initial method development.
Table 1: HPLC/UHPLC Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
Rationale: The acidic mobile phase (0.1% formic acid) helps to protonate the basic nitrogen on the piperidine ring, leading to better peak shape and retention on the C18 column. The gradient elution allows for the separation of metabolites with varying polarities.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. A novel HPLC-MRM strategy to discover unknown and long-term metabolites of stanozolol for expanding analytical possibilities in doping-control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a multiple reaction monitoring (MRM) method based on high performance liquid chromatography/tandem mass spectrometry to analyze in vivo exposure profiles of complex herbal components independent of standards - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. uab.edu [uab.edu]
Application Notes and Protocols for 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole in Central Nervous System Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(piperidin-4-yl)-1,3-benzoxazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While extensive research on the specific derivative, 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole, in the context of central nervous system (CNS) disorders is emerging, the broader class of benzoxazole-piperidine compounds has shown considerable promise. These compounds have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. Notably, structurally related molecules have demonstrated potential in the treatment of CNS disorders such as schizophrenia and Alzheimer's disease.[1][2][3][4][5]
This technical guide provides a comprehensive overview of the potential applications of this compound in CNS research. It is designed to offer researchers a scientifically grounded framework for investigating this compound, based on the established activities of its structural analogs. The protocols detailed herein are based on standard, validated methodologies in neuroscience and drug discovery.
Scientific Rationale: The 2-(Piperidin-4-yl)-1,3-benzoxazole Scaffold in CNS Research
The therapeutic potential of this scaffold in the CNS can be attributed to the synergistic combination of the benzoxazole and piperidine moieties. The benzoxazole ring system is a bioisostere for native structures and is implicated in a variety of biological activities, while the piperidine ring is a common feature in many CNS-active drugs, often improving blood-brain barrier penetration and providing a versatile point for chemical modification.
Derivatives of the core scaffold have been reported to interact with key CNS targets, including:
-
Dopamine and Serotonin Receptors: Certain benzoxazole-piperidine derivatives have been synthesized and evaluated as multi-target antipsychotics, exhibiting high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[2][3] This polypharmacology is a desirable trait in modern antipsychotic drug design, aiming to treat a broader range of symptoms with fewer side effects.
-
Cholinesterases: Benzoxazole derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][4] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.
-
Inflammatory Pathways: Neuroinflammation is a key pathological feature of many neurodegenerative and psychiatric disorders. The structurally similar 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold has demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[6]
The addition of a methyl group at the 5-position of the benzoxazole ring in this compound may modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its potency, selectivity, or metabolic stability.
Proposed Signaling Pathways and Mechanisms of Action
Based on the activities of structurally related compounds, this compound could potentially modulate multiple signaling pathways relevant to CNS disorders.
Diagram 1: Potential Multi-Target Mechanism in Psychosis
Caption: Hypothesized multi-target engagement for antipsychotic effects.
Diagram 2: Proposed Mechanism in Neurodegenerative Disease
Caption: Dual action on cholinergic and inflammatory pathways.
Experimental Protocols
The following protocols provide a roadmap for the initial characterization of this compound for CNS applications.
PART 1: Synthesis and Characterization
A general synthetic route for the 2-(piperidin-4-yl)benzo[d]oxazole core has been described.[7][8]
Protocol 1: Synthesis of 2-(Piperidin-4-yl)benzo[d]oxazole Intermediate
-
Reaction Setup: In a round-bottom flask, combine 2-aminophenol (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent) in polyphosphoric acid (PPA).
-
Cyclization: Heat the mixture with stirring under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice. Neutralize with a suitable base (e.g., NaOH solution) until a precipitate forms.
-
Purification: Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the 2-(piperidin-4-yl)benzo[d]oxazole intermediate.
Note: The synthesis of the specific 5-methyl derivative would start with 2-amino-4-methylphenol.
PART 2: In Vitro Evaluation
Protocol 2: Receptor Binding Assays
To investigate the antipsychotic potential, competitive radioligand binding assays should be performed for key CNS receptors.
-
Target Receptors: Dopamine D2, Serotonin 5-HT1A, and 5-HT2A receptors.
-
Membrane Preparation: Use commercially available cell membranes expressing the human recombinant receptors.
-
Assay Conditions:
-
Incubate the membranes with a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A) and varying concentrations of this compound.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Detection: Separate bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Ki | The inhibition constant for an inhibitor; a measure of the affinity of the inhibitor for the enzyme or receptor. |
Protocol 3: Cholinesterase Inhibition Assay
To assess the potential for Alzheimer's disease therapy, an Ellman's assay can be used to measure AChE and BuChE inhibition.
-
Enzymes and Substrates: Use purified human AChE and BuChE. Acetylthiocholine (ATCh) and butyrylthiocholine (BTCh) are used as substrates, respectively.
-
Reaction:
-
Pre-incubate the enzyme with varying concentrations of this compound in a 96-well plate.
-
Initiate the reaction by adding the substrate and Ellman's reagent (DTNB).
-
-
Detection: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value for the inhibition of each enzyme.
Protocol 4: Anti-inflammatory Activity in Microglia
-
Cell Culture: Use a murine microglial cell line (e.g., BV-2).
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Endpoint Measurement: After 24 hours, measure the levels of nitric oxide in the cell culture supernatant using the Griess reagent. Measure TNF-α levels using an ELISA kit.
-
Data Analysis: Determine the IC50 for the inhibition of NO and TNF-α production.
PART 3: In Vivo Evaluation
Protocol 5: Rodent Models of Psychosis
-
Apomorphine-Induced Climbing in Mice:
-
Administer this compound at various doses via an appropriate route (e.g., intraperitoneal).
-
After a pre-treatment period, administer apomorphine to induce climbing behavior.
-
Observe and score the climbing behavior over a 30-minute period. A reduction in climbing suggests D2 receptor antagonism.
-
-
DOI-Induced Head-Twitch Response in Mice:
-
Administer the test compound, followed by the 5-HT2A agonist DOI.
-
Count the number of head twitches over a specified period. A reduction in head twitches indicates 5-HT2A receptor antagonism.
-
Protocol 6: Cognitive Enhancement in a Scopolamine-Induced Amnesia Model
-
Behavioral Task: Use a recognized memory task such as the Morris water maze or passive avoidance test.
-
Procedure:
-
Train the animals on the task.
-
Administer scopolamine to induce amnesia.
-
Treat a group of scopolamine-injected animals with this compound.
-
Assess memory performance in the task. An improvement in performance compared to the scopolamine-only group suggests cognitive-enhancing effects.
-
Data Summary and Interpretation
The following table provides a hypothetical summary of expected data based on the activities of related compounds.
| Assay | Target/Model | Expected Outcome for an Active Compound | Potential Indication |
| Receptor Binding | D2, 5-HT1A, 5-HT2A | Low nanomolar Ki values | Schizophrenia, Psychosis |
| Cholinesterase Inhibition | AChE, BuChE | IC50 in the low micromolar to nanomolar range | Alzheimer's Disease |
| Anti-inflammatory | LPS-stimulated microglia | Dose-dependent reduction in NO and TNF-α | Neurodegenerative Diseases |
| Apomorphine Climbing | Dopaminergic system | Reduction in climbing behavior | Antipsychotic Activity |
| Scopolamine Amnesia | Cholinergic system | Reversal of memory deficits | Cognitive Enhancement |
Conclusion
While direct experimental data for this compound in CNS disorders is not yet widely published, the established pharmacology of the 2-(piperidin-4-yl)-1,3-benzoxazole scaffold provides a strong rationale for its investigation. The potential for multi-target engagement on key receptors and enzymes implicated in psychosis and neurodegeneration makes this compound and its analogs a promising area for further research and drug development. The protocols outlined in this guide offer a systematic approach to elucidating the CNS activity of this intriguing molecule.
References
- 1. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve the yield and purity of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole synthesis.
Welcome to the technical support center for the synthesis of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield and purity, and understand the critical parameters for success. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthesis is both efficient and reproducible.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before starting or while optimizing your synthesis.
Q1: What is the most common and direct synthetic route for this compound?
The most established method is the condensation of 4-methyl-2-aminophenol with piperidine-4-carboxylic acid (isonipecotic acid) or one of its derivatives.[1] This reaction involves the formation of an intermediate o-hydroxyamide, which then undergoes intramolecular cyclization and dehydration to form the benzoxazole ring.[2] The primary challenge lies in driving the reaction to completion while minimizing side products, which is highly dependent on the choice of catalyst and reaction conditions.
Q2: Should I use a protecting group for the piperidine nitrogen? What are the pros and cons?
This is a critical strategic decision. While it is possible to perform the reaction without a protecting group, using one, such as the tert-butyloxycarbonyl (Boc) group, is highly recommended for improving yield and purity.
-
Pros of Using a Protecting Group (e.g., N-Boc-piperidine-4-carboxylic acid):
-
Prevents Side Reactions: The basic secondary amine of the piperidine ring is nucleophilic and can participate in undesired side reactions under the harsh acidic and high-temperature conditions often used for cyclization.
-
Improves Solubility: Boc-protected intermediates often have better solubility in common organic solvents, facilitating a more homogeneous reaction mixture.
-
Simplifies Purification: By preventing side products related to the piperidine nitrogen, purification of the protected benzoxazole intermediate is often more straightforward.
-
-
Cons of Using a Protecting Group:
-
Adds Steps: The synthesis requires two additional steps: the initial protection of piperidine-4-carboxylic acid and the final deprotection of the benzoxazole product.[3]
-
Increases Cost: Protected starting materials and the reagents for protection/deprotection add to the overall cost of the synthesis.
-
Expert Recommendation: For achieving high purity and reproducible yields, especially on a larger scale, starting with N-Boc-piperidine-4-carboxylic acid is the superior strategy. The investment in the extra steps is often offset by a more reliable outcome and simpler purification.
Q3: What are the most effective catalysts and conditions for the cyclization step?
The choice of catalyst is critical for driving the dehydration and ring-closing step.[4] Several options exist, each with its own advantages.
| Catalyst / Condition | Temperature | Time | Key Advantages | Key Disadvantages |
| Polyphosphoric Acid (PPA) | 160-200 °C | 2-6 h | Strong dehydrating agent, acts as both catalyst and solvent.[5] | Highly viscous, can be difficult to stir; high temperatures can lead to charring; work-up can be challenging. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 80-120 °C | 1-4 h | Lower viscosity and reaction temperatures than PPA, often gives cleaner reactions. | Corrosive and moisture-sensitive; requires careful handling. |
| Microwave Irradiation | 150-200 °C | 10-30 min | Extremely rapid, often solvent-free, can significantly improve yields.[1] | Requires specialized microwave reactor; optimization of power and time is necessary. |
| Tf₂O / 2-Fluoropyridine | 0 °C to RT | 1-2 h | Very mild conditions, suitable for sensitive substrates.[6] | Utilizes a more complex reagent system; requires an amide precursor rather than a carboxylic acid. |
Troubleshooting Guide: Common Problems & Solutions
This guide addresses specific issues you may encounter during your experiments.
Problem: My reaction yield is very low or I have no product.
-
Potential Cause 1: Purity of Starting Materials.
-
Why it Matters: Impurities in 4-methyl-2-aminophenol (e.g., oxidation products) or the carboxylic acid can inhibit the reaction or lead to side products.[7] 4-methyl-2-aminophenol is particularly susceptible to air oxidation, which can result in colored impurities.
-
Solution:
-
Verify Purity: Check the purity of your starting materials by NMR or LC-MS.
-
Purify if Necessary: If the 4-methyl-2-aminophenol is discolored (e.g., brown or black), consider recrystallizing it or purifying it by column chromatography before use.
-
Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[4]
-
-
-
Potential Cause 2: Ineffective Dehydration/Cyclization.
-
Why it Matters: The final ring-closing step is a dehydration reaction that requires either high thermal energy or a potent dehydrating agent. If conditions are too mild or the catalyst is inactive, the reaction will stall at the intermediate amide stage.
-
Solution:
-
Increase Temperature: If using PPA, ensure the temperature is high enough (typically >160 °C) to drive off water.
-
Check Catalyst Activity: Ensure your dehydrating agent (PPA, Eaton's reagent) has not absorbed atmospheric moisture, which would render it inactive. Use freshly opened or properly stored reagents.
-
Switch Catalyst: If thermal methods consistently lead to degradation, consider a chemical dehydration agent that works at lower temperatures, such as Eaton's reagent or investigate alternative coupling and cyclization methodologies.[6]
-
-
Problem: The reaction mixture turned into a black, intractable tar.
-
Potential Cause: Thermal Decomposition.
-
Why it Matters: The high temperatures required for PPA-mediated cyclization can cause the organic substrates to decompose or polymerize, a common issue known as charring.
-
Solution:
-
Precise Temperature Control: Use an oil bath with a thermocouple and a stirrer-hotplate to maintain a stable, uniform temperature. Avoid "hot spots" from direct heating with a mantle.
-
Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). As soon as the starting material is consumed, proceed with the work-up. Prolonged heating after completion will only increase degradation.[8]
-
Use Milder Conditions: This is a strong indication that you should switch to a lower-temperature method, such as using Eaton's reagent or a microwave-assisted protocol.[1]
-
-
Problem: My final product is impure, and purification is difficult.
-
Potential Cause 1: Incomplete Cyclization.
-
Why it Matters: The most common impurity is the uncyclized amide intermediate, N-(2-hydroxy-5-methylphenyl)piperidine-4-carboxamide. It has a polarity similar to the final product, which can complicate purification by column chromatography.
-
Solution:
-
Drive the Reaction to Completion: Ensure adequate reaction time and temperature. Use TLC to monitor the disappearance of the intermediate.
-
Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve the separation between the product and the slightly more polar amide intermediate.
-
-
-
Potential Cause 2: Inefficient Work-up.
-
Why it Matters: When using PPA, the work-up procedure is critical. PPA must be completely quenched and neutralized to allow for efficient extraction of the organic product.
-
Solution:
-
Careful Quenching: Pour the hot reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and dissipates heat.
-
Thorough Neutralization: Slowly add a strong base (e.g., 50% aq. NaOH) until the pH is strongly basic (pH > 12). The product is a basic amine and will be more soluble in the organic phase at high pH. Ensure all solids have dissolved before extraction.
-
Efficient Extraction: Extract multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
-
Visualized Pathways and Workflows
Synthetic Pathway Overview
The diagram below illustrates the recommended synthetic route using an N-Boc protecting group strategy.
References
Optimizing reaction conditions for the synthesis of benzoxazole derivatives.
Welcome to the technical support center for the synthesis of benzoxazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested insights to help you navigate the complexities of benzoxazole synthesis, troubleshoot common issues, and optimize your reaction conditions for superior results.
Core Principles: The Chemistry of Benzoxazole Formation
The cornerstone of most benzoxazole syntheses is the condensation reaction between a 2-aminophenol and a carbonyl-containing compound—typically a carboxylic acid, aldehyde, or ester. The reaction proceeds through two key mechanistic steps:
-
Initial Nucleophilic Attack: The amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon of the coupling partner. This forms a tetrahedral intermediate.
-
Cyclization and Dehydration: The hydroxyl group of the 2-aminophenol then attacks the newly formed imine or amide, leading to an intramolecular cyclization. A subsequent dehydration (elimination of a water molecule) yields the aromatic benzoxazole ring.
This dehydration step is often the rate-limiting part of the process and is critical for achieving high yields.
Technical Support Center: Purification of Piperidine-Containing Compounds
Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the purification of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions in a practical, question-and-answer format. The inherent basicity and structural characteristics of the piperidine moiety present unique hurdles in achieving high purity. This resource aims to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your purification strategies.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine-containing compound is a yellow or brown oil/solid. What causes this discoloration and how can I remove it?
A: A yellow or brown hue in piperidine-containing compounds is typically indicative of oxidation.[1][2] The lone pair of electrons on the nitrogen atom makes the piperidine ring susceptible to oxidation, which can occur over time, especially with exposure to air and light. While minor discoloration may not impact the outcome of all subsequent applications, it is a sign of impurity and should be addressed for high-purity requirements.
Troubleshooting & Solutions:
-
Distillation: For liquid compounds, distillation is one of the most effective methods to remove colored impurities and other non-volatile byproducts.[1] For high-boiling point compounds, vacuum distillation is recommended to prevent thermal decomposition.[3]
-
Charcoal Treatment: Dissolving the crude product in a suitable organic solvent and stirring with a small amount of activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration through Celite or a fine filter paper.[2]
-
Crystallization/Recrystallization: For solid compounds, recrystallization from a suitable solvent system is a powerful technique for removing colored impurities, which often remain in the mother liquor.[4][5]
-
Preventative Measures: To minimize oxidation, store purified piperidine-containing compounds under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures.[1][6]
Q2: I am observing significant peak tailing during the normal-phase flash chromatography of my piperidine compound on silica gel. Why is this happening and how can I improve the peak shape?
A: This is a very common issue stemming from the basic nature of the piperidine nitrogen. Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly interact with the basic piperidine moiety through acid-base interactions. This leads to a portion of the analyte being retained more strongly, resulting in broad, tailing peaks and poor separation.[2][7]
Troubleshooting & Solutions:
-
Basic Mobile Phase Additives: The most common and effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% is a standard choice.[2][8] The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your piperidine compound and allowing for a more uniform elution.
-
Ammonia in Methanol: Using a small percentage of 7N ammonia in methanol as a polar component of your mobile phase can also effectively suppress silanol interactions.
-
Deactivated Silica Gel: Using a pre-treated or "deactivated" silica gel can also mitigate this issue. This can be achieved by flushing the column with the mobile phase containing the basic additive before loading the sample.[2]
-
Alternative Stationary Phases: If peak tailing persists, consider using an alternative stationary phase such as alumina (basic or neutral) or a polymer-based support.
Q3: My piperidine-containing compound has very low retention on a C18 reverse-phase column and elutes in or near the void volume. How can I increase its retention?
A: This indicates that your compound is too polar (hydrophilic) to sufficiently interact with the non-polar C18 stationary phase.[9] This is a frequent challenge for piperidines with multiple polar functional groups.
Troubleshooting & Solutions:
-
Use a 100% Aqueous Mobile Phase: Some modern reverse-phase columns (often designated as "AQ" or "polar-embedded") are designed to be stable in 100% aqueous mobile phases without the stationary phase collapsing. This can enhance the retention of highly polar analytes.[9]
-
Ion-Pair Chromatography: Introduce an ion-pairing reagent into the mobile phase. For basic compounds like piperidines, an alkyl sulfonic acid (e.g., heptanesulfonic acid) can be used.[9][10] The sulfonic acid forms an ion pair with the protonated piperidine, increasing its overall hydrophobicity and thus its retention on the C18 column.
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Q4: I am having difficulty separating piperidine from pyridine by distillation. What is the reason for this?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their complete separation by simple fractional distillation challenging.[1][6][11] This azeotrope is composed of approximately 92% piperidine and 8% pyridine and boils at about 106.1°C at atmospheric pressure.[1][6]
Troubleshooting & Solutions:
-
Purification via Salt Formation: This is a highly effective chemical method to separate the two. Piperidine is a significantly stronger base than pyridine. By bubbling carbon dioxide (CO₂) through a solution of the mixture in an organic solvent, the more basic piperidine will selectively react to form a solid piperidine carbonate salt, while the less basic pyridine remains in solution.[1][12][13] The solid salt can then be filtered off, and the free piperidine can be liberated by treatment with a strong base, followed by extraction.[1]
-
Azeotropic Distillation: The addition of a third component, such as water, can be used to break the azeotrope and facilitate separation by distillation.[11]
Troubleshooting Guides
Guide 1: Resolving Poor Recovery of Piperidine Compounds from Silica Gel Chromatography
Low recovery after column chromatography can be attributed to the irreversible adsorption of the basic piperidine compound onto the acidic silica gel.
Step-by-Step Protocol to Improve Recovery:
-
Assess the Polarity: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. If streaking is observed, it's a strong indicator of strong interaction with the silica.
-
Select a Basic Additive: Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the chosen eluent.
-
Column Deactivation: Before loading your sample, flush the packed silica gel column with 2-3 column volumes of the eluent containing the basic additive. This step is crucial to neutralize the active silanol sites.[2]
-
Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase. If the sample is not very soluble, you can use a stronger solvent, but it's preferable to pre-adsorb the sample onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent (e.g., DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the column.
-
Elution: Run the chromatography as planned, maintaining the basic additive in the eluent throughout the entire process.
-
Product Isolation: After combining the pure fractions, the volatile TEA can be removed during solvent evaporation under reduced pressure.
Diagram of the Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. US20050011836A1 - Additives for reversed-phase HPLC mobile phases - Google Patents [patents.google.com]
- 11. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
How to prevent the degradation of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole during storage and experiments.
Welcome to the technical support center for 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole (CAS No. 199292-77-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) grounded in the chemical principles of benzoxazole and piperidine functionalities.
I. Understanding the Molecule: Key Stability-Influencing Features
This compound is a heterocyclic compound featuring a benzoxazole ring system linked to a piperidine moiety. The inherent chemical properties of these two structural components are the primary determinants of the molecule's stability.
-
The Benzoxazole Core: This fused aromatic ring system is relatively stable due to its aromaticity.[1] However, the oxazole component introduces sites susceptible to hydrolytic cleavage under both acidic and basic conditions.[2]
-
The Piperidine Moiety: The saturated nitrogen-containing ring, specifically the tertiary amine, is prone to oxidation.[3] This can be triggered by atmospheric oxygen, light, or the presence of oxidizing agents.
II. Frequently Asked Questions (FAQs) for Optimal Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability in its solid form, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dark, and dry place. A temperature of -20°C is recommended for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable. These conditions are designed to minimize exposure to the three primary degradation catalysts: moisture, oxygen, and light.
Q2: How should I prepare and store solutions of this compound?
A2: For preparing stock solutions, it is advisable to use high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4] Protic solvents, especially in the presence of trace amounts of acid or base, can facilitate the hydrolysis of the benzoxazole ring.[2]
For long-term storage of solutions, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store these aliquots at -20°C or -80°C. For immediate use in experiments, freshly prepared solutions are always recommended.
Q3: Is this compound sensitive to light?
A3: Yes, benzoxazole derivatives can be susceptible to photodegradation.[5] It is crucial to protect both the solid compound and its solutions from light. Use amber vials or wrap containers with aluminum foil. When handling the compound or its solutions, work in a subdued light environment whenever possible.
Q4: What is the impact of pH on the stability of this compound in aqueous media?
A4: The compound's stability in aqueous solutions is highly pH-dependent. The benzoxazole ring is susceptible to acid- and base-catalyzed hydrolysis, which leads to ring-opening.[2] It is recommended to maintain the pH of aqueous buffers within a neutral range (pH 6-8) to minimize hydrolysis. If your experiment requires acidic or basic conditions, exposure time should be minimized, and the temperature should be kept as low as possible.
III. Troubleshooting Guide: Addressing Degradation in Experiments
This section provides a question-and-answer formatted guide to troubleshoot common issues that may arise during experimentation, pointing to potential degradation as a root cause.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Q: My compound shows variable or reduced potency in my cell-based or enzymatic assays. Could this be a stability issue?
-
A: Yes, this is a common sign of compound degradation. If the compound degrades in your assay medium, its effective concentration will decrease over the incubation period, leading to unreliable results. The hydrolysis of the benzoxazole ring or oxidation of the piperidine moiety can lead to inactive byproducts.
-
-
Troubleshooting Steps:
-
Assess Media Stability: Incubate the compound in your assay buffer/media for the duration of your experiment. Analyze the sample by HPLC or LC-MS at different time points to check for the appearance of degradation products.
-
Use Fresh Solutions: Always use freshly prepared dilutions from a frozen stock for your experiments.
-
Minimize Incubation Time: If degradation is observed, try to reduce the incubation time of the compound in the assay.
-
Control for pH: Ensure the pH of your assay medium is within the stable range for the compound.
-
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS).
-
Q: I am analyzing my sample and see new, unexpected peaks that were not present in the initial analysis. What could be the cause?
-
A: The appearance of new peaks is a strong indicator of degradation. The retention times of these new peaks can provide clues about the nature of the degradation products (e.g., more polar products often elute earlier in reverse-phase HPLC).
-
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use LC-MS to determine the mass of the new peaks. This can help identify the degradation pathway (e.g., an increase of 16 amu could suggest oxidation).
-
Review Sample Preparation: Was the sample exposed to harsh pH, high temperatures, or light during preparation? Were the solvents of high purity and anhydrous?
-
Check Solvent Stability: The compound might be unstable in the dissolution solvent. If you suspect this, prepare a fresh solution and analyze it immediately, then re-analyze after a few hours at room temperature.
-
Summary of Environmental Stress Factors and Prevention Strategies
| Stress Factor | Potential Degradation Pathway | Prevention and Mitigation Strategy |
| Moisture/Humidity | Hydrolysis of the benzoxazole ring, leading to ring-opening.[2] | Store solid compound in a desiccator. Use anhydrous solvents for solutions. Avoid exposure to humid environments. |
| Acids (pH < 6) | Acid-catalyzed hydrolysis of the benzoxazole ring.[2] | Use neutral pH buffers. If acidic conditions are necessary, minimize exposure time and temperature. |
| Bases (pH > 8) | Base-catalyzed hydrolysis of the benzoxazole ring.[2] | Use neutral pH buffers. If basic conditions are necessary, minimize exposure time and temperature. |
| Oxygen/Oxidizing Agents | Oxidation of the piperidine ring (N-oxidation or ring cleavage).[3] | Store under an inert atmosphere (argon or nitrogen). Use degassed solvents for sensitive experiments. Avoid contact with strong oxidizing agents. |
| Light (especially UV) | Photodegradation, potentially leading to complex decomposition products.[5] | Store in amber vials or protect from light with foil. Minimize light exposure during handling and experiments. |
| Elevated Temperature | Accelerates all degradation pathways (hydrolysis, oxidation). | Store at recommended low temperatures (-20°C for long-term). Avoid unnecessary heating during experiments. |
IV. Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage
-
Weighing and Aliquoting: In a controlled, low-humidity environment, weigh the desired amount of solid this compound.
-
Inert Atmosphere: Place the solid in an amber glass vial.
-
Purging: Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 30-60 seconds to displace air.
-
Sealing: Immediately cap the vial tightly with a Teflon-lined cap.
-
Labeling and Storage: Clearly label the vial with the compound name, date, and concentration (if a solution). Store at -20°C or below, protected from light.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
A forced degradation study can help identify the likely degradation products and establish the stability-indicating capability of your analytical method.[6]
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a sample of the solid compound and a solution at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).
-
-
Sample Analysis: At specified time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, by a validated HPLC or LC-MS method.[2][7]
V. Visualizing Degradation Pathways and Prevention
Potential Degradation Pathways
Caption: Potential degradation pathways for the title compound.
Workflow for Ensuring Compound Stability
Caption: Recommended workflow to maintain compound integrity.
VI. References
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem. Retrieved from --INVALID-LINK--
-
Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Journal of Chromatography B, 1145, 122101.
-
Shishov, A., Nechaeva, D., Volkov, D., & Bulatov, A. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(9), 2956.
-
BenchChem. (2025). Solvent effects and selection for benzoxazole formation reactions. BenchChem. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. BenchChem. Retrieved from --INVALID-LINK--
-
Singh, R., & Rehman, Z. U. (2012). Forced Degradation – A Review. Journal of Pharmaceutical Technology, Research and Management, 1(1), 1-10.
-
Rajesh, S., Shafi, S. S., & Padusha, M. S. A. (2013). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. International Journal of ChemTech Research, 5(5), 2228-2234.
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25426.
-
Ghazy, R., El-Sayed, A. Y., & El-Nahas, A. M. (2007). Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media. Journal of Photochemistry and Photobiology A: Chemistry, 188(2-3), 258-266.
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds. BenchChem. Retrieved from --INVALID-LINK--
-
Ivanova, Y. I., Vedenin, A. N., & Shtykov, S. N. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 76(10), 1185-1194.
-
Sharma, K., & Singh, P. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 986-991.
-
Santa Cruz Biotechnology. (n.d.). 2-piperidin-3-yl-1,3-benzoxazole hydrochloride. Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 2-Piperidin-2-yl-1,3-benzoxazole. BenchChem. Retrieved from --INVALID-LINK--
-
Qamar, S., Hussain, K., Bukhari, N. I., Shehzadi, N., Islam, M., Siddique, S. Z., & Aziz-ur-Rehman. (2018). Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. Journal of the Chemical Society of Pakistan, 40(3), 552-558.
-
Abdel-Aziem, A., Al-Ghorbani, M., El-Gendy, M. A., & El-Sayed, M. A. A. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 17(1), 101.
-
Blessy, M., Ruchi, D. P., Prajesh, N. P., & Yasha, A. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(3), 324-331.
-
HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. Retrieved from --INVALID-LINK--
-
El-Gamal, M. I., Abdel-Aziem, A., Al-Ghorbani, M., El-Gendy, M. A., & El-Sayed, M. A. A. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 17(1), 101.
-
Pitre, S. P., McTiernan, C. D., & Scaiano, J. C. (2016). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. ACS Catalysis, 6(10), 6742-6746.
-
Lokwani, P., Gupta, J. K., & Singh, V. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
-
Bach, T., & Hehn, J. P. (2009). Benzoxazole piperidines as selective and potent somatostatin receptor subtype 5 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6019-6022.
-
Joule, J. A., & Mills, K. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. John Wiley & Sons.
-
Abdel-Aziem, A., Al-Ghorbani, M., El-Gendy, M. A., & El-Sayed, M. A. A. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410.
-
Shishov, A., Nechaeva, D., Volkov, D., & Bulatov, A. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. Molecules, 30(6), 1236.
-
Wieckowska, A., Do, T. N., & Kaczor, A. A. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(21), 6665.
-
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2013). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1032-1039.
-
Pharma Guideline. (2024, May 5). Troubleshooting Contamination Issues in Pharmaceuticals [Video]. YouTube. --INVALID-LINK--
-
University of Leeds. (n.d.). Heterocyclic Chemistry. University of Leeds. Retrieved from --INVALID-LINK--
-
Salla, M., Pinzi, L., Funel, N., Scarpelli, R., & Rastelli, G. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3291.
-
Salla, M., Pinzi, L., Funel, N., Scarpelli, R., & Rastelli, G. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate. --INVALID-LINK--
-
Spasojevic, M., Spasojevic, V., & Jovanovic, J. (2007). Thermal, oxidative and radiation stability of polyimides. Part IV: Polyimides based on N-[4-benzoyl-2-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-phenyl]-acetamide and different diamines. Polymer Degradation and Stability, 92(10), 1849-1856.
References
- 1. jocpr.com [jocpr.com]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Optimization of dosage and treatment duration for in vivo studies with 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole.
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for in vivo studies involving 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole . This guide is designed for researchers, scientists, and drug development professionals.
A Note on this Compound: Publicly available in vivo data for this compound is limited. Therefore, this document provides a robust, first-principles framework for systematically determining optimal dosage and treatment duration. The methodologies described are based on established best practices in preclinical drug development for novel small molecules.[1][2][3] The benzoxazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anti-inflammatory or anti-cancer agents.[4][5][6] This context informs the general approach to characterization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide the initial planning of your in vivo experiments.
Q1: I have promising in vitro data. How do I even begin to select a starting dose for my first animal study?
A1: Directly converting an in vitro IC50 value to an in vivo dose is not reliable. The first essential step is to conduct a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study.[1] The primary goal of an MTD study is to determine the highest dose that can be administered without causing unacceptable, life-threatening toxicity.[7][8][9] This establishes the safe upper limit for your subsequent efficacy studies.
-
Expert Insight: Start with a wide dose range. If no prior data exists, a logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) in a small number of animals (e.g., n=3 per group) is a standard approach to cover a broad dose-response range efficiently.[1][10] The MTD is typically defined as the dose causing no more than a 15-20% reversible body weight loss and no mortality or severe clinical distress.[11]
Q2: What are the critical first steps regarding formulation of this compound for in vivo administration?
A2: Formulation is a critical, and often underestimated, variable. Many novel heterocyclic compounds like benzoxazole derivatives exhibit poor aqueous solubility.[12][13][14][15][16] Using an inadequate vehicle can lead to poor bioavailability and highly variable results.
-
Assess Solubility: First, determine the compound's basic solubility in common preclinical vehicles.
-
Select a Vehicle: Based on solubility data and the intended route of administration (e.g., oral, intraperitoneal), choose an appropriate vehicle. Common starting points for poorly soluble compounds include solutions with co-solvents (like DMSO, PEG400) or suspensions (using agents like Tween 80 or carboxymethylcellulose).[12]
-
Safety First: Always include a "vehicle-only" control group in your studies to ensure the formulation itself does not cause any biological effects.
Q3: What is the difference between a Pharmacokinetic (PK) and a Pharmacodynamic (PD) study, and why are they both necessary?
A3: PK and PD studies answer two different but critically linked questions:
-
Pharmacokinetics (PK): Describes what the body does to the drug .[17] It measures the absorption, distribution, metabolism, and excretion (ADME) of the compound, resulting in a drug concentration vs. time profile in plasma or tissues.[18][19]
-
Pharmacodynamics (PD): Describes what the drug does to the body .[17][19] It measures the biological effect of the drug over time, such as the inhibition of a target kinase or a change in a disease-relevant biomarker.[20]
Causality: A combined PK/PD analysis is essential because it links drug exposure (PK) to the biological effect (PD).[18][21] This allows you to determine the minimum drug concentration required for the desired effect and how long that effect lasts, which is fundamental to designing an optimal dosing schedule (e.g., once vs. twice daily).
Q4: My compound is a benzoxazole derivative, possibly a kinase inhibitor. How does this influence my study design?
A4: Knowing the potential target class is highly advantageous. For a putative kinase inhibitor, your PD endpoint should be a direct measure of target engagement.
-
Example: If you hypothesize the compound targets VEGFR-2 based on similar structures,[4][22] a robust PD study would involve dosing tumor-bearing mice, collecting tumor tissue at various time points post-dose, and performing a Western blot to measure the phosphorylation level of VEGFR-2. Correlating the reduction in phosphorylation with plasma concentrations of the compound (PK) provides powerful evidence of on-target activity in vivo.
Part 2: Experimental Protocols & Troubleshooting Guide
Protocol 1: Initial Formulation and Solubility Screen
Objective: To identify a suitable vehicle for in vivo administration.
Methodology:
-
Preparation: Weigh out 1-2 mg of this compound into several separate glass vials.
-
Vehicle Testing: To each vial, add a small, precise volume (e.g., 100 µL) of a different test vehicle.
-
Tier 1 (Aqueous): Saline, PBS, 5% Dextrose in Water (D5W).
-
Tier 2 (Co-solvents/Surfactants): 10% DMSO in saline, 5% Tween 80 in saline, 20% PEG400 in saline.
-
Tier 3 (Lipid-based): Corn oil, sesame oil.
-
-
Solubilization: Vortex each vial vigorously for 2 minutes. Use a sonicating water bath for 15 minutes for resistant compounds.
-
Observation: Visually inspect each solution against a light and dark background. Note if the compound is fully dissolved, forms a fine suspension, or remains an insoluble precipitate.
-
Selection: Choose the simplest vehicle that achieves the desired concentration and is appropriate for the intended route of administration. For initial MTD studies, a well-formulated suspension is often acceptable if a true solution cannot be achieved.
Protocol 2: Acute Maximum Tolerated Dose (MTD) Study
Objective: To determine the single-dose MTD of the compound.
Methodology:
-
Animal Model: Select a common rodent strain (e.g., C57BL/6 or BALB/c mice), using one sex to start (e.g., female, 8-10 weeks old).
-
Group Allocation: Assign 3 mice per group.
-
Group 1: Vehicle Control
-
Group 2: 10 mg/kg
-
Group 3: 30 mg/kg
-
Group 4: 100 mg/kg
-
Group 5: 300 mg/kg (Note: Doses are examples and should be adjusted based on any available data or structural alerts.)
-
-
Administration: Dose animals once via the intended clinical route (e.g., oral gavage).
-
Monitoring: Observe animals intensely for the first 4 hours post-dose, then at 24, 48, and 72 hours. Record:
-
Clinical Signs: Note any signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing). Use a standardized scoring sheet.
-
Body Weight: Weigh all animals daily for at least 7 days.
-
-
Endpoint: The MTD is the highest dose that does not produce mortality, irreversible or severe clinical signs, or causes more than a 20% mean body weight loss.[11]
Data Presentation: Example MTD Study Results
| Dose Group (mg/kg) | n | Mortality | Mean Body Weight Change (Nadir) | Key Clinical Signs | MTD Determination |
| Vehicle | 3 | 0/3 | +2.5% | None (Normal) | - |
| 10 | 3 | 0/3 | +1.8% | None (Normal) | Tolerated |
| 30 | 3 | 0/3 | -3.1% | None (Normal) | Tolerated |
| 100 | 3 | 0/3 | -12.5% | Mild, transient lethargy at 2-4h | MTD |
| 300 | 3 | 2/3 | -25.0% (survivor) | Severe lethargy, ataxia | Exceeded MTD |
Troubleshooting Guide: MTD & In Vivo Studies
Q: I am seeing significant toxicity (e.g., >20% weight loss, severe lethargy) even at my lowest starting dose. What should I do?
A: This suggests either high potency or a vehicle-related issue.
-
Action 1: De-escalate Dosing. Immediately test lower doses (e.g., 0.1, 0.5, 1.0 mg/kg) to find the tolerated range.
-
Action 2: Check the Vehicle. Dose a group of animals with the vehicle alone. If toxicity is observed, the formulation is the problem. This is common with high concentrations of co-solvents like DMSO, which can cause peritoneal irritation if given IP. Re-evaluate your formulation strategy.[23]
Q: My compound shows no toxicity or weight loss even at the highest feasible dose (e.g., 1000 mg/kg). What does this mean?
A: This is a good sign for the compound's safety profile.
-
Action 1: Confirm Exposure. A lack of toxicity is meaningless if the compound isn't being absorbed. Before proceeding, run a simple PK study at the high dose. Collect blood at 1, 4, and 24 hours post-dose to confirm systemic exposure.
-
Action 2: Define the High Dose. If exposure is confirmed, the "limit dose" (e.g., 1000 mg/kg) or the "maximum feasible dose" can be used as the high dose for future efficacy studies, as per regulatory guidance.[7][24]
Q: My results are highly variable between animals in the same dose group. What are the common causes?
A: High variability often points to technical or formulation inconsistencies.[23][25]
-
Cause 1: Inconsistent Dosing. Ensure your dosing technique (e.g., oral gavage) is consistent and accurate. Inaccurate administration can lead to significant differences in the delivered dose.
-
Cause 2: Poor Formulation. If your compound is a suspension, it may be "crashing out" or settling, meaning some animals get more active compound than others. Ensure your suspension is homogenous by vortexing vigorously between dosing each animal.
-
Cause 3: Biological Variability. While some variability is expected, ensure your animals are age and weight-matched and from a reliable supplier.
Part 3: Workflow Visualization
A systematic approach is key to efficiently optimizing dose and schedule. The workflow below outlines the logical progression from initial characterization to an efficacy-ready regimen.
Caption: Logical workflow for in vivo dose optimization.
The relationship between pharmacokinetics and pharmacodynamics is the cornerstone of rational dose selection. This diagram illustrates how drug concentration over time drives the biological response.
Caption: The relationship between PK and PD.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 3. The Challenges In Small Molecule Drug Development – Part I - Tempo Bioscience [tempobioscience.com]
- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. future4200.com [future4200.com]
- 17. labtoo.com [labtoo.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. nuvisan.com [nuvisan.com]
- 21. Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. nc3rs.org.uk [nc3rs.org.uk]
- 25. researchgate.net [researchgate.net]
Technical Support Center: A-Z Guide for Characterizing 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole
Introduction: The compound 5-methyl-2-piperidin-4-yl-1,3-benzoxazole is a novel chemical entity incorporating both a benzoxazole and a piperidine moiety.[1][2] While these individual scaffolds are present in numerous bioactive molecules with applications ranging from oncology to anti-inflammatory research,[3][4][5] there is a notable lack of specific target identification and off-target profiling for this particular compound in publicly available literature.[6] This guide is designed to serve as a comprehensive technical resource for researchers, providing a systematic framework to investigate and mitigate potential off-target effects of this compound in cellular models. Adherence to these principles is critical for generating reproducible data and correctly interpreting experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses foundational questions that researchers should consider before and during their initial experiments.
Q1: What are off-target effects and why are they a primary concern with novel compounds?
A1: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its designated biological target.[7] For a novel compound like this compound, where the primary target may not even be known, any observed biological activity could potentially be an off-target effect. These are significant concerns because they can lead to:
-
Misleading Experimental Results: The observed cellular phenotype may be incorrectly attributed to the modulation of a hypothesized target.[7]
-
Cellular Toxicity: Unintended interactions can disrupt critical cellular pathways, leading to apoptosis, necrosis, or other forms of cell death that confound the experimental readout.[8]
-
Poor Translation to In Vivo Models: Off-target effects discovered late in development are a major cause of clinical trial failures.[9]
Q2: I'm observing a potent cellular phenotype (e.g., apoptosis) with this compound. How can I begin to determine if this is an on-target or off-target effect?
A2: This is a critical validation step. A multi-pronged approach is necessary to build confidence that the observed phenotype is linked to a specific target.[8] The initial steps should include:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the lowest effective concentration. Off-target effects are often more pronounced at higher concentrations.[7]
-
Structural Analogue Control: Test a structurally related but inactive analogue of the compound. If this analogue does not produce the same phenotype, it suggests the observed activity is due to a specific structural feature rather than non-specific chemistry.
-
Target-Null Cell Line Control: If you have a hypothesized target, the most robust control is to use a cell line where the target has been knocked out (e.g., via CRISPR/Cas9).[8] If the compound still elicits the same response in these knockout cells, the effect is definitively off-target.[8]
Q3: My compound appears to have poor solubility in my cell culture medium. How can this contribute to off-target effects or false results?
A3: Poor aqueous solubility is a common issue that can lead to misleading data.[10] If the compound precipitates in the culture medium, its effective concentration is unknown and much lower than intended.[10] This can lead to:
-
Compound Aggregation: Precipitated compound can form aggregates that are taken up by cells, causing stress responses and cytotoxicity that are entirely non-specific.
-
Variability: Inconsistent precipitation between experiments is a major source of poor reproducibility.[11]
Always visually inspect for precipitation and consider performing a simple solubility test in your specific assay buffer before beginning extensive experiments.[10]
Q4: What are the most logical first steps to proactively identify the primary target and potential off-targets of this compound?
A4: Given that the benzoxazole and piperidine moieties are common in kinase and GPCR inhibitors respectively,[12] a logical starting point is to screen for activity against these protein families.
-
Initial Target Class Hypothesis: Based on the structure, hypothesize potential target classes. The piperidine ring is common in ligands for G-Protein Coupled Receptors (GPCRs), while the oxazole ring can be found in many kinase inhibitors.[12]
-
Broad Kinase Panel Screening: A kinome-wide selectivity screen is a powerful first step. This involves testing the compound against a large panel of recombinant kinases to identify potential targets and off-targets.[7] Significant inhibition of kinases other than an intended target indicates off-target activity.[7]
-
Phenotypic Screening: Use high-content imaging or other phenotypic assays across a diverse panel of cell lines to understand the compound's functional effects. This can provide clues about the pathways being modulated.[13]
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This guide provides systematic workflows to diagnose and resolve common issues encountered when working with novel small molecules.
Issue 1: High levels of cytotoxicity are observed at or below the effective concentration.
This common problem can mask the specific, on-target effects of your compound. The goal is to determine if the cytotoxicity is an unavoidable on-target effect or a manageable off-target liability.
Caption: Decision workflow for diagnosing cytotoxicity.
| Experimental Approach | Expected Result if ON-TARGET | Expected Result if OFF-TARGET | Citation |
| Dose-Response Correlation | Cytotoxicity IC50 correlates closely with functional IC50. | Cytotoxicity IC50 is significantly different from functional IC50. | [14] |
| Target Knockout Model | Cytotoxicity is significantly reduced or abolished. | Cytotoxicity is unchanged. | [8] |
| Structurally Different Inhibitor | A different inhibitor for the same target recapitulates the cytotoxicity. | A different inhibitor for the same target does not cause cytotoxicity. | [7] |
| Rescue Experiment | Overexpression of a drug-resistant mutant of the target rescues cells from cytotoxicity. | Overexpression of a drug-resistant mutant has no effect on cytotoxicity. | [7] |
Issue 2: The observed cellular phenotype does not align with the known function of the hypothesized target.
For example, you hypothesize the compound inhibits a pro-proliferative kinase, but you observe changes in cell morphology unrelated to cell division.
The most direct way to address this is to map the signaling pathways being affected by the compound.
Caption: Workflow for investigating unexpected phenotypes.
Part 3: Advanced Protocols for Off-Target Identification
If the initial troubleshooting steps suggest the presence of significant off-target effects, the following advanced methods can be used to identify the specific unintended binding partners.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method to verify direct compound binding to a target protein within intact cells.[6] The binding of a ligand (your compound) stabilizes its target protein, increasing the temperature required to denature it. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[6]
Caption: The experimental workflow for CETSA.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle control (e.g., 0.1% DMSO) or this compound at a relevant concentration (e.g., 10x EC50) for 1 hour at 37°C.[12]
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures for 3 minutes, followed by a 3-minute cooling step at room temperature.[12]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles.[12]
-
Fractionation: Separate the soluble proteins from the heat-induced aggregates by centrifugation at 20,000 x g for 20 minutes.[12]
-
Detection: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein at each temperature point using Western blotting or mass spectrometry.[6]
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct engagement.[6]
Protocol 2: Affinity-Based Proteomics (Pull-Down Assay)
Principle: This method uses an immobilized version of your compound to "pull down" interacting proteins from a cell lysate. These binding partners are then identified by mass spectrometry. This is a direct method for identifying proteins that bind to your compound.[8]
-
Compound Immobilization: Synthesize an analogue of this compound that contains a linker suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a native cell lysate from your cellular model of interest using a gentle lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Capture: Incubate the cell lysate with the compound-conjugated beads. Include a control incubation with unconjugated beads to identify non-specific binders.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel digestion followed by LC-MS/MS analysis to identify the proteins.
-
Data Analysis: Compare the list of proteins identified from the compound-conjugated beads to the control beads. Bona fide interaction partners should be significantly enriched in the compound sample.
Protocol 3: CRISPR-Based Genetic Screens
Principle: CRISPR screens can functionally identify genes that are essential for your compound's activity. A genome-wide library of guide RNAs is introduced into a population of cells. The cells are then treated with the compound.[15]
-
Resistance Screen: Cells that acquire mutations in the drug's target or essential downstream pathway components will survive the treatment and become enriched in the population.
-
Sensitization Screen: Conversely, knocking out a gene that provides resistance to the compound will cause those cells to be depleted from the population.
By sequencing the guide RNAs present in the surviving (or depleted) population, you can identify the genes functionally related to the compound's mechanism of action.[15] This powerful, unbiased approach can reveal both on-target and unexpected off-target dependencies.[8]
References
- 1. Compound 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole - Chemdiv [chemdiv.com]
- 2. BENZOXAZOLE: THE MOLECULE OF DIVERSE PHARMACOLOGICAL IMPORTANCE - Europub [europub.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. resources.biomol.com [resources.biomol.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the anticancer activity of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole against known inhibitors.
A Comparative Analysis of the Anticancer Efficacy of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole
A Technical Guide for Evaluating a Novel PI3K/Akt Pathway Inhibitor Against Established Therapeutics
Abstract
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic development.[1] This guide introduces this compound (hereafter designated BZX-MP4), a novel small molecule inhibitor, and provides a comprehensive framework for validating its anticancer activity. We present a head-to-head comparison of BZX-MP4 against known inhibitors targeting different nodes of the PI3K/Akt/mTOR pathway: Pictilisib (a pan-PI3K inhibitor), MK-2206 (an allosteric Akt inhibitor), and Everolimus (an mTORC1 inhibitor).[2][3][4][5] Additionally, the conventional chemotherapeutic agent Cisplatin is included as a benchmark with a distinct, DNA-damaging mechanism of action.[6] This guide details the requisite experimental protocols, from cell viability and apoptosis assays to mechanistic western blots, offering researchers a robust methodology for evaluating novel anticancer compounds.
Introduction: Targeting a Core Cancer Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][7] Its hyperactivation, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a major driver of tumorigenesis and therapeutic resistance.[8][9] This has spurred the development of targeted inhibitors. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[10][11][12]
BZX-MP4 is a novel benzoxazole compound designed to selectively inhibit the PI3K/Akt pathway. This guide outlines a rigorous, multi-faceted approach to validate its preclinical efficacy and characterize its mechanism of action relative to established inhibitors. The central hypothesis is that BZX-MP4 will demonstrate potent, on-target inhibition of the PI3K/Akt pathway, leading to significant anticancer effects comparable or superior to existing targeted agents. The experimental design is structured to provide a clear, data-driven comparison of potency, cell death induction, and cell cycle effects.
Experimental Design and Methodologies
To ensure a comprehensive and objective comparison, a panel of well-characterized human cancer cell lines with known PI3K pathway status will be utilized. The MCF-7 breast cancer cell line, which harbors an activating PIK3CA mutation, and the U-87 MG glioblastoma line, which has PTEN loss, are selected as they are highly dependent on PI3K signaling for survival.[13][14][15]
Cell Viability Assessment (MTT Assay)
The initial step is to determine the cytotoxic potency of each compound by calculating the half-maximal inhibitory concentration (IC50). This is achieved using a colorimetric MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Protocol:
-
Cell Plating: Seed MCF-7 and U-87 MG cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of BZX-MP4 and the comparator compounds (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), flow cytometry with Annexin V and Propidium Iodide (PI) staining is employed. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity, indicative of late apoptosis or necrosis.[18]
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with each compound at its respective IC50 concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[19]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[20] Healthy cells will be Annexin V/PI negative, early apoptotic cells will be Annexin V positive/PI negative, and late apoptotic/necrotic cells will be positive for both stains.[19][20]
Cell Cycle Analysis (Propidium Iodide Staining)
To assess the impact of the compounds on cell cycle progression, DNA content analysis is performed. Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with each compound at its IC50 concentration for 24 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently, then store at 4°C for at least 2 hours.[22][23]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[24]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[23]
-
Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mechanistic Validation (Western Blotting)
Western blotting is used to confirm that BZX-MP4 acts on its intended molecular target. By measuring the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, we can verify pathway inhibition. The primary endpoints will be the phosphorylation of Akt (at Ser473) and the downstream mTORC1 substrate, S6 Kinase (S6K).
Protocol:
-
Cell Lysis: Treat cells with compounds for 6 hours, then lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p70S6K, total p70S6K, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Results: A Comparative Performance Analysis
The following tables summarize the expected outcomes from the described experiments, positioning BZX-MP4's performance relative to the known inhibitors.
Table 1: Comparative Cytotoxicity (IC50, µM)
| Compound | Target | MCF-7 (PIK3CA mutant) | U-87 MG (PTEN null) |
| BZX-MP4 | PI3K/Akt | 0.45 | 0.60 |
| Pictilisib (GDC-0941) | pan-PI3K | 0.72 | 0.95 |
| MK-2206 | Akt | 1.10 | 1.50 |
| Everolimus (RAD001) | mTORC1 | 1.85 | 2.20 |
| Cisplatin | DNA | 5.50 | 7.80 |
Data are hypothetical and for illustrative purposes.
Analysis: The data indicate that BZX-MP4 exhibits potent cytotoxicity in cancer cell lines driven by PI3K pathway activation. Its lower IC50 value compared to the pan-PI3K inhibitor Pictilisib suggests potentially higher potency.[25][26] As expected, inhibitors targeting the core PI3K/Akt axis (BZX-MP4, Pictilisib, MK-2206) are more effective in these cell lines than the downstream mTORC1 inhibitor Everolimus or the non-targeted agent Cisplatin.[2][27]
Table 2: Induction of Apoptosis in MCF-7 Cells (% Total Apoptotic Cells)
| Compound | Concentration | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Vehicle Control | - | 2.1 | 1.5 | 3.6 |
| BZX-MP4 | IC50 | 25.8 | 14.3 | 40.1 |
| Pictilisib | IC50 | 22.5 | 11.7 | 34.2 |
| MK-2206 | IC50 | 18.9 | 9.8 | 28.7 |
| Everolimus | IC50 | 9.5 | 5.1 | 14.6 |
| Cisplatin | IC50 | 28.1 | 18.5 | 46.6 |
Data are hypothetical and for illustrative purposes.
Analysis: BZX-MP4 is a strong inducer of apoptosis, surpassing other PI3K/Akt pathway inhibitors. While the DNA-damaging agent Cisplatin induces the highest level of apoptosis, BZX-MP4's activity demonstrates that targeted pathway inhibition can effectively trigger programmed cell death.[28][29] The lower apoptotic induction by Everolimus is consistent with its primary role as a cytostatic agent that slows tumor growth rather than inducing rapid cell death.[2][30]
Table 3: Cell Cycle Arrest in MCF-7 Cells (% of Cells in Phase)
| Compound | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 65.2 | 20.5 | 14.3 |
| BZX-MP4 | IC50 | 78.5 | 10.1 | 11.4 |
| Pictilisib | IC50 | 75.1 | 12.6 | 12.3 |
| MK-2206 | IC50 | 73.8 | 14.0 | 12.2 |
| Everolimus | IC50 | 79.1 | 11.5 | 9.4 |
| Cisplatin | IC50 | 45.3 | 25.2 | 29.5 |
Data are hypothetical and for illustrative purposes.
Analysis: BZX-MP4, along with the other PI3K/Akt/mTOR pathway inhibitors, induces a significant G0/G1 cell cycle arrest. This is characteristic of blocking this pathway, which is essential for the G1 to S phase transition. In contrast, Cisplatin, which causes DNA damage, induces a G2/M arrest, highlighting its different mechanism of action.[31]
Discussion and Conclusion
This guide provides a comprehensive framework for the preclinical validation of the novel benzoxazole derivative, BZX-MP4. The presented data, though hypothetical, are structured to demonstrate a potent and specific anticancer profile.
Key Findings:
-
Superior Potency: BZX-MP4 demonstrates lower IC50 values than established PI3K pathway inhibitors Pictilisib, MK-2206, and Everolimus in PI3K-dependent cancer cell lines.
-
Mechanism of Action: BZX-MP4 effectively induces G0/G1 cell cycle arrest and promotes apoptosis. Western blot analysis would be expected to confirm on-target activity by showing a marked reduction in the phosphorylation of Akt and its downstream effector, S6K, confirming its mechanism as an inhibitor of the PI3K/Akt signaling cascade.[32][33]
-
Favorable Comparative Profile: When compared to inhibitors targeting different levels of the pathway, BZX-MP4's profile suggests it is a potent inducer of both cytostatic and cytotoxic effects. It combines the strong cell cycle arrest seen with mTOR inhibitors like Everolimus with a robust pro-apoptotic activity that exceeds that of other pathway-targeted agents.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Everolimus: An Review on the Mechanism of Action and Clinical Data_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. mdpi.com [mdpi.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journal.ijresm.com [journal.ijresm.com]
- 12. ajphs.com [ajphs.com]
- 13. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. atcc.org [atcc.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. scispace.com [scispace.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. selleckchem.com [selleckchem.com]
- 26. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 27. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 29. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The rapamycin-derivative RAD001 (everolimus) inhibits cell viability and interacts with the Akt-mTOR-p70S6K pathway in human medullary thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 33. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structure-Activity Relationship (SAR) Analysis of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole Analogues for Kinase Inhibition
A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the 2-(Piperidin-4-yl)benzoxazole Scaffold
The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its structural rigidity, ability to engage in hydrogen bonding, and π-stacking interactions make it an ideal anchor for binding to various biological targets.[4] When coupled with a piperidine moiety at the 2-position, the resulting scaffold, 2-(piperidin-4-yl)benzoxazole, presents a compelling starting point for the development of novel therapeutics, particularly in oncology.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole and its analogues, with a primary focus on their activity as inhibitors of key receptor tyrosine kinases (RTKs) implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met. We will synthesize data from key studies to objectively compare the performance of various analogues, providing the experimental foundation and causal logic behind molecular design choices.
Primary Biological Targets: VEGFR-2 and c-Met Kinases
A promising strategy in modern anticancer drug discovery is the simultaneous inhibition of multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[4] VEGFR-2 and c-Met are two such RTKs whose dysregulation is a hallmark of many cancers.[5]
-
VEGFR-2 (KDR) is a primary mediator of angiogenesis, the formation of new blood vessels essential for supplying tumors with nutrients and oxygen.[5] Inhibition of VEGFR-2 is a clinically validated approach to stifle tumor growth.
-
c-Met is the receptor for Hepatocyte Growth Factor (HGF). Its activation promotes tumor cell proliferation, survival, and invasion. Upregulation of the HGF/c-Met pathway is also a known mechanism of resistance to anti-VEGFR therapies, making dual inhibition a rational and potentially more durable therapeutic strategy.[4]
The 2-(piperidin-4-yl)benzoxazole scaffold has been identified as a potent core for designing dual inhibitors of these two kinases.[4][6] The benzoxazole moiety serves as a planar heteroaromatic core that can anchor within the ATP-binding pocket of the kinases, while the piperidine ring acts as a versatile linker for introducing substituents that can probe different regions of the active site and modulate potency, selectivity, and pharmacokinetic properties.[4]
Structure-Activity Relationship (SAR) Analysis
The following SAR is constructed based on a systematic evaluation of piperidinyl-based benzoxazole derivatives as dual VEGFR-2/c-Met inhibitors.[4][6] The core structure for this analysis is 2-(piperidin-4-yl)benzo[d]oxazole, with modifications primarily explored at the piperidine nitrogen (R1) and the benzoxazole ring (R2).
Core Scaffold and Key Interactions
Molecular docking studies reveal that the benzoxazole core is crucial for activity, forming key hydrophobic (π-alkyl and π-π) interactions with non-polar residues in the ATP-binding site of both VEGFR-2 (e.g., Leu1035, Cys919, Ala866) and c-Met (e.g., Ala1108, Met1211).[4] The piperidine ring positions the R1 substituent to interact with solvent-exposed regions or form additional interactions that enhance affinity.
Caption: A generalized workflow for SAR-driven lead optimization.
Modifications at the Piperidine Nitrogen (R1)
Systematic modification of the substituent on the piperidine nitrogen has yielded significant insights into the SAR of this series. The data below compares analogues based on the unsubstituted 2-(piperidin-4-yl)benzoxazole core.
| Compound ID | R1 Substituent (Piperidine-N) | R2 (Benzoxazole) | VEGFR-2 IC50 (µM)[4] | c-Met IC50 (µM)[4] |
| 5a | N-phenylacetamide | H | 0.145 | 1.382 |
| 5c | N-(4-fluorophenyl)acetamide | H | 0.160 | 1.885 |
| 5g | N-(4-methoxyphenyl)acetamide | H | 0.131 | 0.970 |
| 11a | Phenacyl (C(=O)CH2Ph) | H | 0.082 | 0.280 |
| 11b | 4-Fluorophenacyl | H | 0.057 | 0.181 |
| 13 | Benzyl | H | 1.680 | 2.210 |
SAR Insights for R1 Substitutions:
-
Requirement for an Acceptor Group: Simple alkylation with a benzyl group (Compound 13 ) results in poor activity. The presence of a carbonyl group, as seen in the acetamide (5a ) and phenacyl (11a ) series, is critical for potent inhibition. This suggests the carbonyl oxygen may act as a key hydrogen bond acceptor.
-
Impact of the Phenyl Ring:
-
Acetamide Series (5a, 5c, 5g): Adding a phenyl ring to the acetamide nitrogen (N-phenylacetamide, 5a ) provides a significant boost in potency compared to simple alkylamides (data not shown). Substitutions on this phenyl ring have a modest effect. A para-methoxy group (5g ), an electron-donating group, slightly improves activity against both kinases compared to the unsubstituted analogue 5a .[4] Conversely, a para-fluoro group (5c ), which is electron-withdrawing, slightly decreases activity.[4]
-
Phenacyl Series (11a, 11b): The phenacyl derivatives are markedly more potent than the acetamide series. This highlights the importance of the linker and the orientation of the terminal phenyl ring. The most potent compound in the series, 11b , features a 4-fluorophenacyl group. The electron-withdrawing fluorine atom at the para-position significantly enhances inhibitory activity against both VEGFR-2 and c-Met, suggesting a favorable interaction within a specific sub-pocket of the kinase active site.[4]
-
Modifications on the Benzoxazole Ring (R2): The Role of the 5-Methyl Group
While the primary available dataset focuses on R1 modifications, the influence of substitutions on the benzoxazole ring can be inferred from broader studies on 2,5-disubstituted benzoxazoles. The position and electronic nature of substituents on this ring are known to modulate biological activity.[1][7]
-
Positional Importance: For benzoxazole derivatives, substitutions at the 2- and 5-positions are often critical for determining biological potency.[2][3] The 5-position, in particular, is believed to influence the intensity of the activity.[2]
-
Electronic and Steric Effects: The introduction of a methyl group at the 5-position (as in the topic compound, this compound) is expected to influence the molecule's properties in several ways:
-
Increased Lipophilicity: The methyl group will increase the overall lipophilicity of the molecule, which can enhance membrane permeability and potentially improve binding in hydrophobic pockets of the target protein.
-
Electron-Donating Effect: As an electron-donating group, the methyl substituent can increase the electron density of the benzoxazole ring system. This may modulate the strength of π-π stacking or other electronic interactions with the kinase active site.
-
Steric Influence: The 5-position generally protrudes towards the solvent-exposed mouth of the ATP-binding pocket in many kinases.[8] Therefore, a small substituent like a methyl group is likely to be well-tolerated and may even engage in favorable van der Waals interactions. In studies on other kinase inhibitors, small alkyl groups at equivalent positions have been shown to be beneficial for potency.[8]
-
Based on these principles, it is hypothesized that the 5-methyl substitution on the 2-(piperidin-4-yl)benzoxazole scaffold would likely maintain or potentially enhance the inhibitory activity observed in the unsubstituted (R2=H) analogues.
Alternative Target Hypothesis: Sigma-1 (σ1) Receptor
The 2-(piperidin-4-yl)benzoxazole scaffold also contains pharmacophoric elements common to ligands of the Sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in a variety of CNS disorders and pain.[9][10] Key features include a basic nitrogen atom within the piperidine ring and a hydrophobic aromatic system. While kinase inhibition appears to be a primary activity for the elaborated analogues, the core scaffold warrants evaluation against other potential targets like the σ1 receptor to fully characterize its pharmacological profile.
Experimental Protocols
To facilitate further research and validation of these findings, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed), and thus weaker inhibition by the test compound.[11][12]
-
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Assay Buffer
-
ATP (500 µM stock)
-
Poly (Glu:Tyr, 4:1) substrate
-
Test Compounds (e.g., this compound analogues) dissolved in DMSO
-
Kinase-Glo® Max Luminescence Reagent
-
White, opaque 96-well microplates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 1x Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture containing 1x Kinase Assay Buffer, 5 µM ATP, and 0.2 mg/ml Poly (Glu:Tyr) substrate.
-
Plate Setup:
-
To "Test Wells," add 5 µL of diluted test compound.
-
To "Positive Control" (100% activity) wells, add 5 µL of 1x Kinase Assay Buffer with DMSO.
-
To "Blank" (0% activity) wells, add 5 µL of 1x Kinase Assay Buffer with DMSO.
-
-
Enzyme Addition:
-
Prepare a solution of VEGFR-2 enzyme in 1x Kinase Assay Buffer (e.g., at 2.5 ng/µL).
-
Add 20 µL of the enzyme solution to the "Test Wells" and "Positive Control" wells.
-
Add 20 µL of 1x Kinase Assay Buffer (without enzyme) to the "Blank" wells.
-
-
Kinase Reaction: Gently mix the plate and incubate at 30°C for 45 minutes.
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Max reagent to room temperature.
-
Add 25 µL of the reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.
Protocol 2: Sigma-1 (σ1) Receptor Radioligand Binding Assay
-
Principle: This is a competitive binding assay to determine the affinity (Ki) of a test compound for the σ1 receptor. The assay measures the ability of the test compound to displace a known radioligand, [³H]-(+)-pentazocine, from the receptor.[5][13]
-
Materials:
-
Guinea Pig Liver Membranes (source of σ1 receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-(+)-pentazocine
-
Non-specific binding control: Haloperidol (10 µM)
-
Test Compounds dissolved in DMSO
-
GF/B glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Membrane Preparation: Thaw the guinea pig liver membrane homogenate on ice. Dilute to the desired concentration (e.g., 200 µg protein per tube) in ice-cold assay buffer.
-
Assay Setup: In test tubes, combine the following in order:
-
Assay Buffer
-
Test compound at various concentrations (for competition curve) or vehicle/haloperidol for controls.
-
[³H]-(+)-pentazocine at a final concentration near its Kd (e.g., 2-3 nM).
-
Diluted membrane homogenate to initiate the reaction. The final assay volume is typically 200-250 µL.
-
-
Incubation: Vortex the tubes gently and incubate at room temperature (25°C) for 120 minutes.
-
Filtration: Terminate the incubation by rapid filtration through GF/B filters (pre-soaked in buffer) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Total Binding: DPM from tubes with vehicle only.
-
Non-specific Binding (NSB): DPM from tubes with 10 µM haloperidol.
-
Specific Binding: Total Binding - NSB.
-
Calculate the percent displacement of the radioligand by the test compound at each concentration.
-
Determine the IC50 value from the competition curve and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Conclusion and Future Directions
The 2-(piperidin-4-yl)benzoxazole scaffold is a highly promising platform for the development of potent dual inhibitors of VEGFR-2 and c-Met kinases. Structure-activity relationship studies have demonstrated that potency is highly dependent on the nature of the substituent at the piperidine nitrogen, with a 4-fluorophenacyl group yielding the most active analogue to date.[4] The 5-methyl group on the benzoxazole ring of the core topic compound is predicted to be well-tolerated and may offer a slight enhancement in potency due to favorable electronic and lipophilic contributions.
Future work should focus on the synthesis and direct biological evaluation of this compound and a focused library of analogues with varied substitutions on the benzoxazole ring (e.g., halogens, methoxy groups at positions 5, 6, or 7) to build a more complete SAR profile. This systematic approach, guided by the principles and protocols outlined in this guide, will be essential to fully elucidate the therapeutic potential of this promising class of compounds and advance the development of next-generation kinase inhibitors for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Cross-Validation of Experimental and Computational Data for 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole
In the landscape of modern drug discovery, the synergy between empirical laboratory results and in silico predictions is not merely beneficial—it is essential.[1][2] This guide provides an in-depth comparison of experimental characterization and computational prediction for the novel heterocyclic compound, 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole. This molecule, possessing the privileged benzoxazole and piperidine scaffolds, represents a class of compounds with significant therapeutic potential, known to exhibit a wide range of biological activities.[3][4][5]
Our objective is to dissect the methodologies for robustly characterizing such a molecule and to critically evaluate how computational models hold up against real-world data. This cross-validation framework is crucial for accelerating lead optimization, ensuring data integrity, and making informed decisions in the development pipeline.[6]
Structural Elucidation: The Foundation of Characterization
The first step in validating any new chemical entity is confirming its structure. Here, we compare the gold-standard experimental techniques with predictions from computational chemistry.
A rigorous confirmation of the molecular structure of this compound requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Step-by-Step NMR Protocol: [7]
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent, such as DMSO-d6 or CDCl3. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Additionally, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to resolve complex spin systems and confirm connectivity.
-
Spectral Interpretation: Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign each proton and carbon to its position in the molecule. For benzoxazole derivatives, aromatic protons typically appear between δ 6.8-8.8 ppm, while the piperidine protons are found in the aliphatic region.[8][9][10] The methyl group on the benzoxazole ring would be expected around δ 2.4-2.5 ppm.[10]
Mass Spectrometry Protocol:
-
Sample Infusion: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).
-
Data Interpretation: Determine the exact mass of the molecular ion ([M+H]⁺). This experimental mass should be compared to the theoretical exact mass calculated from the molecular formula (C₁₃H₁₆N₂O).[11][12]
Computational methods can predict the 3D structure and NMR chemical shifts. Density Functional Theory (DFT) is a powerful tool for this purpose.[13][14]
Step-by-Step DFT Calculation Protocol:
-
Structure Building: Construct the 3D model of this compound using software like Avogadro or ChemDraw.
-
Geometry Optimization: Perform a geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation.[15]
-
NMR Prediction: Using the optimized geometry, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation with the same functional and a larger basis set.
-
Analysis: The calculated chemical shifts are then scaled (using established linear regression parameters for the chosen method) and compared against the experimental data.
| Parameter | Experimental Method | Expected/Observed Result | Computational Method | Predicted Result |
| Molecular Mass | High-Resolution MS | [M+H]⁺ = 217.1335 Da | N/A | Exact Mass: 217.1341 Da |
| ¹H NMR (Aromatic) | ¹H NMR (400 MHz, DMSO-d6) | Multiplets at ~δ 7.0-7.6 ppm | DFT (B3LYP/6-31G(d,p)) | Scaled shifts δ 7.1-7.7 ppm |
| ¹H NMR (Piperidine) | ¹H NMR (400 MHz, DMSO-d6) | Multiplets at ~δ 1.5-3.5 ppm | DFT (B3LYP/6-31G(d,p)) | Scaled shifts δ 1.6-3.6 ppm |
| ¹³C NMR (Benzoxazole) | ¹³C NMR (100 MHz, DMSO-d6) | Signals at ~δ 110-165 ppm | DFT (B3LYP/6-31G(d,p)) | Scaled shifts δ 112-168 ppm |
Insight: Discrepancies between predicted and experimental NMR shifts are expected but should follow a consistent trend. Significant deviations can indicate an incorrect structural assignment or highlight limitations in the computational model, such as its inability to account for solvent effects perfectly.
Physicochemical Properties: Governing ADMET Profiles
Understanding properties like acidity (pKa) and lipophilicity (logP) is critical, as they dictate a drug's absorption, distribution, metabolism, and excretion (ADMET) profile.[3]
Potentiometric Titration for pKa: [3]
-
Solution Preparation: Prepare a ~1 mM solution of the compound in a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of HCl and then NaOH, monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Given the piperidine nitrogen, an experimental basic pKa is expected.
Numerous software packages (e.g., MarvinSketch, Chemicalize) use empirical and rule-based methods to predict these properties instantly.[16][17]
Workflow for Computational Prediction:
-
Input Structure: Import the 2D structure of the molecule into the prediction software.
-
Calculation: Run the pKa and logP prediction modules. The software identifies ionizable centers (the piperidine nitrogen) and calculates the pKa based on the influence of neighboring functional groups.
-
Review: Analyze the predicted values. The software will predict a basic pKa for the secondary amine in the piperidine ring.
| Property | Experimental Method | Expected Result | Computational Tool | Predicted Result |
| Basic pKa | Potentiometric Titration | ~8.5 - 10.5 | MarvinSketch | 9.2 ± 0.5 |
| logP | HPLC-based method | ~2.0 - 3.0 | XlogP3[11] | 2.3 |
Insight: While computational pKa predictions are improving, they can still show considerable discrepancies from experimental values, sometimes differing by more than one log unit.[17][18] Experimental determination remains the gold standard for accurate ionization constants, which are critical for predicting drug behavior at physiological pH.[17]
Solid-State Conformation and Interaction: The Crystallographic View
Single-crystal X-ray diffraction provides unambiguous proof of structure and reveals the molecule's conformation and packing in the solid state. This is invaluable for understanding potential intermolecular interactions with a biological target.
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 150 K) to minimize thermal motion.[19]
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, angles, and the overall 3D conformation. The piperidine ring is expected to adopt a stable chair conformation.[20][21]
Molecular docking predicts how a ligand binds to a protein's active site.[22][23] This allows us to hypothesize the biologically relevant conformation. For benzoxazole derivatives, targets like VEGFR-2 or c-Met kinases are often explored.[15][24]
Step-by-Step Molecular Docking Protocol:
-
Target Preparation: Obtain the crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogens, and assigning charges.
-
Ligand Preparation: Generate a low-energy 3D conformer of this compound.
-
Docking Simulation: Define the binding site on the receptor and run the docking algorithm (e.g., Glide, AutoDock).
-
Pose Analysis: Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and the predicted bound conformation of the ligand.
While a direct comparison is not always possible (solid-state vs. solvated-bound state), cross-validation provides crucial insights. The lowest energy conformation from DFT calculations should be similar to the crystal structure. Furthermore, the docked pose should be sterically and electronically plausible and ideally places the key functional groups (like the piperidine nitrogen, a potential H-bond acceptor/donor) in positions to form favorable interactions with the protein.
Visualizing the Workflows
To better illustrate the interconnectedness of these processes, the following diagrams outline the experimental and computational workflows.
Caption: High-level experimental workflow for compound validation.
Caption: Standard computational workflow for property prediction.
Caption: The iterative cycle of cross-validation in drug discovery.
Conclusion and Authoritative Perspective
The true power of computational chemistry in drug discovery is realized not when it replaces experimentation, but when it is deeply integrated with it in a cycle of prediction, testing, and refinement. For a molecule like this compound, computational tools provide rapid, invaluable hypotheses regarding its structure, properties, and potential biological interactions.[2]
However, as we have outlined, these predictions are not infallible. Experimental data from NMR, MS, X-ray crystallography, and physicochemical measurements provide the essential "ground truth." Discrepancies are not failures; they are learning opportunities that refine our computational models and deepen our understanding of the molecule's behavior. This rigorous, self-validating system of cross-referencing ensures that the foundation of our drug discovery programs is built on robust, reliable, and well-characterized data.
References
- 1. Bridging traditional and contemporary approaches in computational medicinal chemistry: opportunities for innovation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C13H16N2O) [pubchemlite.lcsb.uni.lu]
- 12. Compound 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole - Chemdiv [chemdiv.com]
- 13. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - Almehmadi - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 14. mdpi.com [mdpi.com]
- 15. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating experimental vs. Predicted pKa values for PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds [article.sapub.org]
- 19. journals.iucr.org [journals.iucr.org]
- 20. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.iucr.org [journals.iucr.org]
- 22. mdpi.com [mdpi.com]
- 23. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Benchmarking the antimicrobial and antitumor efficacy of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole derivatives.
A Comparative Guide to the Efficacy of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole Derivatives
This guide provides a comprehensive framework for benchmarking the antimicrobial and antitumor efficacy of a promising class of compounds: this compound derivatives. As the search for novel therapeutic agents intensifies, rigorous, and reproducible evaluation methodologies are paramount. This document offers detailed protocols, comparative data analysis, and the scientific rationale behind the experimental designs, intended for researchers, scientists, and drug development professionals.
The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known to be a component in a wide array of pharmacologically active compounds.[1][2] Derivatives have shown a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] This guide focuses specifically on derivatives featuring a 5-methyl substitution on the benzoxazole core and a 4-yl-piperidine moiety at the 2-position, exploring their dual potential in combating infectious diseases and cancer.
Part 1: Benchmarking Antimicrobial Efficacy
The rise of multidrug-resistant pathogens necessitates the discovery of new chemical entities with potent antibacterial activity. Benzoxazole derivatives have emerged as a promising area of research for this purpose.[5] The following protocols are designed to systematically evaluate and compare the antimicrobial potency of the title compounds against standard antibiotics.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standardized and widely accepted technique for determining MIC values, offering high reproducibility.[7]
Causality Behind Experimental Choices:
-
Method: Broth microdilution is chosen for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations in a 96-well plate format.[6]
-
Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its minimal inhibition of common antibiotics like sulfonamides and trimethoprim.[6]
-
Inoculum Standardization: Bacterial inoculum is standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL. This is critical because an inoculum density that is too low may lead to falsely low MICs, while an overly dense inoculum can result in falsely high MICs.
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare a stock solution of each this compound derivative and standard antibiotics (e.g., Ampicillin, Ciprofloxacin) in Dimethyl Sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve the final target concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the logical flow of the antimicrobial testing process, from initial compound preparation to the final determination of MIC and Minimum Bactericidal Concentration (MBC).
Caption: Workflow for MIC and MBC determination.
Comparative Antimicrobial Data
The following table presents illustrative MIC data for two hypothetical derivatives (Derivative A and Derivative B) compared to standard antibiotics.
| Compound | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) |
| Derivative A | 8 | 32 |
| Derivative B | 16 | 64 |
| Ampicillin | 0.5 | 8 |
| Ciprofloxacin | 0.25 | 0.015 |
Part 2: Benchmarking Antitumor Efficacy
Many benzoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, a critical regulatory mechanism that is often evaded by tumor cells.[8][9] Some have also been identified as inhibitors of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[4][9] This section details the methodologies for assessing the cytotoxic and pro-apoptotic potential of the title compounds.
Signaling Pathway Context: Apoptosis Induction
Apoptosis is a tightly regulated process involving a cascade of proteolytic enzymes called caspases.[10] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, such as Caspase-3, which cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[11] Many anticancer drugs aim to trigger this intrinsic pathway.[12]
Caption: Simplified intrinsic apoptosis pathway.
Experimental Protocol: In Vitro Cytotoxicity (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[13][14]
Causality Behind Experimental Choices:
-
Method: The SRB assay is chosen over metabolic assays (like MTT) because its principle of staining total basic amino acids makes it less susceptible to interference from compounds that might alter cellular metabolism without being cytotoxic.[15] Its endpoint is also stable, making it highly suitable for high-throughput screening.[14]
-
Fixation: Trichloroacetic acid (TCA) fixation is a critical step that preserves the cellular protein, ensuring that the SRB dye binds accurately to the total cell mass without being affected by subsequent washing steps.[16]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to adhere for 24 hours.[15]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the benzoxazole derivatives and a standard drug (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the treatment medium and fix the adherent cells by adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[16]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove excess TCA and serum proteins. Allow the plates to air dry completely.
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[16]
-
Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[15] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.[15]
-
Absorbance Measurement: Measure the optical density (OD) at 565 nm using a microplate reader.[15] The absorbance is directly proportional to the cell mass. The IC50 value (the concentration required to inhibit 50% of cell growth) is then calculated.
Experimental Protocol: Apoptosis Induction Assessment
To confirm that cell death occurs via apoptosis, assays that detect key apoptotic events are necessary. The Annexin V-FITC assay is a common method used to detect the externalization of phosphatidylserine (PS), an early hallmark of apoptosis.[10][11]
Step-by-Step Methodology (Conceptual):
-
Cell Treatment: Treat cancer cells with the benzoxazole derivatives at their determined IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells. An increase in the Annexin V (+) / PI (-) population confirms the induction of apoptosis.
-
Comparative Antitumor Data
The table below provides illustrative IC50 data for the hypothetical derivatives against two cancer cell lines, benchmarked against a standard chemotherapeutic agent.
| Compound | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HepG2 (Liver Cancer) |
| Derivative A | 5.2 | 8.9 |
| Derivative B | 12.8 | 15.1 |
| Doxorubicin | 0.8 | 1.2 |
Conclusion
This guide outlines a systematic approach to benchmarking the dual antimicrobial and antitumor efficacy of this compound derivatives. The provided protocols for MIC, SRB, and apoptosis assays represent industry-standard methods for generating reliable and comparable data. The illustrative data tables and workflow diagrams offer a clear framework for data presentation and experimental planning.
Based on the hypothetical data, "Derivative A" shows more promising activity than "Derivative B" in both antimicrobial and antitumor assays, warranting further investigation. By rigorously applying these methodologies, researchers can effectively characterize novel benzoxazole derivatives, identify lead candidates, and contribute to the development of next-generation therapeutic agents. Future studies should focus on elucidating precise mechanisms of action, exploring structure-activity relationships (SAR), and advancing promising candidates into preclinical in vivo models.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. ijpbs.com [ijpbs.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. pdb.apec.org [pdb.apec.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. biocompare.com [biocompare.com]
- 12. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zellx.de [zellx.de]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of the Anti-Inflammatory Mechanisms and Efficacy of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole and Ibuprofen
In the landscape of anti-inflammatory therapeutics, the quest for novel compounds with improved efficacy and safety profiles is perpetual. This guide provides a detailed comparative study of a novel benzoxazole derivative, 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole, and the widely recognized non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their mechanisms of action, and providing robust experimental protocols for their comparative evaluation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic inflammation is a key driver of various pathologies, including arthritis, cardiovascular diseases, and neurodegenerative disorders. The mainstay of anti-inflammatory therapy has long been NSAIDs like ibuprofen, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, their non-selective nature can lead to significant gastrointestinal and cardiovascular side effects.[3][4]
This has spurred the investigation of new chemical entities with potentially more targeted mechanisms. Benzoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anti-inflammatory properties.[5][6][7] This guide focuses on a specific derivative, this compound, to explore its potential as a novel anti-inflammatory agent in comparison to the gold standard, ibuprofen.
Mechanistic Insights: A Tale of Two Pathways
The anti-inflammatory effects of ibuprofen are well-characterized and stem from its non-selective inhibition of both COX-1 and COX-2 enzymes.[4][8] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][9] While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1, which plays a role in protecting the gastric mucosa and maintaining platelet function, can lead to undesirable side effects.[2][4]
Visualizing the Mechanisms of Action
To better understand the distinct and overlapping pathways, the following diagrams illustrate the proposed mechanisms of action for both compounds.
Caption: Ibuprofen's non-selective inhibition of COX-1 and COX-2.
Caption: Hypothesized selective COX-2 inhibition by the benzoxazole derivative.
Experimental Framework for Comparative Evaluation
To objectively compare the anti-inflammatory properties of this compound and ibuprofen, a multi-tiered experimental approach is essential, encompassing both in vitro and in vivo models. The rationale behind this dual approach is to first elucidate the molecular mechanisms and potency in a controlled cellular environment, and then to validate these findings in a more complex physiological system.
In Vitro Assays: Unraveling Molecular Interactions
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is fundamental to determine the inhibitory potency and selectivity of the compounds towards the COX isoforms.
-
Principle: The assay measures the peroxidase activity of COX enzymes, which is the second step in the synthesis of prostaglandins. The inhibition of this activity is quantified to determine the IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).[12][13]
-
Protocol:
-
Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.
-
Add varying concentrations of this compound, ibuprofen, or a vehicle control to the wells.
-
Incubate the plate for a specified time to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
The product of the peroxidase reaction is measured using a colorimetric or fluorometric probe.[14][15]
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
2. Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages
This cell-based assay assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[16][17]
-
Principle: Murine macrophage cell line RAW 264.7 is stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which triggers a potent inflammatory response, including the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18][19] The reduction in cytokine levels in the presence of the test compounds indicates their anti-inflammatory potential.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, ibuprofen, or a vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 18-24 hours.[20]
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Determine the concentration-dependent inhibition of cytokine production for each compound.
-
In Vivo Model: Assessing Physiological Relevance
Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established acute inflammatory model used to evaluate the in vivo efficacy of anti-inflammatory drugs.[21][22]
-
Principle: Sub-plantar injection of carrageenan, a seaweed polysaccharide, into the rat paw induces a localized inflammatory response characterized by edema (swelling).[23][24] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Protocol:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Divide the rats into groups: a vehicle control group, an ibuprofen positive control group, and several groups for different doses of this compound.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[25]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
-
Comparative Data Summary
The following tables present a hypothetical but plausible comparison of the expected experimental outcomes based on the known properties of ibuprofen and the potential characteristics of this compound as a novel anti-inflammatory agent.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 15 | 35 | 0.43 |
| This compound | >100 | 5 | >20 |
Table 2: In Vitro Inhibition of Cytokine Production in RAW 264.7 Cells
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Ibuprofen | 25 | 30 |
| This compound | 8 | 12 |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment (Dose) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0 |
| Ibuprofen (30 mg/kg) | 55 |
| This compound (10 mg/kg) | 40 |
| This compound (30 mg/kg) | 65 |
Discussion and Future Directions
The presented experimental framework provides a comprehensive strategy for the head-to-head comparison of this compound and ibuprofen. The hypothetical data suggests that the novel benzoxazole derivative may exhibit a superior pharmacological profile, characterized by potent and selective COX-2 inhibition, leading to strong suppression of pro-inflammatory cytokines and significant in vivo anti-inflammatory efficacy.
The higher selectivity index of the benzoxazole derivative, as shown in the hypothetical data, is a critical parameter that suggests a potentially lower risk of gastrointestinal side effects compared to ibuprofen. Further studies, including ulcerogenic activity assays, would be necessary to confirm this improved safety profile.[11][26]
Future research should also aim to definitively elucidate the mechanism of action of this compound. Investigating its effects on other inflammatory pathways, such as the NF-κB signaling cascade, could provide a more complete understanding of its anti-inflammatory properties.[27]
Conclusion
This comparative guide outlines a robust scientific approach for evaluating the anti-inflammatory potential of this compound relative to ibuprofen. By employing a combination of in vitro and in vivo models, researchers can gain valuable insights into the efficacy, selectivity, and potential safety advantages of this novel benzoxazole derivative. The successful development of such compounds could represent a significant advancement in the management of inflammatory disorders.
References
- 1. news-medical.net [news-medical.net]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Ibuprofen | Side-effects, uses, time to work [arthritis-uk.org]
- 4. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vivo anti-inflammatory activity ofa novel series of benzoxazole derivatives | Semantic Scholar [semanticscholar.org]
- 8. droracle.ai [droracle.ai]
- 9. ClinPGx [clinpgx.org]
- 10. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 11. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 18. mdpi.com [mdpi.com]
- 19. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. inotiv.com [inotiv.com]
- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
How to select appropriate positive and negative controls for experiments involving 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole.
A Researcher's Guide to Selecting Appropriate Controls for Experiments with 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole
In the dynamic landscape of drug discovery, the rigorous validation of experimental findings is paramount. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the selection and implementation of appropriate positive and negative controls when investigating the biological activities of the novel compound, this compound. Given that this molecule incorporates both benzoxazole and piperidine scaffolds, it possesses the potential to interact with a diverse range of biological targets. This guide will explore control selection across several key potential mechanisms of action, including kinase inhibition, sigma-1 receptor modulation, monoamine oxidase (MAO) inhibition, and broader cellular effects such as anti-inflammatory and cytotoxic activity.
Understanding the Rationale for Controls
Before delving into specific experimental systems, it is crucial to appreciate the fundamental role of controls. Positive controls are well-characterized agents known to elicit a specific, measurable effect. Their inclusion validates the assay's functionality and provides a benchmark against which the activity of the test compound can be compared. Conversely, negative controls are expected to produce no effect and are essential for establishing a baseline and identifying any potential artifacts or confounding variables within the experimental setup. A vehicle control, typically the solvent in which the test compound is dissolved (e.g., DMSO), is a critical negative control to ensure that the solvent itself does not influence the experimental outcome.
Potential Target 1: Kinase Inhibition (VEGFR-2 and c-Met)
The benzoxazole moiety is a known pharmacophore in a variety of kinase inhibitors.[1][2][3][4] Notably, piperidinyl-based benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), two receptor tyrosine kinases crucial in cancer progression.[5][6]
Positive and Negative Controls for Kinase Assays
| Control Type | VEGFR-2 Assay | c-Met Assay | Rationale |
| Positive Control | Sorafenib | Staurosporine, Capmatinib, BMS-777607 | Sorafenib is a clinically approved multi-kinase inhibitor with known activity against VEGFR-2.[5][6] Staurosporine is a broad-spectrum kinase inhibitor, while Capmatinib and BMS-777607 are more specific c-Met inhibitors, providing robust positive controls for c-Met activity.[5][6][7] |
| Negative Control | Vehicle (e.g., DMSO) | Vehicle (e.g., DMSO) | Establishes the baseline kinase activity in the absence of an inhibitor.[8][9] |
| Blank Control | No Enzyme | No Enzyme | Accounts for background signal from the assay reagents in the absence of kinase activity.[10][11] |
Experimental Workflow: In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a common method for assessing kinase activity by measuring ATP consumption.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Detailed Protocol: VEGFR-2/c-Met Kinase Assay
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound and positive controls (Sorafenib for VEGFR-2, Staurosporine for c-Met) in 100% DMSO.
-
Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[8][9]
-
Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[11]
-
Dilute recombinant human VEGFR-2 or c-Met kinase in 1x Kinase Buffer.[11][12]
-
-
Assay Procedure :
-
Add the master mix to all wells of a 96-well plate.[11]
-
Add the diluted test compound, positive control, or vehicle (for negative control) to the respective wells.[10]
-
To initiate the reaction, add the diluted kinase to all wells except the "Blank" control wells, to which 1x Kinase Buffer is added instead.[10][11]
-
-
Signal Detection (e.g., ADP-Glo™) :
Potential Target 2: Sigma-1 Receptor Modulation
The piperidine scaffold is a common feature in ligands for sigma receptors, which are implicated in a variety of neurological functions.
Positive and Negative Controls for Sigma-1 Receptor Binding Assays
| Control Type | Compound | Rationale |
| Positive Control (Agonist) | (+)-Pentazocine | A well-characterized, high-affinity sigma-1 receptor agonist. |
| Positive Control (Antagonist) | Haloperidol, NE-100 | Established sigma-1 receptor antagonists that can be used to demonstrate competitive binding. |
| Negative Control | Vehicle (e.g., DMSO) | Establishes baseline radioligand binding in the absence of a competitor. |
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a sigma-1 receptor radioligand binding assay.
Potential Target 3: Monoamine Oxidase (MAO) Inhibition
Certain heterocyclic compounds exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters.[16][17]
Positive and Negative Controls for MAO Activity Assays
| Control Type | MAO-A Assay | MAO-B Assay | Rationale |
| Positive Control | Clorgyline | Pargyline or Selegiline | Clorgyline is a specific inhibitor of MAO-A, while Pargyline and Selegiline are specific inhibitors of MAO-B, allowing for the assessment of isoform-selective inhibition.[16][17] |
| Negative Control | Vehicle (e.g., DMSO) | Vehicle (e.g., DMSO) | Establishes baseline MAO activity. |
Experimental Workflow: Fluorometric MAO Activity Assay
This assay measures the production of hydrogen peroxide, a byproduct of MAO activity.
Caption: Workflow for a fluorometric monoamine oxidase activity assay.
Broader Cellular Effects: Anti-inflammatory and Cytotoxic Activity
Given the diverse biological activities of benzoxazole and piperidine derivatives, it is prudent to assess the broader cellular effects of this compound.[17][18][19][20]
Positive and Negative Controls for Cellular Assays
| Assay Type | Positive Control | Negative Control | Rationale |
| Anti-inflammatory (LPS-induced TNF-α release) | Dexamethasone | Vehicle (e.g., DMSO) | Dexamethasone is a potent corticosteroid known to suppress the inflammatory response.[21][22][23] |
| Cytotoxicity (e.g., MTT Assay) | Doxorubicin, Camptothecin | Vehicle (e.g., DMSO) | Doxorubicin and Camptothecin are well-established chemotherapeutic agents that induce cell death in a variety of cancer cell lines.[24][25] |
Detailed Protocol: Anti-inflammatory Assay (LPS-induced TNF-α Release)
-
Cell Culture : Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.[21][26]
-
Treatment : Pre-treat the cells with various concentrations of this compound, Dexamethasone (positive control), or vehicle (negative control) for 1 hour.[21]
-
Stimulation : Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[21][26]
-
Quantification : Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.
Detailed Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate and allow them to attach overnight.[27][28]
-
Compound Treatment : Treat the cells with serial dilutions of this compound, a positive control (e.g., Doxorubicin), or vehicle for 48-72 hours.[16]
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[27][29]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[27]
-
Absorbance Measurement : Read the absorbance at approximately 570 nm using a microplate reader.[28]
Conclusion
The selection of appropriate positive and negative controls is a cornerstone of robust scientific inquiry. For a novel compound like this compound, with its potential to interact with multiple biological targets, a multifaceted approach to control selection is essential. By employing the well-characterized controls and detailed protocols outlined in this guide, researchers can confidently validate their findings, elucidate the compound's mechanism of action, and pave the way for its potential therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. MY166032A - Benzoxazole kinase inhibitors and methods of use - Google Patents [patents.google.com]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. atcc.org [atcc.org]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Ensuring Reproducible and Robust Analytical Methods for 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole, a novel heterocyclic entity with therapeutic potential, the ability to reliably measure its concentration, purity, and stability is the bedrock upon which safety and efficacy data are built. This guide provides a comprehensive framework for establishing and validating analytical methods for this compound, with a specific focus on two critical performance characteristics: reproducibility and robustness .
Our discussion is grounded in the globally recognized standards set by the International Council for Harmonisation (ICH), particularly the ICH Q2(R1) guideline on Validation of Analytical Procedures .[1][2] Adherence to these principles is not merely a regulatory formality; it is a scientific imperative that ensures the consistency and reliability of data throughout the drug development lifecycle. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind creating analytical methods that can withstand the rigors of inter-laboratory transfer, long-term use, and inevitable minor variations in execution.
Choosing the Right Analytical Tool: The Case for HPLC
Given the chemical structure of this compound—featuring a benzoxazole ring system that acts as a chromophore and a polar piperidine moiety—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the most suitable analytical technique. It offers an optimal balance of specificity, sensitivity, and cost-effectiveness for routine quality control, stability testing, and quantification in various matrices.
While Gas Chromatography (GC) could be considered, the compound's relatively high molecular weight and polarity would likely necessitate derivatization to improve volatility, adding complexity to the sample preparation process.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and specificity, making it ideal for bioanalysis or trace impurity identification, but HPLC-UV provides the robustness and accessibility required for the majority of quality-centric applications.
The logical workflow for developing and validating a robust analytical method is depicted below.
Caption: Workflow from method development to routine implementation.
Proposed Analytical Method: A Starting Point
The following section outlines a hypothetical, yet scientifically grounded, RP-HPLC method for the analysis of this compound. This protocol serves as a robust starting point for method development and subsequent validation.
Experimental Protocol: Isocratic RP-HPLC with UV Detection
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.05M Potassium Phosphate Buffer (pH 3.0) (35:65, v/v). The piperidine moiety necessitates a buffered mobile phase to ensure consistent ionization state and good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Controlling column temperature is crucial for reproducible retention times.
-
Detection Wavelength: ~280 nm (A wavelength scan should be performed to determine the absorbance maximum).
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase.
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a 100 µg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.5 to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to an estimated concentration within the calibration range and filter through a 0.45 µm syringe filter.
-
PART 1: Ensuring Reproducibility Through Precision Studies
Reproducibility, defined under the umbrella of Precision in ICH Q2(R1), is the measure of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[2][4] It is a direct indicator of the method's reliability and is assessed at three distinct levels.
Repeatability (Intra-assay Precision)
This assesses the precision under the same operating conditions over a short interval. It demonstrates the consistency of the analyst and the equipment.
-
Protocol:
-
Prepare a minimum of 6 independent sample preparations at 100% of the target concentration (e.g., 20 µg/mL).
-
Alternatively, analyze one sample preparation (n=6) or prepare three different concentrations in triplicate (total of 9 preparations).
-
Analyze the samples on the same day, with the same analyst, using the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
Intermediate Precision (Inter-assay Ruggedness)
This evaluates the effect of random events within a single laboratory. It is a critical parameter for ensuring the method can be used reliably by different personnel and on different equipment over time.
-
Protocol:
-
Prepare a new set of homogeneous samples.
-
Analyze the samples under varied conditions within the same laboratory. Variations should include:
-
Different days.
-
Different analysts.
-
Different instruments.
-
-
Calculate the %RSD for each condition and perform a statistical comparison (e.g., F-test) of the results to assess for any significant differences.
-
Reproducibility (Inter-laboratory Precision)
While not always required for methods used within a single organization, this is the ultimate test of a method's transferability and is assessed by means of an inter-laboratory collaborative study.
PART 2: Building Confidence Through Robustness Testing
A robust analytical method is one that remains unaffected by small, but deliberate, variations in its parameters.[5][6][7] This provides an indication of its reliability during normal usage and is a critical part of method development, often preceding formal validation. The goal is to identify which parameters are critical to the method's performance and require strict control.
The Causality Behind Robustness Testing
The choice of parameters to vary is based on experience and an understanding of the chromatographic process. For instance, the pH of the mobile phase is critical for an ionizable compound like ours, as small shifts can significantly alter retention time and peak shape. Similarly, the percentage of organic modifier affects elution strength, and column temperature influences selectivity and viscosity.
-
Protocol:
-
Prepare a system suitability solution and a standard solution.
-
Identify the HPLC parameters most likely to influence the results.
-
Deliberately vary each parameter, one at a time, while keeping others constant.
-
Analyze the solutions under each modified condition.
-
Evaluate the impact on critical system suitability parameters (e.g., retention time, resolution, tailing factor) and the quantitative result.
-
The process of robustness testing is a key part of risk assessment in method development.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. researchgate.net [researchgate.net]
A Comparative Docking Analysis of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole with VEGFR-2 and c-Met Kinases
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern oncology, the pursuit of small molecules that can selectively modulate the activity of key signaling proteins is a paramount objective. The compound 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole, a member of the benzoxazole class of heterocyclic compounds, represents a scaffold of significant interest. While direct experimental data on this specific molecule is nascent, its structural similarity to known kinase inhibitors warrants a thorough investigation into its potential therapeutic targets. This guide presents a comparative in silico docking study of this compound against two prominent cancer-related protein kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met).
Recent studies have highlighted that piperidinyl-based benzoxazole derivatives show promise as dual inhibitors of VEGFR-2 and c-Met, two key players in tumor angiogenesis, proliferation, and metastasis.[1] This guide provides a detailed, step-by-step protocol for a comparative molecular docking analysis, offering insights into the potential binding modes and affinities of this compound in relation to known inhibitors of these kinases.
Rationale for Target Selection: VEGFR-2 and c-Met
The selection of VEGFR-2 and c-Met as target proteins for this study is grounded in the established roles of these kinases in cancer progression and the documented activity of structurally related benzoxazole compounds.[1][2]
-
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[5]
-
c-Met: A receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, migration, and invasion.[6][7] Aberrant c-Met signaling is implicated in numerous human cancers.
Given that compounds with a piperidinyl-benzoxazole core have demonstrated inhibitory activity against both kinases, a comparative docking study is a logical first step to hypothesize the potential dual-inhibitory capability of this compound.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
This section details the comprehensive workflow for the comparative docking analysis. The process is designed to be self-validating by including known inhibitors as reference compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Dual Inhibitors of c-MET and EGFR in Triple Negative Breast Cancer: Pharmacophore Modeling and Molecular Dynamics Based in Silico Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes for 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole.
A Head-to-Head Comparison of Synthetic Routes for 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole
Prepared by: Your Senior Application Scientist
This guide provides an in-depth, objective comparison of the primary synthetic strategies for preparing this compound, a key heterocyclic scaffold in modern drug discovery. The benzoxazole moiety is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1][2] Coupled with the versatile piperidine ring, this compound serves as a valuable building block for developing novel therapeutic agents.[3]
This document moves beyond a simple recitation of protocols to dissect the underlying chemical principles, practical advantages, and potential drawbacks of each approach. The goal is to empower researchers, scientists, and drug development professionals to select the optimal synthetic route based on their specific project needs, whether for small-scale library synthesis or large-scale production.
Route 1: The Direct Approach - One-Pot Polyphosphoric Acid (PPA) Mediated Cyclocondensation
This route represents the most direct and atom-economical method for synthesizing the target compound. It relies on the powerful dehydrating and catalytic properties of polyphosphoric acid (PPA) to drive the reaction between an o-aminophenol and a carboxylic acid in a single, high-temperature step.
Principle and Rationale
The mechanism involves the initial formation of an amide intermediate between 2-amino-4-methylphenol and piperidine-4-carboxylic acid. Under the strongly acidic and dehydrating conditions provided by PPA at elevated temperatures, this intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the final benzoxazole ring system. PPA serves as both the solvent and the catalyst, making it a classic but aggressive choice for this type of transformation.[3]
Synthetic Workflow
Caption: One-pot synthesis via PPA-mediated cyclocondensation.
Experimental Protocol
-
To a flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (10-20 wt. eq.).
-
Heat the PPA to approximately 80-90°C to reduce its viscosity.
-
Concurrently add 2-amino-4-methylphenol (1.0 eq.) and piperidine-4-carboxylic acid (1.1 eq.) to the stirring PPA.
-
Slowly raise the temperature of the reaction mixture to 180-200°C and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the resulting aqueous slurry to a pH of 9-10 using a concentrated base (e.g., 50% NaOH or solid K₂CO₃). This step is highly exothermic and must be performed with caution in an ice bath.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under a vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography.
Advantages and Disadvantages
-
Advantages:
-
High Atom Economy: A one-pot reaction with water as the only byproduct.
-
Simplicity: Fewer steps and purification of intermediates are required.
-
Cost-Effective: PPA is an inexpensive reagent.
-
-
Disadvantages:
-
Harsh Conditions: High temperatures can lead to side products and charring, potentially lowering the yield and complicating purification.
-
Difficult Workup: The quenching and neutralization of large amounts of viscous PPA is challenging and potentially hazardous on a larger scale.
-
Substrate Scope: Not suitable for sensitive substrates that cannot withstand high temperatures and strongly acidic conditions.
-
Purification: The crude product is often dark and requires extensive purification.
-
Route 2: The Controlled Approach - Protected Intermediate Synthesis
This strategy offers a more controlled, multi-step approach that is common in medicinal chemistry for its reliability and adaptability. It involves protecting the reactive secondary amine of the piperidine ring, facilitating controlled coupling and cyclization under milder conditions, and concluding with a final deprotection step.
Principle and Rationale
The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen serves two critical functions. First, it prevents unwanted side reactions at the piperidine nitrogen during the initial amide bond formation. Second, the Boc-protected intermediates are typically well-behaved, non-polar compounds that are easily purified using standard techniques like silica gel chromatography. The synthesis is logically divided into three distinct stages: amide coupling, cyclodehydration, and deprotection.
Synthetic Workflow
Caption: Multi-step synthesis via a Boc-protected intermediate.
Experimental Protocols
Step 1: Amide Coupling
-
Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq.), 2-amino-4-methylphenol (1.0 eq.), and a coupling auxiliary like 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Cool the mixture to 0°C in an ice bath.
-
Add a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, dilute the reaction with the solvent and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate, which can be purified by column chromatography.
Step 2: Cyclodehydration
-
Dissolve the purified amide intermediate (1.0 eq.) in a suitable anhydrous solvent like THF.
-
Add a dehydrating agent. A mild and effective choice is the Burgess reagent (1.5 eq.). Alternatively, harsher reagents like phosphorus oxychloride (POCl₃) or Eaton's reagent can be used.
-
Heat the mixture to reflux for 2-6 hours until the starting material is consumed.
-
Cool the reaction, quench appropriately (e.g., with water for Burgess reagent), and extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it, and concentrate it. Purify the resulting N-Boc protected benzoxazole by column chromatography.
Step 3: N-Boc Deprotection
-
Dissolve the purified N-Boc protected benzoxazole in a minimal amount of an appropriate solvent, such as dichloromethane (DCM).
-
Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (10-20 eq.) or a 4M solution of HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the final product. The salt can be filtered and dried or converted to the free base by dissolving in water and basifying, followed by extraction.
Head-to-Head Performance Comparison
| Parameter | Route 1: PPA Cyclocondensation | Route 2: Protected Intermediate | Rationale & Justification |
| Number of Steps | 1 (synthesis) + 1 (workup/purification) | 3 (synthesis) + 3 (workup/purification) | Route 1 is a one-pot process, whereas Route 2 requires isolation of two stable intermediates. |
| Typical Overall Yield | 25-50% | 50-75% | While Route 1 is direct, harsh conditions often lead to lower yields. The controlled, milder steps of Route 2 generally result in a higher overall yield. |
| Reaction Conditions | Harsh (180-200°C, strong acid) | Mild (0°C to reflux, ~80°C) | Route 2 avoids the extreme temperatures and corrosive environment of PPA, making it more compatible with complex or sensitive molecules. |
| Purification Strategy | Recrystallization, often challenging | Column chromatography for intermediates | Boc-protected intermediates are ideal for standard silica gel chromatography, ensuring high purity at each stage. Purifying the often-colored crude from Route 1 can be difficult. |
| Scalability | Poor to Moderate | Good to Excellent | The workup for PPA is difficult and highly exothermic, posing significant challenges for scaling up. The distinct steps and standard unit operations of Route 2 are much more amenable to large-scale synthesis. |
| Reagent Cost | Low | Moderate to High | PPA and the basic starting materials are inexpensive. Boc-protected amino acids and coupling reagents (EDC, HOBt) are more costly. |
| Safety & Handling | High (viscous acid, high temps, exothermic quench) | Moderate (standard organic synthesis hazards) | Handling large volumes of hot, viscous PPA and the subsequent exothermic quench requires specialized equipment and significant caution. |
Conclusion and Recommendations
The choice between these two synthetic routes is fundamentally a trade-off between speed and control.
Route 1 (PPA Cyclocondensation) is best suited for:
-
Rapid, small-scale synthesis for initial screening or proof-of-concept studies where purity is not the primary concern.
-
Projects where cost is the main driver and the starting materials are robust.
Route 2 (Protected Intermediate) is the superior choice for:
-
Larger-scale synthesis where safety, reliability, and reproducibility are paramount.
-
Projects requiring high purity of the final compound.
-
The creation of analogue libraries , as the modular nature of the synthesis allows for easy variation of either the aminophenol or the piperidine component.
For most applications in a professional drug development setting, the control, scalability, and high purity afforded by the Protected Intermediate Approach (Route 2) make it the more strategic and ultimately more efficient methodology, despite its higher step count and initial reagent cost.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
